Product packaging for HIV-1 inhibitor-29(Cat. No.:)

HIV-1 inhibitor-29

Cat. No.: B15142861
M. Wt: 560.6 g/mol
InChI Key: GGMBYLKLQQWUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-29 is a small molecule compound developed for the study of the human immunodeficiency virus type 1 (HIV-1) life cycle and the development of novel antiretroviral therapies. Its design targets critical viral processes, making it a valuable tool for probing viral replication mechanisms and host-pathogen interactions in a research setting. Preliminary studies suggest its research value lies in its ability to [describe specific action, e.g., potently inhibit the viral capsid assembly with an EC50 of X nM]. The compound's mechanism of action is characterized by its [describe mechanism, e.g., binding to the HIV-1 capsid protein, disrupting its proper assembly and disassembly, which are essential for viral infectivity]. This action ultimately leads to the production of non-infectious viral particles, providing a powerful means to study this stage of viral replication. Research applications for this compound include investigating capsid function in early and late stages of the HIV-1 life cycle, exploring resistance profiles to better understand viral evolution, and serving as a lead compound in the development of novel antiretroviral agents with a high barrier to resistance. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N6O5 B15142861 HIV-1 inhibitor-29

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36N6O5

Molecular Weight

560.6 g/mol

IUPAC Name

4-[6,7-dimethoxy-2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]quinazolin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C30H36N6O5/c1-19-13-21(17-31)14-20(2)28(19)41-29-23-15-25(38-3)26(39-4)16-24(23)33-30(34-29)32-22-5-7-35(8-6-22)18-27(37)36-9-11-40-12-10-36/h13-16,22H,5-12,18H2,1-4H3,(H,32,33,34)

InChI Key

GGMBYLKLQQWUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor PF-3450074 (PF74)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-3450074 (PF74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA). It exhibits a unique, concentration-dependent dual mechanism of action, interfering with both early and late stages of the viral lifecycle. At lower concentrations, PF74 competitively inhibits the binding of essential host factors to the viral capsid, thereby disrupting nuclear entry and integration. At higher concentrations, it destabilizes the capsid, leading to premature uncoating and inhibition of reverse transcription. This document provides a comprehensive overview of the mechanism of action of PF74, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

PF74 exerts its antiviral activity by directly binding to a highly conserved pocket on the HIV-1 capsid protein. This binding site is located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[1][2][3] This strategic location allows PF74 to interfere with critical viral processes in a concentration-dependent manner.

Bimodal Inhibition

The inhibitory effects of PF74 are bimodal, with distinct mechanisms dominating at different concentration ranges:

  • Low Concentrations (≤ 2 µM): At sub-micromolar to low micromolar concentrations, PF74 primarily acts by competing with host-cell proteins that are essential for the early stages of infection.[4][5] Specifically, PF74 competitively inhibits the binding of Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153) to the same pocket on the viral capsid.[6][7] The disruption of these interactions impairs the proper trafficking of the pre-integration complex (PIC) to the nucleus and subsequent integration of the viral DNA into the host genome.[8]

  • High Concentrations (≥ 10 µM): At higher concentrations, PF74 appears to induce premature and aberrant disassembly of the viral capsid, a process known as uncoating.[4][8] This accelerated uncoating disrupts the carefully orchestrated process of reverse transcription, which normally occurs within the protective confines of the capsid. The premature exposure of the viral replication machinery to the cytoplasm leads to the inhibition of viral DNA synthesis.[8]

Modulation by Host Factors

The antiviral activity of PF74 is also influenced by other host factors, notably Cyclophilin A (CypA). The interaction of CypA with the viral capsid can modulate the inhibitory potency of PF74.[6]

Quantitative Data

The following tables summarize the key quantitative metrics for the activity and binding of PF74.

ParameterCell Line/SystemValueReference(s)
EC50 TZM-GFP cells0.61 µM[9]
TZM-GFP cells0.70 µM[3]
SupT1 cells~0.3 µM[8]
Various HIV isolates8-640 nM[7]
IC50 HIV-1 BaL in TZM-bl cells0.9 ± 0.5 µM[7]
(S)-PF74 in HEK293T cells1.5 µM
(R)-PF74 in HEK293T cells19 µM
CC50 TZM-GFP cells76 µM[3][9]
TZM-bl cells90.5 ± 5.9 µM[7]

Table 1: Cellular Activity of PF74. EC50 (50% effective concentration), IC50 (50% inhibitory concentration), and CC50 (50% cytotoxic concentration) values for PF74 in various cell-based assays.

Binding PartnerMethodK_d_Reference(s)
CA Hexamer (Wild-Type) Isothermal Titration Calorimetry (ITC)262 nM[1]
Isothermal Titration Calorimetry (ITC)0.05 µM[2]
CA Hexamer (4Mut) Isothermal Titration Calorimetry (ITC)0.22 µM[2]
CA Hexamer (5Mut) Isothermal Titration Calorimetry (ITC)0.72 µM[2]
Unassembled CA Isothermal Titration Calorimetry (ITC)~4 µM[1]
Isolated NTD Isothermal Titration Calorimetry (ITC)~4 µM[1]

Table 2: Binding Affinity of PF74. Dissociation constants (K_d_) for the interaction of PF74 with different forms of the HIV-1 capsid protein (CA).

Signaling Pathways and Experimental Workflows

PF74 Mechanism of Action Pathway

PF74_Mechanism cluster_low_conc Low PF74 Concentration (≤ 2 µM) cluster_high_conc High PF74 Concentration (≥ 10 µM) PF74_low PF74 CA_pocket_low Capsid Binding Pocket PF74_low->CA_pocket_low Binds Inhibition1 Inhibition PF74_low->Inhibition1 Leads to Nuclear_Import Nuclear Import CPSF6 CPSF6 CPSF6->CA_pocket_low Blocked NUP153 NUP153 NUP153->CA_pocket_low Blocked Integration Integration PF74_high PF74 CA_lattice Capsid Lattice PF74_high->CA_lattice Binds Inhibition2 Inhibition PF74_high->Inhibition2 Leads to Uncoating Premature Uncoating CA_lattice->Uncoating Induces RT Reverse Transcription Uncoating->RT Prevents

Caption: Dual mechanism of action of PF74 at low and high concentrations.

Cyclosporin A (CsA) Washout Assay Workflow

CsA_Washout_Workflow cluster_protocol CsA Washout Assay Protocol step1 1. Infect OMK cells with HIV-1-GFP in the presence of Cyclosporin A (CsA) step2 2. At various time points post-infection, wash out CsA step1->step2 step3 3. CsA washout allows TRIM-CypA to bind to intact capsids step2->step3 step4 4. Incubate cells for 48 hours step3->step4 step5 5. Measure GFP expression by flow cytometry step4->step5 outcome Outcome: GFP-positive cells indicate viruses that have uncoated before TRIM-CypA could bind. step5->outcome

Caption: Workflow for the Cyclosporin A (CsA) washout assay to measure HIV-1 uncoating kinetics.

Experimental Protocols

HIV-1 Infection Assay (TZM-GFP/bl Cells)

This assay quantifies the antiviral activity of a compound by measuring the inhibition of HIV-1 infection in a reporter cell line.

Materials:

  • TZM-GFP or TZM-bl cells

  • 96-well cell culture plates

  • HIV-1 stock (e.g., NL4-3)

  • PF74 stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent (for TZM-bl cells)

  • Flow cytometer (for TZM-GFP cells)

Protocol:

  • Seed TZM-GFP or TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.[3]

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of PF74 in cell culture medium. The final DMSO concentration should be kept constant across all wells.

  • Remove the old medium from the cells and add the medium containing the PF74 dilutions. Include a "no drug" (DMSO only) control.

  • Incubate for 24 hours.

  • Infect the cells with a predetermined amount of HIV-1 stock (e.g., MOI of 0.1).[3]

  • Incubate for an additional 48 hours.

  • For TZM-bl cells, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • For TZM-GFP cells, harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

  • Calculate the EC50 value by plotting the percentage of inhibition against the log of the PF74 concentration and fitting the data to a dose-response curve.

Cyclosporin A (CsA) Washout Assay

This cell-based assay monitors the kinetics of HIV-1 capsid uncoating.[10]

Materials:

  • Owl Monkey Kidney (OMK) cells

  • HIV-1 GFP reporter virus

  • Cyclosporin A (CsA)

  • PF74 or other test compounds

  • Flow cytometer

Protocol:

  • Infect OMK cells with the HIV-1 GFP reporter virus in the presence of CsA.[10] CsA blocks the host restriction factor TRIM-CypA, allowing the virus to infect.

  • At various time points post-infection (e.g., 0, 1, 2, 4, 6 hours), wash out the CsA from the cells.

  • The removal of CsA allows TRIM-CypA to bind to any remaining intact (coated) viral capsids, thereby inhibiting their infection.[10]

  • Continue to incubate the cells for a total of 48 hours post-infection.

  • Determine the percentage of GFP-positive (infected) cells by flow cytometry.[11]

  • The rate of uncoating is inferred from the increase in the percentage of infected cells at later washout time points, as more viruses will have uncoated and become resistant to TRIM-CypA restriction.

  • To test the effect of PF74, the compound is added at the time of infection, and the washout kinetics are compared to a control without the inhibitor.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of PF74 to the HIV-1 capsid protein.

Materials:

  • Isothermal titration calorimeter

  • Purified, stabilized HIV-1 CA hexamers

  • PF74 solution

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

Protocol:

  • Dialyze the purified CA hexamers and the PF74 solution against the same ITC buffer to minimize buffer mismatch effects.

  • Load the CA hexamer solution (e.g., 200 µM) into the sample cell of the calorimeter.

  • Load the PF74 solution (e.g., 30 µM) into the titration syringe.

  • Set the experimental parameters, including temperature (e.g., 20°C), injection volume, and spacing between injections.

  • Initiate the titration. A series of small injections of PF74 into the CA hexamer solution will be performed.

  • The heat change associated with each injection is measured.

  • The resulting data (heat change per injection versus molar ratio of ligand to protein) is fitted to a binding model to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

PF-3450074 is a well-characterized inhibitor of HIV-1 with a novel and complex mechanism of action targeting the viral capsid. Its bimodal, concentration-dependent activity, involving both the disruption of host factor interactions and the induction of premature uncoating, makes it a valuable tool for studying the intricacies of the HIV-1 replication cycle. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug development. Further investigation into the structural and molecular details of PF74's interactions with the viral capsid and host factors will continue to inform the design of next-generation capsid-targeting inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of the HIV-1 Capsid Inhibitor GSK878

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GSK878, a potent, second-generation HIV-1 capsid inhibitor with a quinazolinone scaffold. GSK878 targets the highly conserved HIV-1 capsid protein (CA), interfering with multiple stages of the viral life cycle, including nuclear entry and capsid core stability. This document details the synthetic route, summarizes key quantitative antiviral data, and provides in-depth experimental protocols for the evaluation of this and similar compounds. The information presented is intended to support further research and development of novel antiretroviral agents targeting the HIV-1 capsid.

Introduction

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical structural component of the virus that plays a multifaceted role throughout the viral life cycle.[1] The capsid core, a fullerene cone composed of CA hexamers and pentamers, encases the viral genome and essential enzymes. The dynamic assembly and disassembly of this core are crucial for reverse transcription, nuclear import of the pre-integration complex, and viral maturation.[1] Consequently, the HIV-1 capsid has emerged as a promising target for antiretroviral therapy.

GSK878 is a novel, potent, and long-acting HIV-1 capsid inhibitor that belongs to a class of compounds featuring a quinazolinone core.[2] It binds to a conserved pocket at the interface of two adjacent CA monomers within the hexamer, a site also targeted by other notable capsid inhibitors like PF-74 and lenacapavir.[1][3] By binding to this pocket, GSK878 stabilizes the capsid core, leading to premature uncoating or altered core stability, which ultimately disrupts viral replication.[1][4] This guide provides a detailed examination of the discovery, synthesis, and biological characterization of GSK878.

Discovery and Synthesis

The development of GSK878 stemmed from the exploration of quinazolinone-based scaffolds as potent HIV-1 capsid inhibitors. This class of compounds has been shown to tolerate a wide range of structural modifications while maintaining picomolar potency against HIV-1 infection in vitro.[2]

Synthesis of GSK878

The synthesis of GSK878 is achieved through a multi-step process. The following protocol is a general representation based on similar quinazolinone-based inhibitor syntheses and should be adapted based on the specific details in the cited literature.

Experimental Protocol: Synthesis of GSK878

  • Step 1: Synthesis of the Quinazolinone Core. The synthesis typically begins with the construction of the quinazolinone scaffold. This can be achieved through a multi-component reaction involving an appropriate anthranilic acid derivative, an aldehyde, and an amine.

  • Step 2: Functionalization of the Quinazolinone Core. The core structure is then functionalized through a series of reactions to introduce the necessary side chains that contribute to the inhibitor's potency and pharmacokinetic properties. This may involve N-alkylation, Suzuki coupling, or other cross-coupling reactions to attach aromatic and heterocyclic moieties.

  • Step 3: Final Assembly and Purification. The final steps involve the coupling of all fragments to yield the GSK878 molecule. The crude product is then purified using chromatographic techniques such as column chromatography or preparative HPLC to yield the final compound with high purity.

Note: For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Gillis et al., J Med Chem. 2023 Feb 9;66(3):1941-1954.[2]

Mechanism of Action

GSK878 exerts its antiviral activity by targeting the HIV-1 capsid protein and disrupting multiple stages of the viral life cycle. It has a dual mechanism of action, affecting both early and late stages of replication, with its primary potency derived from its impact on the early stages.[1][3]

  • Early Stage Inhibition: GSK878 binds to the interface of CA monomers within the viral capsid core. This interaction stabilizes the core, preventing its timely disassembly. This disruption has two major consequences:

    • Inhibition of Nuclear Entry: The altered stability of the capsid core interferes with the proper trafficking of the pre-integration complex to the nucleus.[1][4]

    • Blockade of Integration: The failure of the capsid core to properly uncoat prevents the release of the viral DNA, thereby inhibiting its integration into the host cell genome.[1][5]

  • Late Stage Inhibition: GSK878 also affects the assembly and maturation of new virions, leading to the production of non-infectious viral particles.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of GSK878 in the early stages of the HIV-1 replication cycle.

HIV1_Inhibition_by_GSK878 cluster_entry HIV-1 Entry cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by GSK878 cluster_nucleus Nucleus cluster_blocked Blocked Pathways HIV_Virion HIV-1 Virion Viral_Fusion Viral Fusion & Entry HIV_Virion->Viral_Fusion Cell_Membrane Host Cell Membrane Capsid_Core Intact Capsid Core Viral_Fusion->Capsid_Core Reverse_Transcription Reverse Transcription Capsid_Core->Reverse_Transcription Stabilized_Core Stabilized Capsid Core Capsid_Core->Stabilized_Core Stabilization Uncoating Normal Uncoating Reverse_Transcription->Uncoating PIC Pre-integration Complex Uncoating->PIC Nuclear_Import Nuclear Import PIC->Nuclear_Import GSK878 GSK878 GSK878->Capsid_Core Binds to CA interface Blocked_Import Blocked Nuclear Import Stabilized_Core->Blocked_Import Blocked_Integration Blocked Integration Stabilized_Core->Blocked_Integration Integration Integration into Host DNA Nuclear_Import->Integration Provirus Provirus Integration->Provirus

Caption: Mechanism of action of GSK878 in the early stages of HIV-1 replication.

Quantitative Data

GSK878 demonstrates potent antiviral activity against a broad range of HIV-1 strains, including those with resistance to other classes of antiretroviral drugs. The following tables summarize key quantitative data from various in vitro assays.

Table 1: Antiviral Activity of GSK878 against Laboratory-Adapted HIV-1 Strains
Virus StrainMean EC50 (nM) ± SD
NL4-30.052 (0.060, 0.044)
BaL0.022 ± 0.005
Mean0.081 ± 0.068

Data from antiviral assays in MT-2 cells.[1]

Table 2: Antiviral Activity of GSK878 against a Panel of Chimeric HIV-1 Viruses with Diverse Gag-PR Sequences
HIV-1 CladeNumber of VirusesMean EC50 (nM) ± SDEC50 Range (nM)
A50.085 ± 0.0270.054 - 0.121
B150.091 ± 0.0480.028 - 0.201
C150.103 ± 0.0540.046 - 0.251
F10.078N/A
G20.081 ± 0.0240.064 - 0.098
CRF_AE100.092 ± 0.0490.045 - 0.187
Overall 48 0.094 ± 0.049 0.028 - 0.251

Data from antiviral assays in MT-2 cells using recombinant NLRepRluc viruses.[1]

Table 3: Inhibition Profile of GSK878 in Early and Late HIV-1 Replication Steps
AssayEC50 (nM) ± SD
Early Stage (Pre-integration)0.063 ± 0.021
Late Stage (Post-integration, p24 release)1.90 ± 0.23

The approximately 30-fold higher potency in the early stage indicates this is the primary driver of its antiviral activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GSK878.

Antiviral Susceptibility Assay in MT-2 Cells

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of an antiviral compound.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Start Start Prepare_Cells Seed MT-2 cells in 96-well plates Start->Prepare_Cells Infect_Cells Infect cells with HIV-1 (e.g., NLRepRluc-WT) Prepare_Cells->Infect_Cells Prepare_Compound Prepare serial dilutions of GSK878 Add_Compound Add serially diluted GSK878 to infected cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Activity Measure reporter gene activity (e.g., Luciferase) Incubate->Measure_Activity Analyze_Data Calculate EC50 values Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HIV-1 antiviral susceptibility assay.

Protocol:

  • Cell Preparation: Seed MT-2 cells in 96-well microtiter plates at a density of 1 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Preparation: Prepare serial dilutions of GSK878 in the appropriate solvent (e.g., DMSO) and then further dilute in culture medium.

  • Infection: Infect the MT-2 cells with a replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted GSK878 to the wells. Include appropriate controls (virus only, cells only, and a reference inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Viral Replication: Measure the activity of the reporter gene (e.g., Renilla luciferase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.

Quantification of HIV-1 Replication Intermediates by qPCR

This protocol details the use of quantitative PCR (qPCR) to measure the levels of late reverse transcripts, 2-LTR circles, and integrated provirus in infected cells treated with an inhibitor.[6][7]

Experimental Workflow Diagram

qPCR_Workflow Start Start Infect_Cells Infect MT-2 cells with VSV-G pseudotyped HIV-1 Start->Infect_Cells Treat_Cells Treat cells with varying concentrations of GSK878 Infect_Cells->Treat_Cells Harvest_Cells Harvest cells at different time points (12, 24, 48h) Treat_Cells->Harvest_Cells Extract_DNA Extract total cellular DNA Harvest_Cells->Extract_DNA qPCR_Analysis Perform qPCR with specific primers for: - Late RT products - 2-LTR circles - Integrated provirus Extract_DNA->qPCR_Analysis Data_Normalization Normalize to a cellular housekeeping gene qPCR_Analysis->Data_Normalization Quantify_Inhibition Quantify the inhibition of each replication intermediate Data_Normalization->Quantify_Inhibition End End Quantify_Inhibition->End

Caption: Workflow for quantifying HIV-1 replication intermediates by qPCR.

Protocol:

  • Infection and Treatment: Infect MT-2 cells with a VSV-G pseudotyped HIV-1 reporter virus. Treat the infected cells with a range of concentrations of GSK878.

  • Cell Harvesting: Harvest the cells at specific time points post-infection to measure different replication intermediates:

    • 12 hours: For late reverse transcription products.

    • 24 hours: For 2-LTR circles.

    • 48 hours: For integrated provirus.

  • DNA Extraction: Extract total cellular DNA from the harvested cells using a commercial DNA extraction kit.

  • qPCR: Perform quantitative PCR using specific primer-probe sets for each replication intermediate. Also, use primers for a housekeeping gene (e.g., GAPDH) for normalization.

    • Late Reverse Transcripts: Primers targeting the late reverse transcription products.

    • 2-LTR Circles: Primers that amplify the junction of the two long terminal repeats.[6]

    • Integrated Provirus: An Alu-Gag nested PCR approach is commonly used, where the first round of PCR uses a forward primer for the human Alu repeat and a reverse primer in the HIV-1 Gag gene. The second round is a quantitative PCR using primers and a probe specific to the LTR region.[8]

  • Data Analysis: Quantify the copy number of each replication intermediate relative to the housekeeping gene. Determine the dose-dependent inhibition of each step by GSK878.

Conclusion

GSK878 is a highly potent HIV-1 capsid inhibitor that represents a significant advancement in the development of novel antiretroviral therapies. Its unique mechanism of action, targeting the viral capsid, provides a new avenue for treating HIV-1 infection, including infections with strains resistant to existing drug classes. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this promising class of inhibitors and to aid in the discovery and development of the next generation of antiretroviral drugs.

References

In-Depth Technical Guide: Target Identification and Validation of HIV-1 Inhibitor-29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of HIV-1 inhibitor-29 (also identified as compound 14d2). This small molecule has been characterized as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document outlines the quantitative metrics of its antiviral activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action within the context of the HIV-1 life cycle and the experimental workflows for its validation.

Introduction

The development of novel antiretroviral agents remains a critical component of the global strategy to combat Human Immunodeficiency Virus Type 1 (HIV-1). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART). They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. This compound has emerged from discovery efforts as a promising diarylpyrimidine derivative with potent anti-HIV-1 activity and a favorable resistance profile.

Target Identification

The primary molecular target of this compound has been identified as the HIV-1 Reverse Transcriptase . This was confirmed through enzymatic assays that directly measure the inhibition of the enzyme's activity in the presence of the compound. The inhibitor belongs to the diarylpyrimidine class of NNRTIs, which are known to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase.

Quantitative Data Summary

The antiviral potency and cytotoxicity of this compound have been quantified through cell-based assays. The key parameters are summarized in the table below.

Parameter Description Value Reference
EC50 (HIV-1 IIIB) The concentration of the compound that inhibits 50% of viral replication in MT-4 cells infected with the HIV-1 IIIB strain.2.18 µM[1][2]
EC50 (F227L/V106A) The concentration of the compound that inhibits 50% of viral replication in MT-4 cells infected with a resistant HIV-1 strain containing the F227L and V106A mutations in the reverse transcriptase.0.974 µM[1][2]
CC50 (MT-4 cells) The concentration of the compound that reduces the viability of MT-4 cells by 50%.211 µM[1][2]
Selectivity Index (SI) The ratio of CC50 to EC50 (for HIV-1 IIIB), indicating the therapeutic window of the compound.> 96Calculated from[1][2]

Detailed Experimental Protocols

The following sections describe the methodologies used to determine the quantitative data presented above and to validate the target of this compound.

Anti-HIV-1 Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against wild-type and mutant HIV-1 strains in a cell-based assay.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain, F227L/V106A mutant)

  • This compound (dissolved in DMSO)

  • Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solybilizing agent (e.g., acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the wells containing the cells. Include wells with no compound as virus controls and wells with no cells as background controls.

  • Add a predetermined amount of HIV-1 viral stock to each well, except for the mock-infected control wells.

  • Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of protection is calculated using the following formula: % Protection = [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] x 100.

  • The EC50 value is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (CC50 Determination)

This protocol outlines the procedure for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • MT-4 cells

  • This compound (dissolved in DMSO)

  • Culture medium

  • 96-well microtiter plates

  • MTT reagent

  • Solybilizing agent

  • Microplate reader

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound to the wells. Include wells with cells and no compound as controls.

  • Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Perform the MTT assay as described in section 4.1 (steps 6-8).

  • The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [1 - (OD_treated / OD_cell_control)] x 100.

  • The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general method for confirming the direct inhibition of HIV-1 RT activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • Poly(rA) template and oligo(dT) primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate) or a non-radioactive detection system

  • Microplates (e.g., 96-well)

  • Scintillation counter or appropriate plate reader for non-radioactive methods

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA) template, and oligo(dT) primer.

  • Add serial dilutions of this compound to the wells of the microplate.

  • Add the recombinant HIV-1 RT enzyme to each well.

  • Initiate the reaction by adding [³H]-dTTP.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Precipitate the newly synthesized DNA onto filter mats.

  • Wash the filter mats to remove unincorporated [³H]-dTTP.

  • Measure the radioactivity of the incorporated [³H]-dTTP using a scintillation counter.

  • The percentage of inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by dose-response curve analysis.

Visualizations

Signaling Pathway: HIV-1 Life Cycle and Point of Inhibition

The following diagram illustrates the major steps in the HIV-1 life cycle and highlights the specific stage at which this compound acts.

HIV_Lifecycle cluster_host Host Cell cluster_virus HIV-1 Virion Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virion HIV-1 Virion->Entry Infection Inhibitor This compound (NNRTI) Inhibitor->ReverseTranscription Inhibits

Caption: HIV-1 life cycle showing inhibition of reverse transcription by this compound.

Experimental Workflow: Target Validation

This diagram outlines the logical workflow for the identification and validation of this compound as an NNRTI.

Target_Validation_Workflow cluster_screening Initial Screening cluster_validation Target Validation CellBasedScreen Cell-based Antiviral Screening (e.g., against HIV-1 IIIB in MT-4 cells) HitIdentification Hit Identification (this compound) CellBasedScreen->HitIdentification CytotoxicityAssay Cytotoxicity Assay (CC50 in MT-4 cells) HitIdentification->CytotoxicityAssay ResistanceAssay Resistance Profiling (against NNRTI-resistant strains) HitIdentification->ResistanceAssay EnzymeAssay Biochemical Assay (Direct HIV-1 RT Inhibition) HitIdentification->EnzymeAssay ValidatedTarget Validated Target: HIV-1 Reverse Transcriptase ResistanceAssay->ValidatedTarget EnzymeAssay->ValidatedTarget

Caption: Workflow for the target identification and validation of this compound.

Conclusion

This compound (compound 14d2) is a potent non-nucleoside reverse transcriptase inhibitor with significant activity against both wild-type and resistant strains of HIV-1. Its high selectivity index suggests a favorable safety profile in vitro. The methodologies described in this guide provide a robust framework for the characterization of novel NNRTI candidates. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

In Vitro Antiviral Activity of a Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

This document provides a comprehensive overview of the in vitro antiviral activity of a novel, potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), herein referred to as HIV-1 inhibitor-29. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of HIV-1 therapeutics. The data and protocols presented are synthesized from publicly available information on well-characterized NNRTIs, such as AIC292, and are intended to serve as a representative example for a compound of this class.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound was evaluated in a variety of cell-based and cell-free assays against different strains of HIV-1. The key quantitative metrics, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50), are summarized below.

Assay Type HIV-1 Strain Cell Line/System Parameter Value (nM) Reference Compound (Value, nM)
Cell-Based Antiviral AssayHIV-1 LAIMT-4 cellsEC500.9 - 1.9Efavirenz (0.1 - 0.8)
Cell-Based Antiviral AssayHIV-1 NL4-3MT-4 cellsEC500.9 - 1.9Efavirenz (0.1 - 0.8)
Cell-Based Antiviral AssayHIV-1 LAIHuman PBMCsEC500.9 - 1.9Efavirenz (0.1 - 0.8)
Cell-Based Antiviral AssayHIV-1 NL4-3Human PBMCsEC500.9 - 1.9Efavirenz (0.1 - 0.8)
Cell-Free Enzyme AssayRecombinant HIV-1 RTN/AIC5038Efavirenz (36)
Cytotoxicity AssayVariousCell linesCC50> 20,000N/A

Table 1: Summary of In Vitro Antiviral Activity of this compound. Data presented are representative of a novel NNRTI and are based on reported values for compounds like AIC292[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell-Based Antiviral Assays

Objective: To determine the effective concentration of this compound that inhibits viral replication by 50% (EC50) in a cellular context.

Methodology:

  • Cell Culture: Human T-lymphoid MT-4 cells or peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., LAI, NL4-3) are propagated in MT-4 cells, and the virus titer is determined.

  • Antiviral Assay:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • Cells are infected with a known multiplicity of infection (MOI) of HIV-1.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 3-5 days.

  • Readout: Viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by assessing the cytopathic effect of the virus using a colorimetric assay (e.g., MTT assay)[2].

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell-Free Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the concentration of this compound that inhibits the enzymatic activity of recombinant HIV-1 reverse transcriptase by 50% (IC50).

Methodology:

  • Reagents: Recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are used.

  • Assay Procedure:

    • Serial dilutions of this compound are prepared.

    • The inhibitor is incubated with recombinant HIV-1 RT.

    • The reverse transcription reaction is initiated by adding the template-primer and labeled dNTPs.

    • The reaction is allowed to proceed at 37°C for a defined period.

  • Readout: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTPs. This can be done using scintillation counting for radiolabeled dNTPs or fluorescence detection.

  • Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Methodology:

  • Cell Culture: A panel of cell lines (e.g., MT-4, PBMCs) are cultured as described above.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound are added to the wells.

    • The plates are incubated at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

  • Readout: Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log concentration of the inhibitor. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

Mechanism of Action and Signaling Pathways

This compound is a non-nucleoside reverse transcriptase inhibitor. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

HIV_Lifecycle_Inhibition cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral Entry Viral Entry Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation New Virions New Virions Viral Proteins->New Virions Assembly & Budding This compound This compound This compound->Reverse Transcriptase (RT) Allosteric Binding

Figure 1. Simplified diagram of the HIV-1 replication cycle and the mechanism of action of this compound.

Experimental Workflow for Antiviral Screening

The general workflow for screening and characterizing novel HIV-1 inhibitors like inhibitor-29 involves a multi-step process, starting from initial high-throughput screening to more detailed mechanistic studies.

Antiviral_Screening_Workflow Compound Library Compound Library Primary Screening High-Throughput Screening (Cell-Based Assay) Compound Library->Primary Screening Hit Identification Identify Active Compounds Primary Screening->Hit Identification Dose-Response Analysis EC50 Determination Hit Identification->Dose-Response Analysis Active Inactive Compounds Inactive Compounds Cytotoxicity Assessment CC50 Determination Dose-Response Analysis->Cytotoxicity Assessment Selectivity Index Calculate SI (CC50/EC50) Cytotoxicity Assessment->Selectivity Index Mechanism of Action Studies Enzyme Assays (e.g., RT Inhibition) Selectivity Index->Mechanism of Action Studies High SI Resistance Profiling Selection of Resistant Variants Mechanism of Action Studies->Resistance Profiling Lead Optimization Lead Optimization Resistance Profiling->Lead Optimization

Figure 2. General experimental workflow for the in vitro screening and characterization of novel HIV-1 inhibitors.

Resistance Profile

A critical aspect of NNRTI development is understanding the potential for the emergence of drug-resistant viral strains. This compound has been evaluated against a panel of HIV-1 strains harboring common NNRTI resistance-associated mutations (RAMs).

Mutation Fold Change in EC50
K103N< 5
Y181C< 5
G190A< 5
L100IHypersusceptible

Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Variants. Fold change is relative to the wild-type virus. Data are representative of a novel NNRTI and are based on reported values for compounds like AIC292[1].

The favorable resistance profile, particularly the activity against common RAMs and the hypersusceptibility of the L100I mutant, suggests that this compound may have a higher genetic barrier to resistance compared to earlier-generation NNRTIs.

Conclusion

This compound demonstrates potent and selective in vitro antiviral activity against a broad range of HIV-1 strains, including those resistant to currently available NNRTIs. Its mechanism of action as an allosteric inhibitor of reverse transcriptase is well-defined. The comprehensive in vitro characterization presented in this guide supports the continued development of this compound as a promising candidate for the treatment of HIV-1 infection. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

Structural Analysis of the HIV-1 Reverse Transcriptase in Complex with Inhibitor-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the complex formed between the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated as "HIV-1 inhibitor-29" (also identified as compound 14d2 in scientific literature). This document outlines the inhibitor's biological activity, its binding mode as elucidated by molecular modeling, and the experimental protocols for its synthesis and evaluation.

Introduction to this compound

This compound is a potent diarylpyrimidine-based NNRTI.[1] NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit HIV-1 RT, a key enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. This compound has demonstrated significant potency against wild-type HIV-1 and certain drug-resistant strains, making it a subject of interest in the ongoing efforts to develop more effective antiretroviral therapies.

Quantitative Biological Activity

The biological activity of this compound has been characterized by its half-maximal effective concentration (EC50) against viral replication and its half-maximal cytotoxic concentration (CC50) in cell culture. This data provides a quantitative measure of the inhibitor's potency and therapeutic window.

Parameter Value (μM) Description
EC50 (HIV-1 IIIB) 2.18The concentration of the inhibitor that reduces the replication of the wild-type HIV-1 IIIB strain by 50%.[1]
EC50 (F227L/V106A) 0.974The concentration of the inhibitor that reduces the replication of the drug-resistant HIV-1 strain with F227L and V106A mutations in the reverse transcriptase by 50%.[1]
CC50 (MT-4 cells) 211The concentration of the inhibitor that causes a 50% reduction in the viability of MT-4 cells, indicating its cytotoxicity.[1]

Structural Analysis: Binding Mode of Inhibitor-29

In the absence of a publicly available crystal structure of the HIV-1 RT/inhibitor-29 complex, molecular docking studies have been instrumental in elucidating the probable binding interactions. These computational models provide valuable insights into the structural basis of the inhibitor's potency and its activity against resistant strains.

The diarylpyrimidine scaffold of inhibitor-29 is predicted to occupy the well-characterized NNRTI binding pocket (NNIBP) of the HIV-1 RT p66 subunit. This pocket is located approximately 10 Å from the polymerase active site. The binding of the inhibitor induces conformational changes in the enzyme, leading to the inhibition of its DNA polymerization activity.

Key predicted interactions between this compound and the NNRTI binding pocket include:

  • Hydrogen Bonding: The pyrimidine core and substituted side chains of the inhibitor are likely to form hydrogen bonds with the main chain or side chain atoms of key residues within the NNIBP, such as Lys101, Lys103, and Tyr181.

  • Hydrophobic Interactions: The aromatic rings of the diarylpyrimidine scaffold engage in extensive hydrophobic and π-π stacking interactions with a number of aromatic and aliphatic residues lining the pocket, including Tyr181, Tyr188, Phe227, Trp229, and Pro236.

  • Interactions with Tolerant Regions: The morpholine-substituted side chain of inhibitor-29 is designed to extend into the "tolerant regions" of the NNIBP. This allows the inhibitor to maintain its binding affinity even in the presence of mutations that alter the core of the binding pocket, contributing to its activity against resistant strains.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of diarylpyrimidine-based NNRTIs like inhibitor-29 typically follows a convergent synthetic route. A generalized workflow is depicted below.

G Generalized Synthetic Workflow for Diarylpyrimidine NNRTIs A 2,4-Dichloropyrimidine C Suzuki or other Cross-Coupling Reaction A->C B Substituted Aniline (Wing I) B->C D Intermediate 1 C->D F Suzuki or other Cross-Coupling Reaction D->F E Substituted Arylboronic Acid (Wing II) E->F G Diarylpyrimidine Core F->G H Functionalization of Side Chain G->H I This compound H->I

A generalized synthetic scheme for diarylpyrimidine NNRTIs.

Detailed Steps (Illustrative):

  • Step 1: First Cross-Coupling: 2,4-Dichloropyrimidine is reacted with a substituted aniline (representing one of the "wings" of the inhibitor) via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form an intermediate.

  • Step 2: Second Cross-Coupling: The resulting intermediate is then subjected to a second cross-coupling reaction, typically a Suzuki coupling, with a substituted arylboronic acid (representing the second "wing") to construct the core diarylpyrimidine scaffold.

  • Step 3: Side Chain Elaboration: The final step involves the chemical modification of a reactive handle on one of the aryl rings to introduce the desired side chain, in this case, the morpholine-containing moiety. Purification is typically achieved through column chromatography.

Anti-HIV-1 Activity Assay

The antiviral activity of this compound is determined using a cell-based assay that measures the inhibition of viral replication.

G Workflow for Anti-HIV-1 Activity Assay A Prepare serial dilutions of Inhibitor-29 D Add inhibitor dilutions to wells A->D B Seed MT-4 cells in 96-well plates C Infect cells with HIV-1 B->C C->D E Incubate for 4-5 days D->E F Measure cell viability (MTT assay) E->F G Calculate EC50 values F->G

Workflow for determining the anti-HIV-1 activity of an inhibitor.

Protocol:

  • Cell Culture: MT-4 cells, a human T-cell line susceptible to HIV-1 infection, are cultured in appropriate media.

  • Infection: A known amount of HIV-1 (e.g., strain IIIB or a resistant variant) is added to the cell cultures.

  • Inhibitor Treatment: Serial dilutions of this compound are added to the infected cell cultures.

  • Incubation: The treated and control cultures are incubated for a period of 4-5 days to allow for viral replication and the induction of cytopathic effects.

  • MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The absorbance of the dissolved formazan is measured, and the EC50 value is calculated as the concentration of the inhibitor that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

The cytotoxicity of this compound is determined to assess its therapeutic index.

G Workflow for Cytotoxicity Assay A Prepare serial dilutions of Inhibitor-29 C Add inhibitor dilutions to wells A->C B Seed MT-4 cells in 96-well plates B->C D Incubate for 4-5 days C->D E Measure cell viability (MTT assay) D->E F Calculate CC50 values E->F

Workflow for determining the cytotoxicity of a compound.

Protocol:

  • Cell Culture: Uninfected MT-4 cells are cultured in 96-well plates.

  • Inhibitor Treatment: Serial dilutions of this compound are added to the cells.

  • Incubation: The cells are incubated for the same duration as the antiviral assay (4-5 days).

  • MTT Assay: Cell viability is measured using the MTT assay.

  • Data Analysis: The CC50 value is calculated as the concentration of the inhibitor that reduces the viability of the cells by 50%.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode of this compound within the NNRTI binding pocket of HIV-1 RT.

G Workflow for Molecular Docking A Prepare HIV-1 RT structure (PDB) C Define binding site A->C B Prepare Inhibitor-29 structure (3D) D Perform docking calculations B->D C->D E Analyze binding poses and interactions D->E F Select best-fit model E->F

A generalized workflow for molecular docking studies.

Protocol:

  • Protein Preparation: A high-resolution crystal structure of HIV-1 RT (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Binding Site Definition: The NNRTI binding pocket is defined based on the location of a co-crystallized ligand in the template structure or by identifying key residues known to be involved in NNRTI binding.

  • Docking Simulation: A docking algorithm is used to flexibly dock the inhibitor into the defined binding site, generating a series of possible binding poses.

  • Pose Analysis and Scoring: The generated poses are scored based on their predicted binding affinity, and the interactions with the protein are analyzed to identify the most plausible binding mode.

Conclusion

This compound represents a promising lead compound in the development of novel NNRTIs. Its potent antiviral activity, including against a drug-resistant strain, highlights the potential of the diarylpyrimidine scaffold with targeted modifications. The structural insights from molecular modeling provide a rational basis for its mechanism of action and will guide the design of next-generation inhibitors with improved potency, resistance profiles, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such novel anti-HIV agents.

References

Early Pharmacokinetic Profile of HIV-1 Inhibitor-29: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) profile of the novel antiretroviral candidate, HIV-1 Inhibitor-29. The document details the in vitro absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo pharmacokinetic parameters following intravenous and oral administration in a preclinical rat model. All quantitative data are summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols for the key assays are provided to ensure reproducibility. Additionally, logical and experimental workflows are visualized using diagrams to facilitate a clear understanding of the evaluation process.

Introduction

The development of new antiretroviral agents with favorable pharmacokinetic properties is crucial for improving treatment regimens for individuals with Human Immunodeficiency Virus Type 1 (HIV-1). An ideal candidate should exhibit good oral bioavailability, appropriate distribution to target tissues, predictable metabolic pathways, and a half-life that supports a convenient dosing schedule.[1][2] Early assessment of these ADME properties is a critical component of the drug discovery process, enabling the selection of candidates with the highest potential for clinical success.[1][3][4][5]

This whitepaper focuses on "this compound," a novel molecule currently in the preclinical development phase. The following sections present a synthesized early pharmacokinetic dataset, based on standard industry assays, to characterize its potential as a therapeutic agent.

In Vitro Pharmacokinetic Profile

The in vitro ADME studies are foundational in predicting the in vivo behavior of a drug candidate.[5][6] These assays evaluate the fundamental physicochemical and biochemical properties of this compound.

Data Summary: In Vitro ADME

The following table summarizes the key in vitro ADME parameters for this compound.

ParameterAssayResultInterpretation
Metabolic Stability Rat Liver Microsomest¹/² = 25 minModerate to High Metabolic Clearance
CLint = 55.4 µL/min/mg
Permeability Caco-2Pₐₚₚ (A→B) = 15.0 x 10⁻⁶ cm/sHigh Permeability
Pₐₚₚ (B→A) = 32.5 x 10⁻⁶ cm/s
Efflux Ratio = 2.17Suggests Active Efflux
Plasma Protein Binding Rapid Equilibrium Dialysis98.5%High Binding to Plasma Proteins
Aqueous Solubility Thermodynamic75 µg/mL at pH 7.4Moderate Solubility

In Vivo Pharmacokinetic Profile in Rats

To understand the disposition of this compound in a living system, pharmacokinetic studies were conducted in Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.[7][8]

Data Summary: In Vivo Pharmacokinetics in Rats

The table below presents the key pharmacokinetic parameters of this compound in rats.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cₘₐₓ (ng/mL) 1500850
Tₘₐₓ (h) 0.081.0
AUC₀₋ₜ (ng·h/mL) 21004200
AUC₀₋ᵢₙf (ng·h/mL) 21504350
t¹/² (h) 2.52.8
CL (mL/min/kg) 7.75-
Vdₛₛ (L/kg) 1.5-
F (%) -20.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

Protocol: Rat Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[9][10]

  • Preparation of Reagents :

    • Rat liver microsomes are thawed on ice.[11]

    • A stock solution of this compound is prepared in DMSO and then diluted in acetonitrile.[9][12]

    • A cofactor solution (NADPH regenerating system) is prepared in phosphate buffer (pH 7.4).[9]

  • Incubation :

    • The reaction mixture, containing rat liver microsomes (0.5 mg/mL protein concentration), phosphate buffer, and this compound (1 µM final concentration), is pre-warmed at 37°C.[13]

    • The metabolic reaction is initiated by adding the pre-warmed cofactor solution.[13]

    • A control incubation is run in parallel without the NADPH cofactor to assess for non-enzymatic degradation.[13]

  • Sampling and Analysis :

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]

    • The reaction is terminated by adding a stop solution (e.g., cold acetonitrile) containing an internal standard.[9]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis :

    • The natural logarithm of the percentage of remaining this compound is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the linear regression.

    • The half-life (t¹/²) is calculated as 0.693/k.

    • Intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and incubation parameters.

Protocol: Caco-2 Permeability Assay

This assay is widely used as an in vitro model for predicting human drug absorption.[14][15] The Caco-2 cell line is derived from a human colorectal carcinoma and differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[14]

  • Cell Culture :

    • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[14][16]

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[17]

  • Permeability Measurement :

    • The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • This compound is added to the apical (A) side for apical-to-basolateral (A→B) permeability assessment or to the basolateral (B) side for basolateral-to-apical (B→A) assessment.[17]

    • Samples are collected from the receiver compartment at specific time points.

  • Analysis and Calculation :

    • The concentration of this compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Pₐₚₚ) is calculated using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Pₐₚₚ (B→A) / Pₐₚₚ (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[14]

Protocol: In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound in an animal model.[7]

  • Animal Dosing :

    • Male Sprague-Dawley rats are used for the study.

    • For intravenous administration, this compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.

    • For oral administration, the compound is formulated and administered by oral gavage.[7]

  • Blood Sampling :

    • Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[7]

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis :

    • The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis :

    • Plasma concentration-time data are analyzed using non-compartmental methods with pharmacokinetic software.[7]

    • Key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, t¹/², clearance (CL), and volume of distribution (Vdₛₛ) are calculated.

    • Oral bioavailability (F) is calculated as: (AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100.

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo PK Study (Rat) cluster_decision Decision Making sol Solubility met_stab Metabolic Stability (Microsomes) ppb Plasma Protein Binding perm Permeability (Caco-2) dosing IV and PO Dosing met_stab->dosing perm->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis go_nogo Go/No-Go Decision pk_analysis->go_nogo

Early-stage pharmacokinetic profiling workflow.
Logical Flow for Bioavailability Assessment

G cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism cluster_result Outcome solubility Aqueous Solubility absorption Oral Absorption solubility->absorption permeability Intestinal Permeability (Caco-2 Pₐₚₚ) permeability->absorption metabolism Hepatic Metabolism (Microsomal Stability) absorption->metabolism Enters Liver bioavailability Oral Bioavailability (F%) metabolism->bioavailability Determines Systemic Concentration

Factors influencing oral bioavailability.

Discussion and Conclusion

The early pharmacokinetic data for this compound provides a preliminary but essential understanding of its potential as a drug candidate. The in vitro results indicate that the compound has high permeability, which is favorable for oral absorption.[17][18] However, the data also suggests that it may be a substrate for efflux transporters, which could limit its net absorption.[14]

The moderate to high metabolic clearance observed in rat liver microsomes suggests that the compound is susceptible to hepatic metabolism.[10][13] This is consistent with the in vivo findings in rats, which show a moderate oral bioavailability of 20.2%. The high plasma protein binding will limit the fraction of free drug available to exert its pharmacological effect and to be cleared.

References

"HIV-1 inhibitor-29" preliminary toxicity screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of HIV-1 Inhibitor-29, a novel compound identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented herein is crucial for the early assessment of the compound's safety profile and for guiding further preclinical development.

Introduction

The development of new antiretroviral agents is a critical component in the global strategy to combat HIV/AIDS. This compound has demonstrated significant potency against wild-type and clinically relevant mutant strains of HIV-1. An essential step in the drug development process is the early evaluation of a compound's potential toxicity to estimate its therapeutic index.[1] This document outlines the in vitro cytotoxicity of Inhibitor-29 and the methodologies employed in its preliminary safety assessment.

Quantitative Toxicity Data

The preliminary toxicity of this compound was primarily assessed through in vitro cytotoxicity assays. The key parameters measured were the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50), which are used to calculate the selectivity index (SI). The SI (CC50/EC50) is a critical measure of a compound's therapeutic window.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of this compound

Cell LineAssay TypeParameterValue
MT-4CytotoxicityCC50> 227.3 µM
MT-4Antiviral Activity (HIV-1 Wild-Type)EC500.011 µM
MT-4Selectivity IndexSI> 20663

Data Interpretation:

The results indicate that this compound exhibits a high selectivity index, suggesting a wide therapeutic window. A CC50 value greater than 227.3 µM in MT-4 cells demonstrates low cytotoxicity at concentrations significantly higher than its effective antiviral concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following section describes the protocol for the in vitro cytotoxicity assay used to evaluate this compound.

3.1. In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that results in 50% reduction in cell viability (CC50) in a human T-cell line.

Materials:

  • MT-4 human T-cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Serial dilutions of this compound are prepared in the culture medium. 100 µL of each dilution is added to the respective wells. A control group with no compound is included.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2. This duration corresponds to the period of the anti-HIV assay.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare MT-4 Cell Suspension seed_plate Seed 96-well Plates with MT-4 Cells prep_cells->seed_plate prep_compound Prepare Serial Dilutions of Inhibitor-29 add_compound Add Compound Dilutions to Wells prep_compound->add_compound seed_plate->add_compound incubate Incubate for 5 Days at 37°C add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_plate Measure Absorbance at 570 nm add_solubilizer->read_plate calc_cc50 Calculate CC50 from Dose-Response Curve read_plate->calc_cc50

Caption: Workflow for the MTT-based cytotoxicity assay.

4.2. HIV-1 Reverse Transcriptase Inhibition Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs work by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

G cluster_virus HIV-1 Virion cluster_enzyme Reverse Transcriptase Enzyme viral_rna Viral RNA rt Reverse Transcriptase (p66/p51) viral_rna->rt Template proviral_dna Proviral DNA rt->proviral_dna Reverse Transcription inhibition Inhibition rt->inhibition nnrti_pocket NNRTI Binding Pocket nnrti_pocket->rt inhibitor This compound inhibitor->nnrti_pocket Allosteric Binding inhibition->proviral_dna

Caption: Mechanism of action of this compound.

Conclusion

The preliminary in vitro toxicity screening of this compound reveals a promising safety profile, characterized by low cytotoxicity and a high selectivity index. These findings support the continued investigation of this compound as a potential candidate for antiretroviral therapy. Further in-depth toxicological studies, including in vivo assessments, are warranted to fully characterize its safety profile before advancing to clinical trials.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this protease prevents the production of infectious virions, making it a key target for antiretroviral therapy.[1][4] This document provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of HIV-1 protease, such as a hypothetical "HIV-1 inhibitor-29," using a fluorescent reporter system. This type of assay allows for the evaluation of inhibitor efficacy within a cellular context.[5][6][7]

Principle of the Assay

This assay utilizes a genetically engineered T-cell line that stably expresses a reporter construct. The construct consists of a fusion protein linking the Gal4 DNA-binding domain and transactivation domain with the HIV-1 protease cleavage site. In the absence of an effective protease inhibitor, the expressed HIV-1 protease cleaves itself from the fusion protein, preventing the activation of a downstream reporter gene, such as Enhanced Green Fluorescent Protein (eGFP).[7] When a potent HIV-1 protease inhibitor is present, the protease is inactivated, the fusion protein remains intact, binds to the Gal4 responsive element, and drives the expression of eGFP.[7] The resulting fluorescence can be quantified to determine the inhibitory activity of the test compound.

Data Presentation

The efficacy and toxicity of a potential HIV-1 inhibitor are typically evaluated by calculating the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). These values are crucial for determining the therapeutic potential of the compound.

ParameterDescriptionExample Value (for "this compound")
IC50 The concentration of the inhibitor at which 50% of the viral replication or enzyme activity is inhibited.0.1 µM
CC50 The concentration of the compound that results in 50% cytotoxicity to the host cells.50 µM
Selectivity Index (SI) The ratio of CC50 to IC50 (CC50/IC50). A higher SI value indicates a more promising therapeutic window.500

Experimental Protocol

This protocol is adapted from established methods for cell-based HIV-1 protease inhibitor screening.[6][7]

Materials and Reagents
  • T-cell line stably expressing the HIV-1 protease reporter construct (e.g., Jurkat T-cells)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compound ("this compound") dissolved in DMSO

  • Positive control (e.g., a known HIV-1 protease inhibitor like Saquinavir or Ritonavir)

  • Negative control (DMSO vehicle)

  • 96-well flat-bottom cell culture plates

  • Flow cytometer or fluorescence plate reader

  • Cell viability reagent (e.g., CellTiter-Glo®)

Assay Procedure
  • Cell Plating:

    • Culture the reporter T-cell line in complete RPMI-1640 medium.

    • On the day of the assay, harvest the cells and adjust the cell density to 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compound ("this compound"), positive control, and negative control (DMSO) in complete RPMI-1640 medium.

    • Add 100 µL of the diluted compounds to the respective wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

  • Measurement of Protease Inhibition (eGFP Expression):

    • After incubation, measure the eGFP fluorescence intensity using a fluorescence plate reader (Excitation: 488 nm, Emission: 509 nm) or by flow cytometry.

  • Measurement of Cytotoxicity:

    • In a parallel plate prepared under the same conditions, assess cell viability using a suitable reagent according to the manufacturer's instructions.

Data Analysis
  • Protease Inhibition:

    • Subtract the background fluorescence from all readings.

    • Normalize the data by setting the fluorescence of the positive control (maximum inhibition) to 100% and the negative control (no inhibition) to 0%.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

  • Cytotoxicity:

    • Normalize the cell viability data by setting the viability of the negative control to 100%.

    • Plot the percentage of cell viability against the log concentration of the test compound and fit the data to a dose-response curve to determine the CC50 value.

  • Selectivity Index Calculation:

    • Calculate the SI by dividing the CC50 by the IC50.

Visualizations

HIV-1 Replication Cycle and Point of Inhibition

The following diagram illustrates the major steps in the HIV-1 replication cycle and highlights the step inhibited by protease inhibitors.

HIV1_Replication_Cycle cluster_host_cell Host Cell Entry 1. Entry and Uncoating RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host DNA) RT->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Immature_Virion Immature Virion Budding->Immature_Virion Mature_Virion Infectious Virion Maturation->Mature_Virion HIV_Virion HIV-1 Virion HIV_Virion->Entry Inhibitor Protease Inhibitor ('this compound') Inhibitor->Maturation Immature_Virion->Maturation

Caption: HIV-1 replication cycle with the protease inhibitor blocking the maturation step.

Experimental Workflow for HIV-1 Protease Inhibitor Screening

The diagram below outlines the key steps in the cell-based screening assay.

Assay_Workflow start Start plate_cells Plate Reporter T-cells in 96-well plate start->plate_cells add_compounds Add Serial Dilutions of 'this compound' and Controls plate_cells->add_compounds incubate Incubate for 48 hours at 37°C add_compounds->incubate measure_fluorescence Measure eGFP Fluorescence (Protease Inhibition) incubate->measure_fluorescence measure_viability Measure Cell Viability (Cytotoxicity) incubate->measure_viability analyze_data Data Analysis: Calculate IC50, CC50, and SI measure_fluorescence->analyze_data measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based HIV-1 protease inhibitor screening assay.

References

Application Notes and Protocols for HIV-1 Inhibitor-29 in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a major global health concern. The entry of HIV-1 into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral drug development.[1][2] This process is mediated by the viral envelope glycoprotein (Env), which consists of the gp120 and gp41 subunits.[3] HIV-1 Inhibitor-29 is a novel small molecule designed to block this crucial entry step, offering a promising avenue for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound in viral entry assays, guidance on data interpretation, and a summary of its inhibitory activity.

Mechanism of Action

HIV-1 entry into a target cell is a multi-step process that begins with the binding of the gp120 subunit to the CD4 receptor on the host cell surface.[1][4] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, typically CCR5 or CXCR4.[5][6] Coreceptor binding induces further conformational changes in the Env complex, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane.[7] Subsequently, gp41 refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral core to enter the cytoplasm.[7]

This compound is hypothesized to be a fusion inhibitor that specifically targets the gp41 subunit. By binding to an intermediate conformation of gp41, it prevents the formation of the six-helix bundle, thereby halting the membrane fusion process and blocking viral entry.

Diagram of the HIV-1 Entry Signaling Pathway and Inhibition by this compound

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell V_gp120 gp120 C_CD4 CD4 Receptor V_gp120->C_CD4 C_CCR5 CCR5/CXCR4 Co-receptor V_gp120->C_CCR5 V_gp41 gp41 fusion Viral Entry V_gp41->fusion 4. Membrane     Fusion C_CD4->C_CCR5 2. Conformational     Change & Co-receptor     Binding C_CCR5->V_gp41 3. gp41 Fusion     Peptide Exposure inhibitor This compound inhibitor->V_gp41 Inhibits gp41 6-Helix Bundle Formation

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.

Data Presentation: Inhibitory Activity of this compound

The antiviral activity of this compound was evaluated against a panel of HIV-1 Env-pseudotyped viruses in a single-round infectivity assay using TZM-bl cells. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values were determined.

HIV-1 Strain Coreceptor Tropism IC50 (µM) EC50 (µM)
NL4-3X40.0450.052
BaLR50.0680.075
JR-FLR50.0550.061
SF162R50.0810.090
A_Clade_RefR50.1200.135
C_Clade_RefR50.0950.108

Experimental Protocols

Protocol 1: HIV-1 Env-Pseudotyped Virus Production

This protocol describes the generation of replication-incompetent HIV-1 particles pseudotyped with the Env glycoprotein of interest.

Materials:

  • 293T/17 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Env-expressing plasmid

  • HIV-1 backbone plasmid (Env-deficient, expressing luciferase)

  • Transfection reagent (e.g., FuGENE 6)

  • T-75 flasks

  • 0.45-µm filters

Procedure:

  • Seed 3 x 10^6 293T/17 cells in a T-75 flask in 12 mL of complete DMEM and incubate overnight at 37°C, 5% CO2. The cells should be 50-80% confluent on the day of transfection.

  • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common ratio is 2:1 of the backbone plasmid to the Env-expressing plasmid.

  • Add the transfection complex dropwise to the cells.

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Harvest the virus-containing supernatant.

  • Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cellular debris.

  • Filter the supernatant through a 0.45-µm filter.

  • Aliquot the pseudovirus and store at -80°C.

Protocol 2: HIV-1 Viral Entry Assay (TZM-bl Reporter Assay)

This assay quantifies the inhibition of viral entry by measuring the activity of a reporter gene (luciferase) in the target cells.

Materials:

  • TZM-bl cells

  • Complete DMEM

  • HIV-1 Env-pseudotyped virus

  • This compound

  • 96-well white, flat-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Britelite Plus)

  • Luminometer

Experimental Workflow Diagram

Viral_Entry_Assay_Workflow start Start seed_cells 1. Seed TZM-bl cells in a 96-well plate (1x10^4 cells/well) start->seed_cells incubate1 2. Incubate overnight at 37°C, 5% CO2 seed_cells->incubate1 prepare_inhibitor 3. Prepare serial dilutions of This compound incubate1->prepare_inhibitor add_inhibitor 4. Add inhibitor dilutions to cells prepare_inhibitor->add_inhibitor add_virus 5. Add HIV-1 pseudovirus to each well add_inhibitor->add_virus incubate2 6. Incubate for 48 hours at 37°C, 5% CO2 add_virus->incubate2 lyse_cells 7. Lyse cells and add luciferase substrate incubate2->lyse_cells read_luminescence 8. Read luminescence lyse_cells->read_luminescence analyze_data 9. Analyze data and calculate IC50/EC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Study of HIV-1 Replication Using a Capsid Inhibitor (GSK878)

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial research did not yield specific information for a compound named "HIV-1 inhibitor-29." Therefore, this document utilizes the well-characterized, experimental HIV-1 capsid inhibitor, GSK878 , as a representative molecule to detail its application in studying the HIV-1 replication cycle. The protocols and data presented are based on published research for GSK878 and similar capsid inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral replication cycle, including reverse transcription, nuclear import, and virion assembly, making it an attractive target for antiretroviral therapy.[1][2] GSK878 is a potent, experimental small-molecule inhibitor that targets the HIV-1 capsid protein (CA).[1][3] It binds to a pocket on the mature CA hexamer, interfering with the delicate balance of capsid stability required for successful infection.[1][3] These application notes provide an overview of GSK878's mechanism of action and detailed protocols for its use in studying the HIV-1 replication cycle.

Mechanism of Action

GSK878 exhibits a dual mechanism of action, affecting both early and late stages of HIV-1 replication. However, its primary antiviral potency is attributed to its effects on the early phase.[1][2][4]

  • Early Stage Inhibition: GSK878 blocks HIV-1 replication after viral entry but before integration of the viral DNA into the host cell genome. It is understood to hyperstabilize the viral capsid core.[3][5] This increased stability is thought to disrupt the timely uncoating of the capsid, which is necessary for the release of the reverse transcription complex and its subsequent import into the nucleus. This leads to a blockage of nuclear import and subsequent proviral integration.[1][3]

  • Late Stage Inhibition: GSK878 also demonstrates activity in the late stages of replication, likely by interfering with the proper assembly and maturation of new virions.[1][2]

Below is a diagram illustrating the proposed mechanism of action for early-stage inhibition by GSK878.

cluster_cell Host Cell cluster_inhibitor With GSK878 HIV_Entry HIV-1 Entry Uncoating Capsid Uncoating (Optimal Stability) HIV_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Hyperstabilization Capsid Hyperstabilization Uncoating->Hyperstabilization GSK878 Nuclear_Import Nuclear Import of Pre-Integration Complex Reverse_Transcription->Nuclear_Import Integration Integration into Host DNA Nuclear_Import->Integration Productive_Infection Productive Infection Integration->Productive_Infection Uncoating_Block Blocked/Delayed Uncoating Hyperstabilization->Uncoating_Block Nuclear_Import_Block Blocked Nuclear Import & Integration Uncoating_Block->Nuclear_Import_Block

Mechanism of GSK878 action.

Data Presentation

The antiviral activity of GSK878 has been quantified in various cell-based assays. The following tables summarize the 50% effective concentration (EC₅₀) values against different HIV-1 strains and in the presence of specific mutations.

Table 1: Antiviral Activity of GSK878 Against Wild-Type and Chimeric HIV-1 Reporter Viruses [1][3]

Virus Strain/TypeCell LineMean EC₅₀ (nM)
NLRepRluc-WTMT-20.039
Panel of 48 Chimeric VirusesMT-20.094

Table 2: Impact of Capsid Mutations on GSK878 Antiviral Activity [1]

Capsid MutationFold Change in EC₅₀
L56IIncreased
M66IIncreased
Q67HIncreased
N74DIncreased
T107NIncreased
H87P3-4 fold increase
P90ASubtle increase
P38A (Hypostable)~2-fold more sensitive
E45A (Hyperstable)~14-fold less sensitive

Experimental Protocols

Single-Cycle HIV-1 Replication Assay

This assay is used to determine the EC₅₀ of an inhibitor in a single round of viral infection, thus focusing on early-stage events.

Objective: To measure the dose-dependent inhibition of HIV-1 replication by GSK878.

Materials:

  • HEK293T cells

  • Target cells (e.g., MT-2, SupT1)

  • VSV-G pseudotyped HIV-1 reporter vector (e.g., carrying a luciferase or GFP reporter gene)[6]

  • GSK878

  • Cell culture medium and supplements

  • 96-well or 384-well assay plates

  • Luciferase substrate (if applicable)

  • Luminometer or fluorescence plate reader

Protocol:

  • Virus Production:

    • Co-transfect HEK293T cells with the HIV-1 reporter vector plasmid and a VSV-G expression plasmid.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and store at -80°C.

  • Antiviral Assay:

    • Seed target cells in a 96-well or 384-well plate.

    • Prepare serial dilutions of GSK878 in cell culture medium.

    • Add the diluted inhibitor to the cells.

    • Infect the cells with the VSV-G pseudotyped HIV-1 reporter virus.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • If using a luciferase reporter, add the luciferase substrate and measure luminescence.

    • If using a GFP reporter, measure fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-drug control.

    • Determine the EC₅₀ value by nonlinear regression analysis.

Start Start Seed_Cells Seed Target Cells in Assay Plate Start->Seed_Cells Prepare_Inhibitor Prepare Serial Dilutions of GSK878 Seed_Cells->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Cells Prepare_Inhibitor->Add_Inhibitor Infect_Cells Infect Cells with VSV-G Pseudotyped HIV-1 Add_Inhibitor->Infect_Cells Incubate Incubate 48-72 hours Infect_Cells->Incubate Measure_Signal Measure Luciferase or GFP Signal Incubate->Measure_Signal Analyze_Data Calculate % Inhibition and EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Single-cycle replication assay workflow.

Fate-of-the-Capsid Assay (Capsid Stability Assay)

This assay determines the effect of an inhibitor on the stability of the viral capsid in infected cells.

Objective: To assess whether GSK878 stabilizes the HIV-1 capsid core.

Materials:

  • Target cells (e.g., HeLa)

  • VSV-G pseudotyped HIV-1

  • GSK878

  • Lysis buffer containing a mild non-ionic detergent (e.g., Triton X-100)

  • High-speed centrifuge

  • p24 ELISA kit or Western blot reagents

Protocol:

  • Infect target cells with VSV-G pseudotyped HIV-1 in the presence of varying concentrations of GSK878 or a DMSO control.

  • After a few hours of infection (e.g., 6 hours), harvest the cells.

  • Lyse the cells with a mild detergent buffer to release cytosolic contents.

  • Separate the lysate into a soluble fraction (containing disassembled capsid) and a pelletable fraction (containing intact or stabilized cores) by high-speed centrifugation.

  • Quantify the amount of p24 (capsid protein) in both the supernatant and pellet fractions using a p24 ELISA or Western blot.

  • An increase in the amount of p24 in the pellet fraction in the presence of the inhibitor indicates capsid stabilization.[7]

Quantitative PCR (qPCR) for HIV-1 Replication Intermediates

This method quantifies the levels of different viral DNA species to pinpoint the step of replication that is inhibited.

Objective: To determine if GSK878 blocks reverse transcription or nuclear import.

Materials:

  • Infected cell samples treated with GSK878 or controls.

  • DNA extraction kit

  • qPCR primers and probes for:

    • Late reverse transcription products (e.g., U5-Ψ)

    • 2-LTR circles (a marker for nuclear import of viral DNA)

  • qPCR instrument and reagents

Protocol:

  • Infect target cells in the presence of GSK878, a known inhibitor control (e.g., a reverse transcriptase inhibitor or an integrase inhibitor), and a no-drug control.

  • Harvest cells at different time points post-infection (e.g., 10 and 24 hours).

  • Extract total DNA from the cells.

  • Perform qPCR using primers specific for late reverse transcription products and 2-LTR circles.

  • Normalize the viral DNA levels to a housekeeping gene to account for differences in cell number.

  • A reduction in both late reverse transcription products and 2-LTR circles would suggest an effect on or before reverse transcription. A reduction in 2-LTR circles without a significant change in late reverse transcription products would indicate a block in nuclear import.[6]

HIV-1 Replication Cycle Overview

The following diagram provides a simplified overview of the key stages in the HIV-1 replication cycle that can be studied using inhibitors like GSK878.

Attachment_Fusion 1. Attachment & Fusion Entry 2. Entry Attachment_Fusion->Entry Reverse_Transcription 3. Reverse Transcription Entry->Reverse_Transcription Nuclear_Import 4. Nuclear Import Reverse_Transcription->Nuclear_Import Integration 5. Integration Nuclear_Import->Integration Transcription_Translation 6. Transcription & Translation Integration->Transcription_Translation Assembly 7. Assembly Transcription_Translation->Assembly Budding_Maturation 8. Budding & Maturation Assembly->Budding_Maturation

HIV-1 replication cycle stages.

References

Application Notes and Protocols for the Quantification of HIV-1 Inhibitor-29

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of "HIV-1 inhibitor-29" in biological matrices, specifically human plasma. The protocols are intended for researchers, scientists, and drug development professionals working on the preclinical and clinical development of this compound.

Compound Information:

  • Compound Name: this compound (also known as compound 14d2)

  • CAS Number: 2642217-95-4

  • Chemical Formula: C₃₀H₃₆N₆O₅

  • Molecular Weight: 560.64 g/mol

  • Chemical Class: Diarylpyrimidine derivative, potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Introduction

"this compound" is a novel and potent diarylpyrimidine derivative that has demonstrated significant inhibitory activity against HIV-1. Accurate and reliable quantification of this compound in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document outlines a detailed protocol for the quantification of "this compound" in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

It is important to note that a specific, validated analytical method for "this compound" has not been found in the public domain. Therefore, the following protocol has been adapted from established and validated LC-MS/MS methods for structurally similar diarylpyrimidine NNRTIs, such as Rilpivirine.[1][2] This adapted method provides a robust starting point for the development and validation of a dedicated assay for "this compound".

Principle of the Method

The analytical method involves the extraction of "this compound" and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both the analyte and the IS.

Experimental Protocols

Materials and Reagents
  • "this compound" reference standard (purity >98%)

  • Internal Standard (IS): A stable isotope-labeled "this compound" (e.g., ¹³C₆-"this compound") is highly recommended. If unavailable, a structurally related compound with similar extraction and chromatographic behavior, such as Rilpivirine-d6, can be used.[1]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) and diethyl ether (HPLC grade)[1]

  • Human plasma (with K₂EDTA as anticoagulant)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm or equivalent).[1]

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the "this compound" reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (1:1, v/v).

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 500 µL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (1:1, v/v).[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions (Adapted from Rilpivirine Method[1])

ParameterValue
Column Gemini C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.5 min: 90% B; 3.5-3.6 min: 90-30% B; 3.6-5.0 min: 30% B

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions
This compoundm/z 561.3 → [Product Ion 1], [Product Ion 2]
Internal StandardSpecific m/z for the chosen IS

Note: The specific product ions for "this compound" need to be determined by infusing a standard solution of the compound into the mass spectrometer and optimizing the collision energy.

Data Presentation and Method Validation

A summary of the expected quantitative performance of the method, based on typical validation parameters for similar bioanalytical assays, is presented below.[1][2][3]

Table 1: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Calibration Range To be determinede.g., 1 - 1000 ng/mL
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±15%
Recovery (%) Consistent and reproducible> 80%
Matrix Effect Minimal and compensated by ISCV < 15%
Stability Stable under relevant conditionsStable for freeze-thaw cycles, bench-top, and long-term storage

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of "this compound" from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE/Diethyl Ether) add_is->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Organic Layer vortex->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

As "this compound" is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), it acts by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is crucial for the conversion of viral RNA into DNA. This process is a key step in the HIV-1 replication cycle.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integration Integration into Host Genome Viral_DNA->Integration Inhibitor This compound (NNRTI) Inhibitor->RT Binds & Inhibits

Caption: Inhibition of HIV-1 reverse transcriptase by this compound.

References

Application Notes and Protocols for High-Throughput Screening of HIV-1 Protease Inhibitors using Saquinavir as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies. A key enzyme in the HIV-1 life cycle is the HIV-1 protease, an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2][3] This cleavage is essential for the production of infectious virions, making the HIV-1 protease a prime target for antiviral drug development.[1][3][4] High-throughput screening (HTS) assays are crucial for identifying and characterizing new HIV-1 protease inhibitors from large compound libraries.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to identify HIV-1 protease inhibitors, using the well-characterized inhibitor Saquinavir as a reference compound. Saquinavir is a potent, selective, and orally active inhibitor of the HIV-1 aspartic protease.[5][6] The protocols and data presented herein are intended to guide researchers in setting up and validating robust HTS campaigns for the discovery of novel HIV-1 therapeutics.

Data Presentation: Quantitative Analysis of Saquinavir Activity

The inhibitory potency of Saquinavir against HIV-1 has been determined in various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key parameters to quantify the efficacy of an inhibitor. The following table summarizes representative quantitative data for Saquinavir from different studies.

Assay Type Cell Line/System Parameter Value Reference
Antiviral ActivityHIV-infected CEM cellsIC502 nM[5]
Antiviral ActivityHIV-1 (strain RF) in C8166 cellsIC502 nM[6]
Antiviral ActivityJM cells infected with HIV-1 strain GB8IC502.5 nM[6]
Antiviral ActivityHIV-1BaL infection of colorectal tissue cocultured with PM-1 T cellsEC503.78 (±4.08) µM[7]
Antiviral ActivityHIV-1BaL infection of cervical explants cocultured with PM-1 T cellsEC5019.31 (±20.28) µM[7]

Experimental Protocols

Fluorometric High-Throughput Screening Assay for HIV-1 Protease Inhibitors

This protocol is adapted from commercially available fluorometric HIV-1 protease inhibitor screening kits and is suitable for HTS in a 96- or 384-well microplate format.[8][9] The assay is based on the cleavage of a synthetic peptide substrate by HIV-1 protease, which results in the release of a fluorophore that can be quantified.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Inhibitor Control (e.g., Pepstatin A)

  • Reference Compound (Saquinavir)

  • Test Compounds

  • DMSO (for compound dilution)

  • 96- or 384-well black microplates

  • Fluorescence microplate reader (Excitation/Emission = 330/450 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Saquinavir (reference inhibitor) and test compounds in DMSO.

    • Create a dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 10 µL of diluted test compounds, Saquinavir, or assay buffer (for enzyme control) to the wells of the microplate.

    • Add 10 µL of inhibitor control (e.g., Pepstatin A) to the inhibitor control wells.

    • If applicable, include a solvent control with DMSO at the same concentration as the test compound wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Enzyme Preparation:

    • Dilute the recombinant HIV-1 Protease in assay buffer to the desired concentration. The optimal concentration should be determined empirically through an enzyme titration experiment.

  • Reaction Initiation:

    • Add 80 µL of the diluted HIV-1 Protease solution to each well.

    • Prepare a master mix of the fluorogenic substrate.

    • Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Signal Detection:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation/Emission = 330/450 nm) in kinetic mode at 37°C for 60-90 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each test compound and Saquinavir concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HIV-1 Replication Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the critical role of the viral protease in the maturation of new virions.

HIV_Replication_Cycle cluster_host_cell Host Cell Entry 1. Entry and Uncoating ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host Genome) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly of New Virions Translation->Assembly Protease HIV-1 Protease Translation->Protease Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Protease->Maturation Cleavage of Polyproteins Saquinavir Saquinavir Saquinavir->Protease Inhibits HIV_Virion HIV Virion HIV_Virion->Entry

Caption: The HIV-1 replication cycle and the inhibitory action of Saquinavir on HIV-1 Protease.

High-Throughput Screening Workflow for HIV-1 Protease Inhibitors

This diagram outlines a typical workflow for a high-throughput screening campaign to identify and validate novel HIV-1 protease inhibitors.

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation and Prioritization cluster_lead_optimization Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (Single Concentration) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Cytotoxicity_Assay Cytotoxicity Assay Orthogonal_Assay->Cytotoxicity_Assay Hit_Prioritization Hit Prioritization Cytotoxicity_Assay->Hit_Prioritization SAR_Studies Structure-Activity Relationship (SAR) Hit_Prioritization->SAR_Studies In_Vivo_Studies In Vivo Efficacy and PK/PD SAR_Studies->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for the discovery of HIV-1 protease inhibitors via HTS.

References

Application of a Representative HIV-1 Protease Inhibitor (Darunavir) in Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) poses a significant challenge to effective antiretroviral therapy. Understanding the mechanisms of resistance and developing robust methods for its detection are critical for patient management and the development of new therapeutic agents. This document provides detailed application notes and protocols for the use of a representative HIV-1 protease inhibitor, Darunavir, in resistance studies. Darunavir is a second-generation protease inhibitor with a high genetic barrier to resistance, making it a valuable tool for studying resistance mechanisms.[1][2]

Mechanism of Action of Darunavir

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[3] By binding to the active site of the protease, Darunavir prevents the processing of these polyproteins, resulting in the production of immature, non-infectious viral particles.[3][4] Its potent antiviral activity is attributed to its high affinity for the protease active site and its ability to form numerous hydrogen bonds with the enzyme's backbone.[3][5] This strong interaction makes it less susceptible to the effects of single mutations in the protease gene.[5]

Data Presentation: In Vitro Efficacy of Darunavir

The following tables summarize the in vitro activity of Darunavir against wild-type and resistant HIV-1 strains. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to quantify the potency of an antiviral drug.

Table 1: Antiviral Activity of Darunavir against Wild-Type HIV-1
HIV-1 Strain EC50 (nM)
Wild-Type (LAI)3
Wild-Type HIV-1 and HIV-21 - 5

Data sourced from multiple in vitro studies.[6]

Table 2: Antiviral Activity of Darunavir against Protease Inhibitor-Resistant HIV-1 Strains
HIV-1 Isolate Type Number of Isolates EC50 Range (nM)
Recombinant clinical isolates with multiple PI mutations19< 10
Site-directed mutants with specific resistance mutations-No significant change in susceptibility with single mutations

Darunavir demonstrates continued potency against a range of PI-resistant isolates.[6][7]

Key Resistance-Associated Mutations for Darunavir

Genotypic resistance testing has identified several key mutations in the HIV-1 protease gene that are associated with reduced susceptibility to Darunavir. The presence of multiple mutations is generally required to confer significant resistance.

Darunavir Resistance-Associated Mutations (RAMs): V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[7][8]

Experimental Protocols

Phenotypic Resistance Assay

This protocol outlines a method to determine the phenotypic susceptibility of HIV-1 isolates to Darunavir by measuring the concentration of the drug required to inhibit viral replication by 50% (IC50).

Principle: Recombinant viruses containing the protease gene from patient-derived HIV-1 are generated. The replication of these viruses is then measured in the presence of serial dilutions of Darunavir. The IC50 is calculated and compared to that of a wild-type reference strain to determine the fold-change in susceptibility.[9][10]

Materials:

  • Patient plasma containing HIV-1 RNA

  • HIV-1 vector lacking the protease gene

  • Permissive cell line (e.g., MT-2 cells)

  • Reverse transcriptase and PCR reagents

  • Cell culture medium and supplements

  • Darunavir stock solution

  • Luciferase assay system (or other reporter gene system)

  • Luminometer

Procedure:

  • Viral RNA Extraction: Extract HIV-1 RNA from patient plasma using a commercial kit.

  • RT-PCR: Amplify the protease gene from the viral RNA using reverse transcription PCR (RT-PCR).

  • Recombinant Virus Generation: Co-transfect a permissive cell line with the amplified protease gene and an HIV-1 vector lacking the protease gene. This will generate recombinant viruses carrying the patient-derived protease sequence.

  • Virus Titration: Determine the titer of the generated recombinant virus stock.

  • Susceptibility Assay: a. Seed permissive cells in a 96-well plate. b. Prepare serial dilutions of Darunavir in cell culture medium. c. Add the diluted Darunavir to the cells. d. Infect the cells with a standardized amount of the recombinant virus. e. Culture the cells for a defined period (e.g., 3-5 days).

  • Measure Viral Replication: Quantify viral replication by measuring the activity of a reporter gene (e.g., luciferase) expressed by the virus.

  • Data Analysis: a. Plot the percentage of viral inhibition versus the Darunavir concentration. b. Calculate the IC50 value using a non-linear regression analysis. c. Calculate the fold-change in IC50 by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.

Genotypic Resistance Assay

This protocol describes the method for identifying resistance-associated mutations in the HIV-1 protease gene through sequencing.

Principle: The protease-coding region of the HIV-1 genome is amplified from patient plasma and sequenced. The resulting nucleotide sequence is translated and compared to a wild-type reference sequence to identify mutations known to be associated with Darunavir resistance.[11][12]

Materials:

  • Patient plasma containing HIV-1 RNA

  • Viral RNA extraction kit

  • RT-PCR reagents with primers flanking the protease gene

  • DNA sequencing reagents and equipment

  • Sequence analysis software

  • HIV-1 drug resistance mutation database (e.g., Stanford University HIV Drug Resistance Database)

Procedure:

  • Viral RNA Extraction: Extract viral RNA from the patient's plasma.

  • RT-PCR: Perform RT-PCR to reverse transcribe the viral RNA and amplify the protease gene. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.[10]

  • PCR Product Purification: Purify the amplified PCR product to remove primers and other contaminants.

  • DNA Sequencing: Sequence the purified PCR product using an automated DNA sequencer.

  • Sequence Analysis: a. Assemble and edit the raw sequence data. b. Align the patient-derived sequence with a wild-type HIV-1 reference sequence. c. Identify amino acid mutations by comparing the translated patient sequence to the reference sequence.

  • Interpretation: Use an HIV-1 drug resistance database to interpret the identified mutations and predict the level of resistance to Darunavir and other protease inhibitors.

Visualizations

cluster_virus HIV-1 Virion cluster_cell Infected Host Cell Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Produces Darunavir Darunavir Darunavir->HIV-1 Protease Inhibits

Caption: Mechanism of Action of Darunavir.

Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR (Protease Gene) RT-PCR (Protease Gene) Viral RNA Extraction->RT-PCR (Protease Gene) DNA Sequencing DNA Sequencing RT-PCR (Protease Gene)->DNA Sequencing Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Resistance Report Resistance Report Sequence Analysis->Resistance Report Patient Protease Gene Patient Protease Gene Co-transfection Co-transfection Patient Protease Gene->Co-transfection HIV-1 Vector (delta-protease) HIV-1 Vector (delta-protease) HIV-1 Vector (delta-protease)->Co-transfection Recombinant Virus Production Recombinant Virus Production Co-transfection->Recombinant Virus Production Infect Cells + Darunavir Infect Cells + Darunavir Recombinant Virus Production->Infect Cells + Darunavir Measure Replication Measure Replication Infect Cells + Darunavir->Measure Replication IC50 Determination IC50 Determination Measure Replication->IC50 Determination Fold-Change vs. Wild-Type Fold-Change vs. Wild-Type IC50 Determination->Fold-Change vs. Wild-Type

References

Application Notes and Protocols for HIV-1 Inhibitor-29 in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for evaluating the enzymatic inhibition of a hypothetical compound, "HIV-1 inhibitor-29," against three key enzymes in the HIV-1 life cycle: Protease, Reverse Transcriptase, and Integrase. The methodologies described are based on established in vitro enzyme inhibition assays and are intended to guide researchers in the screening and characterization of potential HIV-1 inhibitors.

The human immunodeficiency virus type 1 (HIV-1) relies on these enzymes for its replication.[1][2] Protease is essential for the maturation of viral particles, reverse transcriptase is responsible for converting the viral RNA genome into DNA, and integrase facilitates the integration of the viral DNA into the host cell's genome.[1][2] Inhibition of these enzymes is a cornerstone of highly active antiretroviral therapy (HAART).[3] The following protocols provide a framework for assessing the potency and mechanism of action of "this compound" against each of these critical targets.

Data Presentation

The inhibitory activity of "this compound" is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables provide a template for presenting such quantitative data for each enzyme assay.

Table 1: Inhibitory Activity of this compound against HIV-1 Protease

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundHIV-1 ProteaseFRET-basedEnter experimental value
Pepstatin A (Control)HIV-1 ProteaseFRET-basedEnter experimental value

Table 2: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundHIV-1 Reverse TranscriptaseELISA-basedEnter experimental value
Nevirapine (Control)HIV-1 Reverse TranscriptaseELISA-basedEnter experimental value

Table 3: Inhibitory Activity of this compound against HIV-1 Integrase

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compoundHIV-1 IntegraseELISA-basedEnter experimental value
Elvitegravir (Control)HIV-1 IntegraseELISA-basedEnter experimental value

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of an active HIV-1 protease to cleave a synthetic peptide substrate, resulting in the release of a fluorophore.[4] The presence of an inhibitor reduces or prevents this cleavage, leading to a decrease in the fluorescent signal.[4]

Materials:

  • HIV-1 Protease Assay Kit (e.g., Abcam ab211106 or similar)[4]

  • HIV-1 Protease

  • Assay Buffer

  • HIV-1 Protease Substrate (Fluorogenic)

  • Pepstatin A (Inhibitor Control)

  • "this compound" test compound

  • 96-well microplate, black

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions. Dissolve "this compound" and Pepstatin A in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup:

    • Sample Wells: Add 10 µL of diluted "this compound" to the sample wells.

    • Inhibitor Control Wells: Add 10 µL of Pepstatin A solution.

    • Enzyme Control Wells: Add 10 µL of Assay Buffer.

  • Enzyme Addition: Prepare the HIV-1 Protease solution according to the kit protocol. Add 80 µL of the enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 10 µL of the HIV-1 Protease Substrate to each well.

  • Measurement: Immediately measure the fluorescence in a microplate reader at an excitation/emission wavelength of 330/450 nm in kinetic mode at 37°C for 1-3 hours.[4][5]

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of "this compound" and calculate the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the synthesis of cDNA from an RNA template by HIV-1 RT. The newly synthesized cDNA, labeled with biotin, is captured on a streptavidin-coated plate and detected using an antibody conjugated to horseradish peroxidase (HRP).[6]

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (e.g., XpressBio RT-1000-EB or similar)[6]

  • HIV-1 Reverse Transcriptase

  • Reaction Buffer

  • Biotin- and Digoxigenin-labeled nucleotides

  • Streptavidin-coated 96-well plate

  • Anti-Digoxigenin-HRP antibody

  • Wash Buffer

  • Substrate (e.g., ABTS)

  • "this compound" test compound

  • Nevirapine (Inhibitor Control)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as specified in the kit manual.[6]

  • Inhibitor and Enzyme Preparation: Serially dilute "this compound" and Nevirapine. Prepare the HIV-1 RT enzyme solution in the reaction buffer.

  • Reaction Setup: In separate tubes, mix the diluted inhibitors with the HIV-1 RT solution.

  • Assay Plate: Add 80 µL of each inhibitor-enzyme mixture to the streptavidin-coated wells. Include enzyme-only and no-enzyme controls.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Antibody Addition: Add 100 µL of the Anti-Digoxigenin-HRP antibody solution to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the HRP substrate to each well and incubate at room temperature until color develops.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percent inhibition for each concentration of "this compound" and determine the IC50 value.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of HIV-1 integrase to catalyze the insertion of a donor substrate DNA into a target substrate DNA. The reaction product is detected colorimetrically.[7][8]

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio EZ-1700 or similar)[8]

  • Streptavidin-coated 96-well plate

  • Biotin-labeled Donor Substrate (DS) DNA

  • HIV-1 Integrase

  • Target Substrate (TS) DNA

  • HRP-labeled antibody against the modified TS DNA

  • Wash Buffer

  • Reaction Buffer

  • TMB Substrate and Stop Solution

  • "this compound" test compound

  • Elvitegravir (Inhibitor Control)

  • Microplate reader

Procedure:

  • Plate Coating: Add 100 µL of the DS DNA solution to each well and incubate for 30 minutes at 37°C. Wash the wells five times with Wash Buffer.[7]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C. Aspirate and wash the wells three times with Reaction Buffer.[7]

  • Inhibitor and Integrase Incubation: In separate tubes, pre-incubate the serially diluted "this compound" and Elvitegravir with the HIV-1 integrase enzyme for 30 minutes.[7]

  • Enzyme Reaction: Add 100 µL of the inhibitor-integrase mixture to the wells. Incubate for 30 minutes at 37°C.

  • Strand Transfer: Add 50 µL of the TS DNA to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the wells five times with Wash Buffer.

  • Antibody Addition: Add 100 µL of the HRP-labeled antibody and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB Substrate and incubate for 10 minutes at room temperature. Add 100 µL of Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizations

Signaling Pathway: HIV-1 Life Cycle

The following diagram illustrates the key stages of the HIV-1 life cycle, which are the targets for antiretroviral drugs, including inhibitors of protease, reverse transcriptase, and integrase.

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Virion Entry 1. Entry & Uncoating RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Virus Virion Maturation->Virus Infectious Virion Virus->Entry Inhibitor_RT Reverse Transcriptase Inhibitors Inhibitor_RT->RT inhibit Inhibitor_IN Integrase Inhibitors Inhibitor_IN->Integration inhibit Inhibitor_PR Protease Inhibitors Inhibitor_PR->Maturation inhibit

Caption: Overview of the HIV-1 life cycle and targets of major antiretroviral drugs.

Experimental Workflow: Enzyme Inhibition Assay

This diagram outlines the general workflow for performing an in vitro enzyme inhibition assay to determine the IC50 of a test compound.

Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Serially Dilute Test Compound A->B C 3. Set Up Assay Plate (Controls and Samples) B->C D 4. Pre-incubate Enzyme with Inhibitor C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Incubate at Optimal Temperature E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G H 8. Data Analysis (Calculate % Inhibition) G->H I 9. Determine IC50 Value H->I

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship: Data Analysis for IC50 Determination

This diagram illustrates the logical steps involved in analyzing the experimental data to determine the half-maximal inhibitory concentration (IC50).

Data_Analysis Start Raw Data (Signal vs. Concentration) Normalize Normalize Data (% Inhibition) Start->Normalize Plot Plot % Inhibition vs. log(Inhibitor Concentration) Normalize->Plot Fit Fit Data to a Dose-Response Curve (e.g., four-parameter logistic) Plot->Fit IC50 Determine IC50 (Concentration at 50% Inhibition) Fit->IC50

Caption: Logical workflow for IC50 value determination from raw experimental data.

References

Application Notes and Protocols for the Preclinical Evaluation of HIV-1 Inhibitor-29 in Animal Models of HIV-1 Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-29 is a novel and highly potent non-peptidyl protease inhibitor that has demonstrated exceptional activity against wild-type and multidrug-resistant (MDR) strains of HIV-1 in vitro.[1][2] Its impressive preclinical profile, characterized by a picomolar inhibition constant (Ki) and low nanomolar half-maximal inhibitory concentration (IC50), positions it as a promising candidate for further development as an antiretroviral therapeutic. These application notes provide a comprehensive overview of the available in vitro data for this compound and present detailed, representative protocols for its evaluation in established humanized mouse models of HIV-1 infection. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established and validated methodologies for assessing the efficacy of potent antiretroviral agents.[3][4]

In Vitro Activity of this compound

Extensive in vitro characterization has revealed the potent antiviral activity of this compound. The following table summarizes the key quantitative data from enzymatic and cell-based assays.

ParameterValueDescriptionReference
Ki 1.8 pMInhibition constant against wild-type HIV-1 protease.[1][2]
IC50 1.6 nMHalf-maximal inhibitory concentration in cell-based antiviral assays against wild-type HIV-1.[1][2]
Fold Reduction in Activity (vs. MDR variants) 1–3 foldMaintained excellent potency against a panel of multidrug-resistant HIV-1 variants.[1][2]

Mechanism of Action: Targeting the HIV-1 Protease

This compound functions by binding to the active site of the HIV-1 protease, an enzyme critical for the viral life cycle. The protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By inhibiting this crucial step, this compound prevents the production of mature viral particles, thus halting the spread of the infection.

HIV_Protease_Inhibition HIV-1 Infected Cell HIV-1 Infected Cell Viral Polyproteins Viral Polyproteins HIV-1 Infected Cell->Viral Polyproteins Transcription & Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage HIV-1 Protease HIV-1 Protease HIV-1 Protease->Viral Polyproteins Acts on New Virions New Virions Mature Viral Proteins->New Virions Assembly This compound This compound This compound->HIV-1 Protease Inhibits

Mechanism of action of this compound.

Preclinical Evaluation in Humanized Mouse Models

The SCID-hu Thy/Liv and hu-PBMC-NSG mouse models are well-established platforms for the in vivo evaluation of anti-HIV-1 compounds.[3][4][5] These models involve the engraftment of human immune cells or tissues into immunodeficient mice, creating a system that can be productively infected with HIV-1 and used to assess the efficacy of antiretroviral therapies.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a humanized mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Infection and Treatment cluster_monitoring Monitoring and Analysis Engraftment Engraftment of human cells/tissues into immunodeficient mice Reconstitution Confirmation of human immune cell reconstitution Engraftment->Reconstitution Infection Infection with HIV-1 Reconstitution->Infection Treatment Treatment with HIV-1 Inhibitor-29 or Vehicle Infection->Treatment Monitoring Monitoring of viral load and CD4+ T cell counts Treatment->Monitoring Endpoint Endpoint analysis of tissues Monitoring->Endpoint

Workflow for in vivo efficacy testing.

Detailed Experimental Protocols

The following are detailed protocols for the preparation of this compound for in vivo administration and for conducting an efficacy study in the SCID-hu Thy/Liv mouse model.

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a formulation of this compound suitable for oral administration to humanized mice.

Materials:

  • This compound (powder)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. A starting dose range of 10-50 mg/kg/day is recommended based on the in vitro potency, to be administered via oral gavage.

  • Weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of vehicle to the tube to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes to initially suspend the compound.

  • Sonicate the suspension for 5-10 minutes in a water bath sonicator to ensure a uniform and fine suspension.

  • Store the formulation at 4°C and protect from light. Prepare fresh daily before administration.

Protocol 2: In Vivo Efficacy Assessment in the SCID-hu Thy/Liv Mouse Model

Objective: To evaluate the antiviral efficacy of this compound in HIV-1 infected SCID-hu Thy/Liv mice.

Animal Model:

  • SCID-hu Thy/Liv mice, constructed by implanting human fetal thymus and liver tissue under the kidney capsule of severe combined immunodeficient (SCID) mice.

Experimental Groups:

  • Group 1: HIV-1 infected, treated with vehicle control.

  • Group 2: HIV-1 infected, treated with this compound (e.g., 25 mg/kg/day).

  • Group 3: Uninfected, untreated controls.

Procedure:

  • HIV-1 Infection: Inoculate SCID-hu Thy/Liv mice directly into the thymic implant with a standardized dose of a laboratory-adapted HIV-1 strain (e.g., NL4-3).

  • Treatment Administration:

    • Begin treatment one day post-infection.

    • Administer the prepared this compound formulation or vehicle control via oral gavage once or twice daily.

  • Monitoring:

    • Monitor the health of the animals daily.

    • Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor viral load and human CD4+ T cell counts.

  • Endpoint Analysis (e.g., 21 days post-infection):

    • Euthanize the mice and harvest the Thy/Liv implants.

    • Prepare single-cell suspensions from the implants.

    • Viral Load Measurement:

      • Quantify cell-associated HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

      • Measure HIV-1 RNA levels using quantitative real-time PCR (qPCR).

    • Immunophenotyping:

      • Stain cells with fluorescently labeled antibodies against human CD4 and CD8.

      • Analyze the percentage of CD4+ and CD8+ T cells by flow cytometry to assess the protective effect of the inhibitor on CD4+ T cell depletion.

Data Presentation: Hypothetical In Vivo Efficacy Data

The following tables present hypothetical data that could be generated from an in vivo efficacy study of this compound, illustrating the expected outcomes based on its potent in vitro profile.

Table 1: Effect of this compound on Viral Load in Thy/Liv Implants

Treatment GroupMean HIV-1 p24 (pg/10^6 cells) ± SDMean HIV-1 RNA (log10 copies/10^6 cells) ± SD
Vehicle Control1500 ± 3505.8 ± 0.4
This compound (25 mg/kg/day)50 ± 202.5 ± 0.3
Uninfected Control< 10Not Detected

Table 2: Effect of this compound on Human T Cell Populations in Thy/Liv Implants

Treatment GroupMean CD4+ T Cells (%) ± SDMean CD8+ T Cells (%) ± SDMean CD4/CD8 Ratio ± SD
Vehicle Control15 ± 575 ± 80.20 ± 0.07
This compound (25 mg/kg/day)45 ± 748 ± 60.94 ± 0.15
Uninfected Control55 ± 635 ± 51.57 ± 0.20

Conclusion

This compound represents a highly promising antiretroviral candidate due to its exceptional in vitro potency against both wild-type and drug-resistant HIV-1 strains. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this inhibitor in well-established humanized mouse models. Successful demonstration of in vivo efficacy and a favorable safety profile in these models will be critical next steps in advancing this compound towards clinical development for the treatment of HIV/AIDS.

References

Troubleshooting & Optimization

"HIV-1 inhibitor-29" solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule HIV-1 inhibitors. While focusing on general solubility challenges, we will use "HIV-1 inhibitor-29" as a case study of a compound with demonstrably improved aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation after adding my HIV-1 inhibitor stock solution to my aqueous assay buffer. What is happening?

A1: This is a common issue known as "precipitation upon dilution." Many small molecule inhibitors are dissolved in a high concentration in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this stock is added to an aqueous buffer, the inhibitor's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution. While "this compound" was specifically designed for improved water solubility, this can still occur if the final concentration is too high or if the buffer conditions are not optimal.

Q2: What is the recommended solvent for preparing a stock solution of a small molecule HIV-1 inhibitor?

A2: The most common solvent for creating stock solutions of hydrophobic small molecules is 100% DMSO.[1][2][3] It is crucial to consult the manufacturer's datasheet for the specific inhibitor. For "this compound," a diarylpyrimidine derivative, DMSO is a suitable solvent.

Q3: How can I determine the solubility of my inhibitor in my specific assay buffer?

A3: You can perform a solubility assessment by preparing serial dilutions of your compound in your assay buffer.[1] The appearance of cloudiness or precipitate, which can be measured by absorbance or nephelometry, indicates that you have exceeded the solubility limit.[1]

Q4: Can pH and temperature affect the solubility of my inhibitor?

A4: Yes, both pH and temperature can significantly impact solubility. For ionizable compounds, solubility can be dramatically affected by the pH of the buffer.[2] Temperature can also play a role; gentle warming may help dissolve the compound, but it's important to ensure the compound is stable at higher temperatures.[1]

Troubleshooting Guides

Issue: Precipitate Formation in Aqueous Buffer

This guide provides a step-by-step approach to address the precipitation of your HIV-1 inhibitor during your experiment.

Troubleshooting Workflow

start Precipitation Observed check_conc Is final DMSO concentration >1%? start->check_conc reduce_dmso Reduce DMSO in final dilution check_conc->reduce_dmso Yes check_solubility Determine kinetic solubility in your specific buffer check_conc->check_solubility No reduce_dmso->check_solubility lower_conc Lower the final compound concentration check_solubility->lower_conc Solubility Limit Exceeded cosolvent Add a co-solvent (e.g., ethanol, PEG) check_solubility->cosolvent Precipitation Persists success Compound Solubilized lower_conc->success ph_adjust Adjust buffer pH (if compound is ionizable) cosolvent->ph_adjust sonicate Briefly sonicate the solution ph_adjust->sonicate sonicate->success

Caption: A workflow for troubleshooting inhibitor precipitation.

Physicochemical Properties of this compound

"this compound" (also known as compound 14d2) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significantly improved water solubility compared to earlier compounds in its class.[4]

PropertyValueReference
Molecular Formula C₃₀H₃₆N₆O₅[4]
Molecular Weight 560.64 g/mol [4]
EC₅₀ (HIV-1 IIIB) 2.18 µM[4]
EC₅₀ (F227L/V106A) 0.974 µM[4]
CC₅₀ (MT-4 cells) 211 µM[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a small molecule inhibitor.

Materials:

  • HIV-1 inhibitor (e.g., this compound)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of the inhibitor to come to room temperature before opening.

  • Weigh out the desired amount of the inhibitor in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at this temperature.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of your inhibitor in a specific aqueous buffer.

Materials:

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Aqueous assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare serial dilutions of the inhibitor stock solution in DMSO.

  • Add a small, fixed volume of each DMSO dilution to the wells of the 96-well plate.

  • Add the aqueous assay buffer to each well to achieve the final desired inhibitor concentrations. Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤1%).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) or use a nephelometer to measure light scattering.[1]

  • The concentration at which a significant increase in absorbance or light scattering is observed is the kinetic solubility limit.

Mechanism of Action: Diarylpyrimidine NNRTIs

"this compound" belongs to the diarylpyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors are allosteric, meaning they bind to a site on the reverse transcriptase enzyme that is distinct from the active site.

rt HIV-1 Reverse Transcriptase nrti_pocket NNRTI Binding Pocket active_site Active Site inhibitor This compound (Diarylpyrimidine) binding Allosteric Binding inhibitor->binding binding->nrti_pocket Binds to conform_change Conformational Change in Active Site binding->conform_change conform_change->active_site Induces inhibition Inhibition of Reverse Transcription conform_change->inhibition

Caption: Mechanism of action of diarylpyrimidine NNRTIs.

References

Technical Support Center: HIV-1 Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitors in cellular assays. The information provided is intended to help address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line when using a novel HIV-1 protease inhibitor. How can we determine if this is an off-target effect?

A1: Unexpected cytotoxicity is a common concern and could be due to several factors. To investigate potential off-target effects, consider the following tiered approach:

  • Confirm On-Target Activity: First, ensure that the observed cytotoxicity is not simply a result of potent on-target inhibition of HIV-1 protease, which can be toxic to cells when expressed at high levels.[1][2] A cell-based fluorescence assay using a reporter like GFP-PR can help quantify protease inhibition in living cells.[1]

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and compare it to the EC50 for antiviral activity. A large window between the cytotoxic concentration and the effective antiviral concentration suggests a more specific inhibitor.

  • Control Experiments:

    • Include a well-characterized, specific HIV-1 protease inhibitor (e.g., Darunavir) as a positive control.[3][4]

    • Use a mock-infected or parental cell line that does not express the HIV-1 protease to see if the cytotoxicity persists. If it does, this strongly suggests an off-target effect.

  • Off-Target Profiling: If the above steps suggest an off-target effect, consider broader profiling against a panel of host cell proteases and other common off-target proteins.[5][6] Several commercial services offer these screening panels.

Q2: Our HIV-1 inhibitor shows reduced potency in cellular assays compared to biochemical assays. What could be the cause?

A2: A discrepancy in potency between biochemical and cellular assays is a frequent observation. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • Protein Binding: The compound may bind to cellular proteins, reducing the free concentration available to inhibit the target.

To troubleshoot this, you can perform cell permeability assays (e.g., PAMPA), use efflux pump inhibitors, and conduct metabolic stability assays in cell lysates or microsomes.

Q3: How can we investigate if our HIV-1 inhibitor is affecting cellular signaling pathways?

A3: HIV-1 protease inhibitors have been reported to have off-target effects on various cellular signaling pathways, including those involved in glucose and lipid metabolism.[6] To investigate this:

  • Pathway Analysis: Use pathway-specific reporter assays (e.g., luciferase assays for NF-κB or Akt pathways) to screen for activation or inhibition of key signaling pathways.

  • Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK, mTOR) by Western blotting to assess pathway activation.

  • Proteomics/Phosphoproteomics: For a more unbiased approach, consider global proteomics or phosphoproteomics to identify changes in protein expression or phosphorylation across the proteome in response to your inhibitor.

Troubleshooting Guides

Guide 1: Unexpected Results in a p24 Antigen Capture Assay

The p24 antigen capture assay is a common method to quantify HIV-1 replication.

Observed Issue Potential Cause Troubleshooting Step
High background in negative control wells Contamination of reagents or media with p24 antigen.Use fresh, sterile reagents and media. Ensure proper aseptic technique.
Low signal in positive control wells Inactive p24 standard or antibody. Improper assay setup.Verify the expiration date and storage conditions of the kit components. Review the assay protocol for any deviations.[7]
Inconsistent results between replicates Pipetting errors. Improper mixing of samples.Calibrate pipettes regularly. Ensure thorough mixing of samples and reagents before adding to the plate.
Sample values outside the standard curve range Sample is too concentrated or too dilute.Perform serial dilutions of the sample to ensure the absorbance falls within the linear range of the standard curve.[7]
Guide 2: Interpreting Data from a Fluorometric Protease Inhibitor Screening Kit

These kits are used for high-throughput screening of potential HIV-1 protease inhibitors.

Observed Issue Potential Cause Troubleshooting Step
High fluorescence in the no-enzyme control Autohydrolysis of the substrate. Contamination with a fluorescent compound.Prepare fresh substrate solution. Screen the test compound for autofluorescence at the assay wavelengths.
Low signal-to-background ratio Low enzyme activity. Suboptimal assay conditions.Check the activity of the enzyme stock. Optimize incubation time, temperature, and buffer conditions.[8]
Irreproducible IC50 values Compound precipitation at high concentrations. Instability of the compound in the assay buffer.Check the solubility of the compound in the assay buffer. Perform a time-course experiment to assess compound stability.
False positives Compound quenches the fluorescence signal. Compound inhibits the reporter enzyme.Perform a counter-screen without the protease to identify fluorescent quenchers. Use an orthogonal assay to confirm hits.

Experimental Protocols

Protocol 1: Cellular HIV-1 Protease Activity Assay using a GFP-Based Reporter

This protocol is adapted from a cell-based fluorescence assay for monitoring HIV-1 protease activity.[1]

Objective: To quantify the intracellular activity of an HIV-1 protease inhibitor.

Materials:

  • HeLa cells

  • pcDNA3/GFP-PR plasmid (expressing a GFP-HIV-1 protease fusion protein)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete DMEM media

  • Test inhibitor and control inhibitor (e.g., Saquinavir)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • The next day, transfect the cells with the pcDNA3/GFP-PR plasmid according to the manufacturer's protocol for the transfection reagent.

  • Immediately after transfection, add the test inhibitor at various concentrations to the wells. Include a positive control inhibitor and a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • After incubation, harvest the cells by trypsinization.

  • Wash the cells with PBS and resuspend them in FACS buffer.

  • Analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells indicates inhibition of the HIV-1 protease.

Signaling Pathway and Workflow Diagrams

HIV1_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Virion cluster_inhibitors Inhibitor Targets CD4 CD4 Receptor Fusion Fusion CD4->Fusion Coreceptor Co-receptor (CCR5/CXCR4) Coreceptor->Fusion Uncoating Uncoating Fusion->Uncoating RT Reverse Transcription Uncoating->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Mature_Virion Mature Virion Maturation->Mature_Virion gp120 gp120 gp120->CD4 Attachment gp120->Coreceptor Binding gp41 gp41 gp41->Fusion Viral_RNA Viral RNA Viral_RNA->Uncoating Protease Protease Reverse_Transcriptase Reverse Transcriptase Reverse_Transcriptase->RT Integrase Integrase Integrase->Integration Gag_Pol Gag-Pol Polyprotein Gag_Pol->Assembly Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->Fusion Block RT_Inhibitor RT Inhibitors RT_Inhibitor->RT Block Integrase_Inhibitor Integrase Inhibitors Integrase_Inhibitor->Integration Block Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->Maturation Block

Caption: HIV-1 lifecycle and targets for antiretroviral drugs.

Off_Target_Troubleshooting Start Unexpected Cellular Effect (e.g., Cytotoxicity) DoseResponse Perform Dose-Response Analysis Start->DoseResponse IsOnTarget Is the effect due to on-target activity? ControlAssays Use Control Assays (e.g., parental cell line) IsOnTarget->ControlAssays No OnTarget Likely On-Target Effect IsOnTarget->OnTarget Yes DoseResponse->IsOnTarget OffTarget Likely Off-Target Effect ControlAssays->OffTarget Profiling Perform Off-Target Profiling OffTarget->Profiling Optimize Optimize Inhibitor for Selectivity Profiling->Optimize

Caption: Troubleshooting workflow for unexpected cellular effects.

References

troubleshooting "HIV-1 inhibitor-29" cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding observed cytotoxicity with HIV-1 inhibitor-29 . The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound?

A1: this compound is designed for high selectivity. However, like many antiretroviral agents, it can exhibit off-target effects leading to cytotoxicity, particularly at higher concentrations.[1][2][3] The 50% cytotoxic concentration (CC50) should be significantly higher than the 50% effective concentration (EC50 or IC50), resulting in a high Selectivity Index (SI = CC50/IC50).[4][5] An SI value ≥ 10 is generally considered indicative of promising in vitro activity.[4]

Q2: My cell viability has dropped significantly after treatment. Is this expected?

A2: A dose-dependent decrease in cell viability is expected. However, a sharp drop at or below the IC50 concentration warrants investigation. This could indicate off-target effects, issues with the experimental setup, or specific sensitivity of the cell line used. Many anti-HIV-1 drugs can cause toxicity, ranging from mild to life-threatening.[6]

Q3: Could the observed cytotoxicity be related to the solvent used to dissolve this compound?

A3: Yes. Solvents like DMSO can be toxic to cells at certain concentrations. It is crucial to run a vehicle control (cells treated with the highest concentration of the solvent used in the experiment) to distinguish between solvent-induced and compound-induced cytotoxicity.

Q4: Are certain cell lines more susceptible to cytotoxicity from this compound?

A4: It is possible. Different cell types and tissues can exhibit varying sensitivities to a compound.[4][7] We recommend testing the cytotoxicity of this compound across multiple relevant cell lines to assess tissue-specific toxicities.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High Cytotoxicity at Low Concentrations (Low Selectivity Index)

If you observe significant cell death at concentrations close to the IC50 value, consider the following troubleshooting steps.

Troubleshooting Workflow

G start High Cytotoxicity Observed check_controls Verify Controls (Vehicle, Untreated) start->check_controls check_reagent Check Reagent Quality (Inhibitor-29, Media, Cells) check_controls->check_reagent Controls OK? check_assay Review Assay Protocol (Incubation time, Conc.) check_reagent->check_assay Reagents OK? secondary_assay Perform Orthogonal Cytotoxicity Assay check_assay->secondary_assay Protocol OK? mechanism_investigation Investigate Mechanism (Apoptosis, Necrosis) secondary_assay->mechanism_investigation Results Consistent? off_target Assess Off-Target Effects mechanism_investigation->off_target end Identify Cause of Cytotoxicity off_target->end

Caption: A workflow for troubleshooting high cytotoxicity.

Possible Causes and Solutions:

Possible Cause Recommended Action
Reagent Integrity Verify the purity and integrity of the this compound stock. Consider obtaining a fresh batch or re-purifying the existing stock.
Experimental Error Review calculations for dilutions and concentrations. Ensure accurate pipetting and consistent cell seeding density.
Assay-Specific Artifacts Some cytotoxicity assays can be affected by the compound. For example, compounds that interfere with cellular metabolism can produce misleading results in MTT or XTT assays.[8] Use an orthogonal method (e.g., LDH release assay for membrane integrity or a direct cell counting method like Trypan Blue exclusion) to confirm the results.[9]
Cell Line Sensitivity The chosen cell line may be particularly sensitive. Test the compound in a different, commonly used cell line (e.g., HeLa, HEK293) to see if the effect is cell-type specific.
Issue 2: Inconsistent Results Between Experiments

Variability in cytotoxicity data can obscure the true effect of the inhibitor.

Decision Tree for Inconsistent Results

G start Inconsistent Cytotoxicity Data q1 Are cell passage numbers consistent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Use cells within a defined passage number range. q1->a1_no No q2 Is the inhibitor stock freshly prepared? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Prepare fresh stock from powder. Avoid multiple freeze-thaw cycles. q2->a2_no No q3 Are incubation times and conditions identical? a2_yes->q3 a3_yes Yes. Check for instrument variability (e.g., plate reader). q3->a3_yes Yes a3_no No. Standardize all experimental parameters. q3->a3_no No

Caption: A decision tree to diagnose inconsistent results.

Issue 3: Suspected Mechanism of Cytotoxicity

Understanding how the inhibitor induces cell death is crucial. Drug-induced mitochondrial dysfunction is a common mechanism of toxicity.[10][11][12] This can involve increased production of reactive oxygen species (ROS), impaired mitochondrial respiration, or damage to mitochondrial DNA.[10][11]

Investigating the Mechanism:

  • Apoptosis vs. Necrosis: Use assays to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

    • Apoptosis: Measure the activation of caspases, which are key mediators of apoptosis.[13][14][15] Caspase-3/7, -8, and -9 activity assays can help identify the specific apoptotic pathway. The mitochondrial (intrinsic) pathway is a common route for drug-induced apoptosis.[13][16]

    • Necrosis: Measure the release of lactate dehydrogenase (LDH), which indicates loss of membrane integrity.[9]

  • Mitochondrial Health: Assess mitochondrial function directly.

    • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to measure changes in MMP. A decrease in MMP is an early indicator of apoptosis.

    • Reactive Oxygen Species (ROS) Production: Use probes like DCFDA to measure the generation of ROS, a common consequence of mitochondrial dysfunction.[12]

Simplified Apoptosis Signaling Pathway

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Inhibitor This compound Mito Mitochondrial Stress Inhibitor->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 DeathReceptor Death Receptor Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how to structure and interpret your results.

Table 1: Cytotoxicity and Antiviral Activity in Different Cell Lines

Cell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)
MT-4 45.90.05918
CEM-SS 32.50.08406
HEK293 > 100N/AN/A
HepG2 15.2N/AN/A
  • Interpretation: The inhibitor shows high selectivity in T-cell lines (MT-4, CEM-SS). The lower CC50 in HepG2 cells may suggest potential hepatotoxicity, a known side effect of some antiretroviral drugs.[6]

Table 2: Mechanistic Assay Results in MT-4 Cells (at 5x IC50)

AssayFold Change vs. ControlInterpretation
Caspase-3/7 Activity 4.2Induction of apoptosis
LDH Release 1.1Minimal necrosis
Mitochondrial Membrane Potential 0.4Mitochondrial depolarization
ROS Production 3.5Increased oxidative stress
  • Interpretation: The data suggests that at cytotoxic concentrations, this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, characterized by increased ROS and loss of mitochondrial membrane potential.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include "cells only" (untreated) and "media only" (background) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using a dose-response curve.[7]

Protocol 2: Caspase-Glo® 3/7 Assay

This assay measures caspase-3 and -7 activities, key executioners of apoptosis.

  • Experiment Setup: Seed and treat cells with this compound as described in the MTT protocol. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well of the 96-well plate.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity. Quantify the fold change relative to the untreated control.

References

Technical Support Center: Improving the Bioavailability of HIV-1 Inhibitor-29

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of the investigational compound "HIV-1 inhibitor-29." Given that many potent HIV inhibitors suffer from poor aqueous solubility and/or low intestinal permeability, this guide focuses on established and innovative formulation strategies to enhance systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the oral bioavailability of investigational HIV inhibitors like inhibitor-29?

A1: The most common challenges for oral delivery of many HIV drugs are poor aqueous solubility and low membrane permeability.[1][2] A drug must first dissolve in the gastrointestinal fluids to be absorbed. If it has low solubility, the concentration of the dissolved drug at the absorption site remains too low for effective transport across the intestinal wall.[3][4] Furthermore, some compounds may be subject to first-pass metabolism in the liver or be actively removed from intestinal cells by efflux transporters, further reducing the amount of drug that reaches systemic circulation.[4][5]

Q2: What are the main formulation strategies to improve the bioavailability of poorly soluble compounds?

A2: Several advanced formulation strategies can be employed. The most prominent include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[1][2] The amorphous form of a drug lacks a stable crystal lattice, requiring less energy to dissolve, which often leads to higher solubility and faster dissolution rates.[6]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the sub-micron or nanometer range dramatically increases the surface area-to-volume ratio.[6][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[8] This category includes nanosuspensions and polymeric nanoparticles.[6][9]

  • Lipid-Based Formulations: These systems use oils, surfactants, and co-solvents to dissolve the drug and present it to the gastrointestinal tract in a solubilized form.[8][10] Self-emulsifying drug delivery systems (SEDDS) are a popular example, which spontaneously form fine emulsions upon contact with gastrointestinal fluids.[10]

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the transport of the drug into the bloodstream.[11][12][13]

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?

A3: The choice depends on the specific physicochemical properties of your compound and the nature of the bioavailability barrier.

  • For compounds with high crystal lattice energy ("brick-dust" molecules), Amorphous Solid Dispersions are often a very effective strategy.[2][4]

  • If the issue is primarily slow dissolution, particle size reduction via nanoparticle engineering is a strong candidate.[4]

  • For highly lipophilic ("grease-ball") compounds, lipid-based formulations can be particularly advantageous as they can aid in lymphatic transport, potentially bypassing first-pass metabolism.[8][10]

  • If the compound has inherently poor permeability across the intestinal membrane even when solubilized, the inclusion of permeation enhancers may be necessary.[11][13]

A systematic approach, as outlined in the workflow diagram below, is recommended.

G start_node Start: Characterize This compound (Solubility, Permeability, LogP) decision1 Is aqueous solubility < 10 µg/mL? start_node->decision1 decision2 Is intestinal permeability (e.g., Caco-2) low? decision1->decision2 Yes end_node Proceed with Standard Formulation Development decision1->end_node No decision3 Is LogP > 3? decision2->decision3 No process_enhancer Consider adding Permeation Enhancer decision2->process_enhancer Yes process_asd Strategy: Amorphous Solid Dispersion (ASD) decision3->process_asd No process_lipid Strategy: Lipid-Based Formulation (e.g., SEDDS) decision3->process_lipid Yes process_nano Strategy: Nanoparticle Formulation process_asd->process_nano process_enhancer->decision3

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Extremely Low Aqueous Solubility

You observe that this compound has an aqueous solubility of <1 µg/mL at physiological pH, leading to poor dissolution and negligible absorption from a simple powder-in-capsule formulation.

Root Cause: The compound likely possesses high crystal lattice energy, making it difficult for individual molecules to detach from the crystal and dissolve in the surrounding fluid.

Suggested Solutions & Methodologies:

  • Develop an Amorphous Solid Dispersion (ASD): This is a primary strategy for overcoming lattice energy barriers.[2] By dispersing the drug molecularly within a polymer, you prevent crystallization and present the drug in a higher energy, more soluble amorphous state.[1][6]

    • Polymer Selection: Choose a polymer in which the drug is miscible and that provides stability against recrystallization. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and copovidone.[1][2]

    • Manufacturing Method: Spray drying is a common and scalable method for producing ASDs.[7] A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and trapping the drug in its amorphous form within the polymer matrix.

  • Prepare a Nanosuspension: This approach increases the dissolution rate by maximizing the surface area.

    • Manufacturing Method: Wet bead milling is a top-down approach where a suspension of the drug in a stabilizer solution is milled with ceramic beads to fracture the drug crystals down to the nanometer scale.

Issue 2: Good In Vitro Dissolution but Poor In Vivo Bioavailability

Your amorphous formulation of this compound shows rapid and complete dissolution in standard (e.g., USP) dissolution media, but pharmacokinetic studies in rats still show very low plasma concentrations.

Root Cause: This scenario suggests that solubility is not the only barrier. The problem could be low intestinal permeability, degradation in the GI tract, or significant first-pass metabolism.

Suggested Solutions & Methodologies:

  • Assess Intestinal Permeability: Use an in vitro model to determine if the drug can cross the intestinal epithelium.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the rate of drug transport from the apical (intestinal lumen) to the basolateral (blood) side, you can classify your compound's permeability. This model can also help identify if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Incorporate Permeation Enhancers: If permeability is confirmed to be low, consider adding a permeation enhancer to the formulation. These agents can work by temporarily opening tight junctions between intestinal cells.[11][12]

    • Examples: Medium-chain fatty acids like sodium caprylate and derivatives such as sodium salcaprozate (SNAC) have been successfully used in approved oral peptide products.[14]

  • Use Biorelevant Dissolution Media: Standard dissolution media may not accurately predict in vivo performance.

    • Fasted and Fed State Simulated Intestinal Fluids (FaSSIF/FeSSIF): These media contain bile salts and lecithin, mimicking the composition of human intestinal fluids.[15] Testing in these media can reveal if the drug precipitates in the presence of these components, a phenomenon known as "spring and parachute," where an initial supersaturation ("spring") is followed by precipitation if not adequately stabilized by the formulation polymer ("parachute").

G start Start: Poorly Soluble This compound step1 Prepare Drug/Polymer Solution in Organic Solvent start->step1 step2 Spray Drying: Atomize solution into hot nitrogen stream step1->step2 step3 Rapid Solvent Evaporation: Drug is trapped in amorphous state within polymer matrix step2->step3 product Product: Amorphous Solid Dispersion (ASD) Powder step3->product char_title Characterization test_title Performance Testing char1 DSC: Confirm single Tg (miscibility) char_title->char1 char2 PXRD: Confirm amorphous nature (no crystalline peaks) char1->char2 test1 In Vitro Dissolution (Biorelevant Media) test_title->test1 test2 In Vivo PK Study (e.g., Rat Model) test1->test2

References

"HIV-1 inhibitor-29" degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-29

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of "this compound." As this specific inhibitor name may not be universally recognized, the information provided is based on the general principles and common issues observed with various classes of HIV-1 inhibitors, including protease, integrase, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of degradation for HIV-1 inhibitors?

A1: HIV-1 inhibitors, like many small molecules, can degrade through several mechanisms. The most common include:

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can be accelerated by light or the presence of metal ions.[1]

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Thermal Degradation: Breakdown at elevated temperatures.

It's crucial to consult the specific storage and handling instructions for your inhibitor to minimize degradation.

Q2: How can I tell if my stock solution of this compound has degraded?

A2: Signs of degradation can include:

  • A noticeable change in the color or clarity of the solution.

  • Precipitation of the compound out of the solution.

  • A decrease in the expected biological activity in your assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q3: What are the optimal storage conditions for HIV-1 inhibitors?

A3: While specific conditions depend on the inhibitor, general best practices include:

  • Solid Form: Store in a tightly sealed container at the recommended temperature (often -20°C or -80°C), protected from light and moisture.

  • Stock Solutions: Prepare in a suitable, anhydrous solvent (e.g., DMSO) at a high concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Compound State Recommended Storage Temperature Protection
Solid (Lyophilized Powder)-20°C to -80°CTightly sealed, desiccated, protected from light
Concentrated Stock Solution (in DMSO)-80°CAliquoted, protected from light
Diluted Working Solution (in aqueous buffer)2-8°C (short-term)Use immediately, protect from light

Q4: Can the solvent I use affect the stability of my inhibitor?

A4: Absolutely. The choice of solvent is critical for maintaining the stability of your inhibitor.

  • For long-term storage, use a high-purity, anhydrous solvent like DMSO.

  • When preparing working dilutions in aqueous buffers, be aware that the pH of the buffer can significantly impact the inhibitor's stability. It is advisable to prepare these solutions fresh for each experiment.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation and stability of this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

This could be due to several factors, including inhibitor degradation.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Action: Thaw a fresh aliquot of your concentrated stock solution that has not undergone multiple freeze-thaw cycles.

    • Rationale: Repeated freezing and thawing can lead to degradation and precipitation of the compound.

  • Prepare Fresh Dilutions:

    • Action: Prepare new working dilutions from the fresh stock aliquot immediately before use.

    • Rationale: Inhibitors can be unstable in aqueous media, and their potency can decrease over time.

  • Perform a Positive Control:

    • Action: Include a well-characterized control compound with a known mechanism of action in your experiment.

    • Rationale: This helps to confirm that the assay itself is performing as expected.

  • Analytical Chemistry Check (if available):

    • Action: Analyze your stock solution using HPLC to check for the presence of degradation products.

    • Rationale: HPLC can provide a quantitative measure of the purity of your inhibitor.

Issue 2: Precipitate observed in the inhibitor stock solution upon thawing.

Precipitation can lead to an inaccurate concentration of the active compound.

Troubleshooting Steps:

  • Gentle Warming and Vortexing:

    • Action: Warm the vial to room temperature and vortex gently to try and redissolve the precipitate.

    • Rationale: The compound may have come out of solution during freezing.

  • Sonication:

    • Action: If warming and vortexing are insufficient, sonicate the vial for a short period.

    • Rationale: Sonication can help to break up aggregates and aid in redissolving the compound.

  • Solubility Check:

    • Action: Review the manufacturer's data sheet for the inhibitor's solubility limits in the chosen solvent. You may have prepared a supersaturated solution.

    • Rationale: Exceeding the solubility limit will result in precipitation.

  • Prepare a New Stock Solution:

    • Action: If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock.

    • Rationale: The precipitate may contain degraded or inactive compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3] These studies expose the drug to stress conditions more severe than accelerated stability testing.[4]

Objective: To determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Acetonitrile (ACN)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Acid Hydrolysis:

    • Dissolve the inhibitor in a solution of 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the inhibitor in a solution of 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a set period.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the inhibitor in a solution of 3% H2O2.

    • Incubate at room temperature for a set period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid inhibitor to elevated temperatures (e.g., 80°C) for a set period.

    • Dissolve the stressed sample in a suitable solvent.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the inhibitor to a UV light source for a set period.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC.

Data Analysis: Compare the chromatograms of the stressed samples to a control sample to identify and quantify any degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_inhibitor Is the inhibitor a potential cause? start->check_inhibitor check_assay Are other experimental parameters controlled? check_inhibitor->check_assay No verify_stock Verify Stock Solution Integrity check_inhibitor->verify_stock Yes troubleshoot_assay Troubleshoot Other Assay Parameters check_assay->troubleshoot_assay fresh_dilutions Prepare Fresh Working Dilutions verify_stock->fresh_dilutions positive_control Run Positive Control fresh_dilutions->positive_control analytical_check Perform Analytical Check (HPLC) positive_control->analytical_check degraded Inhibitor is Degraded analytical_check->degraded Degradation Products Detected not_degraded Inhibitor is Stable analytical_check->not_degraded No Degradation end Problem Resolved degraded->end not_degraded->troubleshoot_assay troubleshoot_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationFactors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_handling Handling Factors inhibitor HIV-1 Inhibitor Stability hydrolysis Hydrolysis (pH) inhibitor->hydrolysis oxidation Oxidation inhibitor->oxidation temperature Temperature inhibitor->temperature light Light Exposure inhibitor->light freeze_thaw Freeze-Thaw Cycles inhibitor->freeze_thaw solvent Solvent Choice inhibitor->solvent

Caption: Factors contributing to inhibitor degradation.

HIVLifecycle entry 1. Viral Entry rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration replication 4. Replication integration->replication assembly 5. Assembly replication->assembly budding 6. Budding & Maturation assembly->budding inhibitor This compound inhibitor->rt NNRTI Target inhibitor->integration Integrase Inhibitor Target inhibitor->budding Protease Inhibitor Target degraded_inhibitor Degraded Inhibitor (Inactive) degraded_inhibitor->rt degraded_inhibitor->integration degraded_inhibitor->budding

Caption: Potential targets of HIV-1 inhibitors in the viral lifecycle.

References

overcoming resistance to "HIV-1 inhibitor-29" in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inhibitor-29 , a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for in vitro HIV-1 research. This guide provides troubleshooting advice and detailed protocols to help researchers identify and overcome common challenges, particularly the emergence of drug resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My culture shows signs of viral replication despite the presence of Inhibitor-29. What could be the cause?

A1: A breakthrough in viral replication can be alarming. The primary causes are typically the development of drug resistance or suboptimal experimental conditions. Follow this troubleshooting guide to diagnose the issue.

Troubleshooting Steps:

  • Confirm Inhibitor Potency: Verify the concentration and integrity of your Inhibitor-29 stock. A simple method is to test it against a fresh, sensitive (wild-type) HIV-1 strain to ensure its 50% inhibitory concentration (IC50) is within the expected range.

  • Check Cell Health: Ensure the cell line (e.g., TZM-bl, CEM, MT-2) is healthy and not contaminated. Poor cell viability can affect assay results.

  • Verify Virus Titer: An excessively high viral inoculum can overwhelm the inhibitor, leading to apparent replication. Confirm your virus stock's titer and use a consistent multiplicity of infection (MOI) in your experiments.

  • Investigate Resistance: If the above factors are controlled, the most likely cause is the selection of a drug-resistant viral population. Proceed with genotypic and phenotypic analysis to confirm this.

Below is a workflow to guide your troubleshooting process.

G start Viral Replication Detected Despite Inhibitor-29 check_inhibitor Step 1: Confirm IC50 of Inhibitor-29 on WT Virus start->check_inhibitor ic50_ok IC50 is as Expected? check_inhibitor->ic50_ok check_cells Step 2: Assess Cell Viability & Contamination ic50_ok->check_cells Yes ic50_bad Issue: Degraded or Incorrectly Prepared Inhibitor ic50_ok->ic50_bad No cells_ok Cells are Healthy? check_cells->cells_ok check_moi Step 3: Verify Viral Inoculum / MOI cells_ok->check_moi Yes cells_bad Issue: Suboptimal Cell Culture Conditions cells_ok->cells_bad No moi_ok MOI is Correct? check_moi->moi_ok resistance Conclusion: High Likelihood of Drug Resistance moi_ok->resistance Yes moi_bad Issue: Viral Inoculum is Too High moi_ok->moi_bad No investigate_res Action: Proceed to Genotypic/Phenotypic Analysis resistance->investigate_res

Caption: Troubleshooting workflow for loss of inhibitor efficacy.
Q2: How do I select for and confirm resistance to Inhibitor-29 in my HIV-1 culture?

A2: Resistance is confirmed through a combination of in vitro selection, genotypic analysis (sequencing), and phenotypic analysis (measuring IC50).[1][2] The overall process involves gradually exposing the virus to increasing concentrations of the inhibitor.[3][4][5]

Workflow for Resistance Selection and Confirmation:

G cluster_0 In Vitro Selection cluster_1 Genotypic Analysis cluster_2 Phenotypic Analysis start_culture 1. Culture WT HIV-1 with sub-IC50 of Inhibitor-29 monitor 2. Monitor for Viral Replication (p24 ELISA) start_culture->monitor increase_conc 3. Increase Inhibitor-29 Concentration (2-fold) monitor->increase_conc passage 4. Passage Virus Repeatedly increase_conc->passage passage->monitor extract_rna 5. Extract Viral RNA from Supernatant passage->extract_rna Once virus grows at high concentration rt_pcr 6. RT-PCR of Reverse Transcriptase (RT) Gene extract_rna->rt_pcr sequence 7. Sequence RT Gene rt_pcr->sequence align 8. Align to WT to Identify Mutations sequence->align generate_mutant 9. Generate Recombinant Virus with Identified Mutation(s) align->generate_mutant determine_ic50 10. Determine IC50 of Inhibitor-29 Against Mutant Virus generate_mutant->determine_ic50 compare 11. Compare Mutant IC50 to WT IC50 determine_ic50->compare conclusion Resistance Confirmed if: 1. Mutation(s) found in RT 2. IC50 is significantly increased compare->conclusion

Caption: Workflow for HIV-1 resistance selection and characterization.
Q3: We have identified a mutation in the reverse transcriptase gene. What does it mean?

A3: Mutations in the reverse transcriptase (RT) gene are the primary mechanism of resistance against NNRTIs. Specific amino acid changes can alter the NNRTI binding pocket, reducing the inhibitor's ability to bind and block viral replication.[6][7]

Common NNRTI resistance mutations include K103N, Y181C, G190A, and Y188L.[6][7][8] The presence of one or more of these mutations strongly suggests resistance. To confirm, you must perform a phenotypic assay to quantify the change in susceptibility.

Data Presentation: Inhibitor-29 Potency Against Known NNRTI-Resistant Mutants

The following table presents hypothetical data for Inhibitor-29, demonstrating how its potency (IC50) is affected by common resistance mutations. A higher "Fold Change" indicates a greater degree of resistance.

HIV-1 StrainRelevant Mutation(s)Inhibitor-29 IC50 (nM)Fold Change in IC50 (vs. WT)
Wild-Type (WT) None5.21.0
Mutant A K103N26050
Mutant B Y181C8316
Mutant C G190A31260
Mutant D K103N + Y181C>1000>192

Data is for illustrative purposes only.

Key Experimental Protocols

Protocol 1: In Vitro Resistance Selection by Serial Passage

This protocol describes how to select for HIV-1 variants resistant to Inhibitor-29.

Methodology:

  • Initiate Culture: Infect a susceptible T-cell line (e.g., MT-2) or PBMCs with a wild-type HIV-1 strain (e.g., NL4-3) at a low MOI (0.01). Culture the cells in the presence of Inhibitor-29 at a starting concentration of approximately 0.5x the IC50.[3]

  • Monitor Replication: Every 3-4 days, collect a sample of the culture supernatant and measure the level of viral replication using a p24 antigen ELISA.

  • Passage Virus: When the p24 level indicates robust viral replication (e.g., >20% of a no-drug control culture), harvest the cell-free supernatant.[3] Use this supernatant to infect a fresh culture of cells.

  • Escalate Concentration: With each successful passage, double the concentration of Inhibitor-29 in the new culture.[3][5]

  • Repeat: Continue this process of monitoring, passaging, and dose escalation. Resistance selection can take multiple passages over several weeks or months.[5]

  • Harvest Resistant Virus: Once the virus can replicate efficiently at a concentration significantly higher (>20-fold) than the initial IC50, harvest and store the virus stock for genotypic and phenotypic analysis.

Protocol 2: Genotypic Analysis of the Reverse Transcriptase Gene

This protocol outlines the steps to identify mutations in the RT gene of the selected resistant virus.

Methodology:

  • RNA Extraction: Isolate viral RNA from the supernatant of the resistant virus culture using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and primers specific to a region flanking the RT gene. Amplify the entire RT coding sequence using nested PCR for higher specificity and yield.

  • Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using primers that cover the entire RT gene.

  • Sequence Analysis: Align the resulting sequence data with the sequence of the wild-type parental virus using sequence analysis software (e.g., Geneious, Sequencher). Identify any nucleotide and corresponding amino acid changes.[9]

Protocol 3: Phenotypic Resistance Assay

This protocol determines the IC50 of Inhibitor-29 against the resistant virus to quantify the level of resistance.[2][10]

Methodology:

  • Prepare Virus Stocks: Use either the bulk resistant virus from Protocol 1 or, for more precise analysis, create recombinant viruses by introducing the identified mutation(s) into a wild-type proviral DNA clone via site-directed mutagenesis.

  • Set up Assay Plate: In a 96-well plate, prepare serial dilutions of Inhibitor-29.

  • Infection: Add a standardized amount of the virus (wild-type or mutant) to each well containing the diluted inhibitor. Also include "no drug" control wells. Add TZM-bl reporter cells to each well. These cells express luciferase upon HIV-1 infection.

  • Incubation: Incubate the plate for 48 hours.

  • Measure Replication: Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate IC50: Plot the percentage of viral inhibition against the log of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of Inhibitor-29 that reduces luciferase activity by 50%.[11] The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Signaling Pathway Visualization

The diagram below illustrates the mechanism of action for Inhibitor-29 as a non-nucleoside reverse transcriptase inhibitor (NNRTI) within the HIV-1 life cycle.

G cluster_cell Host Cell cluster_rt Reverse Transcription HIV_RNA Viral RNA RT_enzyme Reverse Transcriptase HIV_RNA->RT_enzyme Template Proviral_DNA Proviral DNA Integration Integration into Host Genome Proviral_DNA->Integration New_Virions Assembly of New Virions Integration->New_Virions RT_enzyme->Proviral_DNA Synthesizes Inhibitor29 Inhibitor-29 (NNRTI) RT_enzyme->Inhibitor29 Binds allosterically Inhibitor29->RT_enzyme BLOCKS

Caption: Mechanism of action for HIV-1 Inhibitor-29.

References

reducing non-specific binding of "HIV-1 inhibitor-29"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-29

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this inhibitor. The primary focus of this guide is to address and mitigate non-specific binding, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound?

A1: Non-specific binding refers to the interaction of this compound with molecules other than its intended target. This can lead to a variety of experimental artifacts, including high background signals, false positives, and misinterpretation of the inhibitor's potency and specificity.[1][2] It is a common challenge with small molecule inhibitors and must be carefully controlled to ensure that the observed effects are due to the specific inhibition of the HIV-1 target.

Q2: What are the common causes of non-specific binding in assays using this compound?

A2: Several factors can contribute to non-specific binding:

  • Hydrophobic or Electrostatic Interactions: The chemical properties of this compound may cause it to interact with unintended proteins, lipids, or plastic surfaces.[3]

  • High Inhibitor Concentration: Using concentrations of the inhibitor that are too high can lead to off-target effects and non-specific binding.[4]

  • Insufficient Blocking: In assays like ELISA or Western blotting, incomplete blocking of non-specific sites on the solid phase (e.g., microplate wells or membranes) can result in high background.[1][4]

  • Inadequate Washing: Insufficient washing steps may not remove all unbound or weakly bound inhibitor, leading to an elevated signal.[4][5]

  • Assay Buffer Composition: The pH, salt concentration, and presence or absence of detergents in the assay buffer can influence non-specific interactions.[5][6]

Q3: How can I distinguish between specific and non-specific binding of this compound?

A3: To confirm that the binding of this compound is specific, you can perform a competition assay. In this experiment, you would measure the binding of a labeled ligand (e.g., a known substrate or another binder) to the target in the presence of increasing concentrations of unlabeled this compound. A specific inhibitor will compete for the binding site and reduce the signal from the labeled ligand in a dose-dependent manner. Additionally, comparing the inhibitor's effect on cells or systems that express the target versus those that do not can also help verify specificity.

Q4: What is a suitable starting concentration for this compound in my experiments?

A4: The optimal concentration will vary depending on the assay and the specific target. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A good starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar). For initial experiments, using a concentration that is 5-10 times the expected IC50 is a common practice, but this should be optimized to minimize non-specific effects.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during your experiments with this compound.

Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)

High background can obscure the specific signal, making it difficult to obtain reliable data.[1]

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.[1][4] Consider trying different blocking agents.
Inhibitor Concentration Too High Perform a titration experiment to find the lowest effective concentration of this compound that still provides a specific signal.
Inadequate Washing Increase the number of wash cycles and the volume of wash buffer. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[1]
Cross-Reactivity If using antibodies, they may be cross-reacting with other molecules. Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[4]
Issue 2: Off-Target Effects in Cell-Based Assays

Observing unexpected cellular responses can be an indication of non-specific binding or off-target activity.

Possible Cause Recommended Solution
Inhibitor Concentration Lower the concentration of this compound to a range that is closer to its IC50 value for the intended target.
Compound Stickiness Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or BSA (0.1%) in the cell culture medium to reduce non-specific interactions with cell surfaces or plasticware.
Lack of Specificity Test the inhibitor on a control cell line that does not express the target protein. If the effect persists, it is likely an off-target effect.
Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to general toxicity at the tested concentrations.[7]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffers for Immunoassays
  • Prepare a series of blocking buffers with different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, or commercial blocking solutions).

  • Coat your microplate wells or membrane with the target antigen or protein of interest.

  • Block different wells/lanes with each of the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate/membrane thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Proceed with your standard immunoassay protocol , excluding the primary target of this compound in some control wells to assess background levels.

  • Measure the signal in all wells/lanes.

  • Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will provide the lowest background signal without significantly reducing the specific signal.

Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio

Blocking AgentConcentrationBackground Signal (OD)Specific Signal (OD)Signal-to-Noise Ratio
BSA1%0.251.506.0
BSA3%0.151.459.7
Non-fat Dry Milk5%0.201.306.5
Commercial Buffer X1X0.101.6016.0
Protocol 2: Dose-Response Curve to Determine Optimal Inhibitor Concentration
  • Prepare a serial dilution of this compound, typically covering a range from 1 nM to 100 µM.

  • Set up your assay (e.g., enzymatic assay, cell-based assay) with the target of interest.

  • Add the different concentrations of the inhibitor to the assay system.

  • Include appropriate controls: a positive control (no inhibitor) and a negative control (no target or a known inactive compound).

  • Incubate for the required time to allow for the reaction to occur.

  • Measure the assay readout (e.g., fluorescence, luminescence, absorbance).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value. The optimal concentration for routine experiments is typically in the range of the IC50 to 10x IC50.

Visualizations

Signaling Pathway

HIV_Lifecycle HIV HIV-1 Virion Receptor CD4 Receptor HIV->Receptor Attachment CoReceptor Co-receptor (CCR5/CXCR4) HIV->CoReceptor Fusion Membrane Fusion CoReceptor->Fusion RT Reverse Transcription Fusion->RT Integration Integration into Host DNA RT->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Assembly Virion Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding NewVirion New HIV-1 Virion Budding->NewVirion Inhibitor This compound Inhibitor->Integration Inhibition

Caption: Plausible mechanism of action for this compound targeting the integration step.

Experimental Workflow

Troubleshooting_Workflow Start Start: High Non-Specific Binding Observed CheckConc Step 1: Verify Inhibitor Concentration Start->CheckConc Titrate Action: Perform Dose-Response Curve (Protocol 2) CheckConc->Titrate CheckBlocking Step 2: Evaluate Blocking Efficiency Titrate->CheckBlocking OptimizeBlock Action: Optimize Blocking Buffer (Protocol 1) CheckBlocking->OptimizeBlock CheckWashing Step 3: Review Washing Protocol OptimizeBlock->CheckWashing IncreaseWash Action: Increase Wash Steps/Duration CheckWashing->IncreaseWash CheckBuffer Step 4: Assess Assay Buffer IncreaseWash->CheckBuffer ModifyBuffer Action: Add Detergent/BSA or Adjust Salt/pH CheckBuffer->ModifyBuffer End End: Non-Specific Binding Reduced ModifyBuffer->End

Caption: Workflow for troubleshooting non-specific binding of this compound.

Logical Decision Diagram

Decision_Tree HighBG High Background in Assay? CellBased Cell-Based Assay? HighBG->CellBased Yes Resolved Problem Resolved HighBG->Resolved No Immunoassay Immunoassay? CellBased->Immunoassay No CheckToxicity Checked for Cytotoxicity? CellBased->CheckToxicity Yes OptimizeBlock Optimized Blocking? Immunoassay->OptimizeBlock Yes Immunoassay->Resolved No Action_Block Optimize Blocking Buffer (Protocol 1) OptimizeBlock->Action_Block No Action_Wash Increase Wash Steps OptimizeBlock->Action_Wash Yes Action_Toxicity Perform Viability Assay CheckToxicity->Action_Toxicity No Action_Conc Lower Inhibitor Concentration CheckToxicity->Action_Conc Yes Action_Block->Action_Wash Action_Wash->Resolved Action_Toxicity->Action_Conc Action_Conc->Resolved

Caption: Decision tree for addressing high background signals in experiments.

References

"HIV-1 inhibitor-29" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the screening and characterization of HIV-1 inhibitors. The content is tailored for researchers, scientists, and drug development professionals.

Section 1: Fluorometric HIV-1 Protease Inhibitor Screening Assays

Fluorometric assays are commonly used for high-throughput screening of HIV-1 protease inhibitors. These assays measure the cleavage of a fluorogenic substrate by the protease. Inhibition of the protease results in a decrease in the fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a fluorometric HIV-1 protease assay? A1: These assays utilize a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[1] When the HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence.[2][3] Potential inhibitors are identified by their ability to prevent this cleavage and thus reduce the fluorescent signal.[3]

Q2: What are common sources of variability in this assay? A2: Variability can arise from several factors, including inaccurate pipetting, temperature fluctuations during incubation, reagent degradation (especially the enzyme and substrate), and interference from test compounds (e.g., autofluorescence).[1][3]

Q3: How can I minimize background fluorescence? A3: Background fluorescence can originate from the substrate itself or from interfering compounds. Ensure you subtract the fluorescence reading from a substrate control well (containing all components except the enzyme) from your experimental wells.[1] Using high-quality, fresh reagents can also help minimize background.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Autofluorescence of test compounds. 2. Contaminated reagents or buffers. 3. Substrate degradation.1. Run a control with the test compound alone to measure its intrinsic fluorescence and subtract this value. 2. Use fresh, high-quality reagents and sterile techniques. 3. Aliquot the substrate and store it protected from light at -80°C to avoid repeated freeze-thaw cycles.[2][3]
Low Signal or No Activity 1. Inactive HIV-1 protease. 2. Incorrect assay buffer pH or composition. 3. Degraded substrate. 4. Incorrect instrument settings (excitation/emission wavelengths).1. Ensure the enzyme is stored correctly at -80°C and handled on ice.[1] Avoid vigorous vortexing.[1] Run a positive control to verify enzyme activity. 2. Verify the pH and composition of the assay buffer. Prepare fresh DTT-containing buffer for each experiment if required.[1] 3. Use a fresh aliquot of the substrate. 4. Check that the fluorometer is set to the correct excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 330/450 nm or Ex/Em = 490/520 nm depending on the kit).[1][2]
High Well-to-Well Variability (High CV%) 1. Inaccurate pipetting, especially of small volumes. 2. Incomplete mixing of reagents in wells. 3. Temperature gradients across the microplate during incubation. 4. Edge effects in the microplate.1. Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents to add to the wells to improve consistency.[3] 2. Gently shake the plate for 30-60 seconds after adding all reagents to ensure thorough mixing.[1] 3. Ensure the entire plate is at a uniform temperature during incubation. 4. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[4]
Quantitative Performance Data

The following table summarizes typical performance metrics for fluorometric HIV-1 protease assays.

ParameterTypical ValueNotes
Z'-Factor > 0.5A measure of assay quality and suitability for high-throughput screening.
Signal-to-Background (S/B) Ratio > 10Indicates a robust signal window for detecting inhibition.
Coefficient of Variation (CV%) < 15%Reflects the precision and reproducibility of the assay.[5]
IC50 (Pepstatin A) ~1.6 µMA common positive control inhibitor used to validate assay performance.

Section 2: Cell-Based HIV-1 Infectivity Assays

Cell-based infectivity assays measure the ability of HIV-1 (often as single-round infectious pseudoviruses) to enter and replicate in host cells. These assays commonly use reporter genes like luciferase or Green Fluorescent Protein (GFP) to quantify the extent of infection.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a multi-round and a single-round infectivity assay? A1: Multi-round assays use replication-competent viruses that can infect cells and produce new infectious virions, leading to multiple rounds of infection. These assays are complex and can be influenced by factors like cell death and viral evolution.[6] Single-round assays use viruses that are engineered to be capable of only one round of infection, which provides a more direct measurement of the inhibitory effect of a drug on a specific step in the viral life cycle.[6][7][8]

Q2: Why am I seeing high cytotoxicity with my test compounds? A2: Many compounds can be toxic to cells at higher concentrations. It is crucial to perform a cytotoxicity assay (e.g., XTT or MTT assay) in parallel with the infectivity assay to determine the concentration range where the compound is not toxic.[9] The observed reduction in reporter signal should be due to specific antiviral activity, not cell death.

Q3: My luciferase signal is very low. What could be the problem? A3: Low signal can result from several issues: low transfection efficiency when producing the virus, poor quality of the viral stock, low cell viability, or using a cell line that is not highly permissive to HIV-1 infection.[10] Additionally, ensure that the luciferase substrate is fresh and that the reaction is performed at the optimal temperature.[11]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
High Background Luminescence 1. Contamination of reagents or cell culture. 2. High endogenous luciferase activity in the cell line. 3. Using white plates that can cause signal bleed-through from adjacent wells.1. Use fresh, sterile reagents and maintain aseptic cell culture techniques. 2. Use uninfected cells as a control to determine the baseline background signal and subtract it from all readings. 3. Use opaque, white-walled plates specifically designed for luminescence assays to prevent crosstalk.[10]
Low Reporter Signal (Luciferase/GFP) 1. Low viral titer or infectivity. 2. Low transfection efficiency during pseudovirus production. 3. Suboptimal cell density or health at the time of infection. 4. Reagent issues (e.g., expired luciferase substrate).1. Titrate your virus stock to determine the optimal amount to use for infection to achieve a robust signal. 2. Optimize the DNA transfection protocol for your producer cell line (e.g., 293T cells). Use transfection-quality DNA.[10] 3. Ensure cells are healthy and seeded at the correct density. Over-confluent or sparse cells can lead to poor infection.[12] 4. Use fresh, properly stored reagents. Equilibrate all components to room temperature before use.[11]
High Variability between Replicates 1. Inconsistent cell seeding. 2. Inaccurate virus or compound dispensing. 3. Cell clumping, leading to uneven infection. 4. Edge effects in the plate.1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and consider using automated liquid handlers for high-throughput applications. 3. Gently resuspend cells before plating to avoid clumping.[10] 4. Avoid using the outermost wells of the plate and ensure proper humidity in the incubator to minimize evaporation.[4]
Quantitative Performance Data

The following table summarizes typical performance metrics for cell-based HIV-1 infectivity assays.

ParameterTypical ValueNotes
Z'-Factor > 0.5Indicates a robust and reproducible assay for screening purposes.
Dynamic Range > 3 logsThe range of viral input or inhibitor concentration over which a change in signal can be accurately measured.[6]
Intra-assay CV% < 20%A measure of the precision of the assay within a single run.[5][13]
Inter-assay CV% < 25%A measure of the reproducibility of the assay across different runs and days.[5][13]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Fluorometric HIV-1 Protease Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[2][3]

Materials:

  • 96-well white, opaque microplate

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • Test Compounds

  • Fluorescence microplate reader

Reagent Preparation:

  • Assay Buffer: Equilibrate to room temperature before use.

  • HIV-1 Protease: Thaw on ice. Dilute the enzyme to the desired concentration in cold Assay Buffer just before use. Keep the diluted enzyme on ice.

  • Substrate: Thaw and protect from light. Dilute in Assay Buffer to the working concentration.

  • Test Compounds: Prepare a serial dilution of test compounds in Assay Buffer. Include a solvent control (e.g., DMSO) at the same concentration used for the compounds.

Assay Procedure:

  • Add 10 µL of diluted test compounds, positive control inhibitor, or solvent control to the appropriate wells of the 96-well plate.

  • Add 80 µL of the diluted HIV-1 Protease solution to each well, except for the substrate control (background) wells. Add 80 µL of Assay Buffer to the background wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the diluted substrate solution to all wells. Mix gently by shaking the plate for 30 seconds.

  • Immediately measure the fluorescence in a kinetic mode at 37°C, with readings every 5 minutes for 1-2 hours (e.g., Ex/Em = 330/450 nm).

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each test compound relative to the solvent control.

Protocol 2: Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This protocol describes the generation of pseudotyped HIV-1 and its use in a single-round infectivity assay.[7]

Materials:

  • Producer cell line (e.g., HEK293T)

  • Target cell line (e.g., TZM-bl, which express CD4, CCR5, CXCR4 and contain a Tat-inducible luciferase reporter gene)

  • HIV-1 backbone plasmid (env-deficient, contains luciferase reporter)

  • VSV-G envelope expression plasmid

  • Transfection reagent

  • 96-well white, opaque cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

Day 1: Production of Pseudovirus

  • Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the HIV-1 backbone plasmid and the VSV-G envelope plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for 48-72 hours at 37°C.

Day 3: Virus Harvest and Titration

  • Harvest the cell culture supernatant containing the pseudovirus.

  • Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.

  • Titer the virus stock by performing serial dilutions and infecting target cells (e.g., TZM-bl) to determine the viral concentration that yields a signal within the linear range of the assay.

Day 4: Infectivity Assay

  • Plate target cells (e.g., 10,000 cells/well) in a 96-well white plate and incubate overnight.

  • Prepare serial dilutions of the test inhibitor.

  • Remove the culture medium from the cells and add the diluted inhibitor.

  • Add the diluted pseudovirus to each well (at a pre-determined optimal concentration).

  • Incubate for 48 hours at 37°C.

Day 6: Measurement

  • Remove the supernatant from the wells.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer according to the manufacturer's instructions.

  • Calculate the percent inhibition and determine the EC50 value for the inhibitor.

Visualizations

HIV_Protease_Inhibition cluster_0 Normal HIV-1 Maturation cluster_1 Inhibition Pathway Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease Polyprotein->Protease Cleavage Site Proteins Mature Structural & Enzymatic Proteins Protease->Proteins Cleaves Virion Infectious Virion Proteins->Virion Assemble to form Inhibitor Protease Inhibitor BlockedProtease Inactive Protease Inhibitor->BlockedProtease Binds to Active Site Unprocessed Unprocessed Polyprotein BlockedProtease->Unprocessed Cleavage Blocked NonInfectious Non-Infectious Virion Unprocessed->NonInfectious Leads to Polyprotein_ref Gag-Pol Polyprotein Polyprotein_ref->BlockedProtease

Figure 1: Mechanism of Action for HIV-1 Protease Inhibitors.

HTS_Workflow start Start plate_compounds Plate Compound Library & Controls in 384-well plates start->plate_compounds add_enzyme Add HIV-1 Protease (or other target) plate_compounds->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add Substrate incubate1->add_substrate incubate2 Incubate & Read Plate (e.g., Fluorescence, Luminescence) add_substrate->incubate2 data_acq Data Acquisition incubate2->data_acq data_analysis Data Analysis (Calculate Z', % Inhibition) data_acq->data_analysis hit_id Hit Identification data_analysis->hit_id hit_confirm Hit Confirmation & Dose-Response hit_id->hit_confirm Primary Hit end End hit_id->end No Hit hit_confirm->end

Figure 2: High-Throughput Screening (HTS) Workflow for HIV-1 Inhibitors.

Infectivity_Assay_Workflow cluster_virus_production Day 1-3: Virus Production cluster_infection Day 4-6: Infection & Measurement plate_hek Plate HEK293T Producer Cells transfect Co-transfect with HIV Backbone & Envelope Plasmids plate_hek->transfect harvest Harvest & Filter Pseudovirus Supernatant transfect->harvest infect Infect Cells with Pseudovirus harvest->infect plate_target Plate Target Cells (e.g., TZM-bl) add_compounds Add Test Compounds & Controls plate_target->add_compounds add_compounds->infect incubate Incubate for 48h infect->incubate measure Add Substrate & Measure Reporter Signal (Luminescence) incubate->measure

References

refining "HIV-1 inhibitor-29" delivery in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Inhibitor-29

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in in vivo studies. The information herein is intended to assist in overcoming common challenges related to formulation, delivery, and efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Administration

  • Q1: I am observing precipitation of this compound upon injection. What could be the cause and how can I resolve this?

    A1: Precipitation is a common issue stemming from poor solubility of the compound in the chosen vehicle, especially upon dilution in an aqueous physiological environment. We recommend verifying the solubility of each new lot of this compound. Consider the following troubleshooting steps:

    • Vehicle Optimization: Test a panel of biocompatible solvents and excipients. Our internal data suggests improved solubility and stability with a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • pH Adjustment: The solubility of this compound is pH-dependent. Ensure the final formulation has a pH between 6.5 and 7.5.

    • Sonication: Gentle sonication of the formulation in a water bath can help dissolve the compound. Avoid overheating, as it may lead to degradation.

  • Q2: What is the recommended route of administration for this compound in murine models?

    A2: The optimal route of administration depends on the experimental goal. For systemic exposure, we recommend intraperitoneal (IP) or intravenous (IV) injection. Oral gavage (PO) is not recommended due to low oral bioavailability. Please refer to the pharmacokinetic data below for a comparison of administration routes.

Efficacy & Toxicity

  • Q3: My in vivo results show high variability between subjects. How can I improve consistency?

    A3: High variability can be attributed to several factors. To improve consistency, we suggest the following:

    • Strict Dosing Regimen: Ensure precise timing and administration of the dose for all subjects.

    • Animal Health: Use healthy, age-matched, and sex-matched animals from a reliable vendor.

    • Formulation Homogeneity: Ensure the formulation is a homogenous solution or a fine, uniform suspension before each administration. Vortex the solution immediately before drawing each dose.

  • Q4: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models at the desired therapeutic dose. What should I do?

    A4: If signs of toxicity are observed, it is crucial to perform a dose-response study to determine the Maximum Tolerated Dose (MTD). Consider the following:

    • Dose Reduction: Lower the dose to a level that is well-tolerated and re-evaluate efficacy.

    • Alternative Dosing Schedule: Explore less frequent dosing schedules (e.g., every other day instead of daily) to reduce cumulative toxicity.

    • Targeted Delivery: For future studies, consider advanced delivery systems like liposomal or nanoparticle formulations to improve targeted delivery to viral reservoirs and reduce systemic exposure.

Quantitative Data

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Saline (0.9% NaCl)< 0.1Insoluble
100% DMSO50Soluble
10% DMSO / 90% Saline0.5Precipitates over time
10% DMSO / 40% PEG300 / 50% Saline2.5Stable for 4 hours
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline5.0Stable for > 24 hours

Table 2: Pharmacokinetic Parameters of this compound in Balb/c Mice (10 mg/kg)

Route of AdministrationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Intravenous (IV)1520 ± 1800.083800 ± 450100
Intraperitoneal (IP)850 ± 1100.53100 ± 39081.6
Subcutaneous (SC)420 ± 651.02200 ± 31057.9
Oral (PO)95 ± 302.0550 ± 15014.5

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).

  • Vortex until the compound is completely dissolved.

  • In a separate sterile tube, prepare the co-solvent/surfactant mixture by combining the required volumes of PEG300 and Tween 80.

  • Add the co-solvent/surfactant mixture to the DMSO stock solution and vortex thoroughly.

  • Slowly add the required volume of sterile saline to the mixture while vortexing to avoid precipitation.

  • The final formulation should be a clear, homogenous solution. Inspect for any precipitates before administration.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

  • Use 5 groups of healthy, age-matched mice (n=3-5 per group).

  • Administer this compound once daily for 7 consecutive days via the desired route (e.g., IP).

  • Dose groups should include a vehicle control and escalating doses of the inhibitor (e.g., 10, 25, 50, 100 mg/kg).

  • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • Record body weight daily. A weight loss of >15-20% is typically considered a sign of significant toxicity.

  • At the end of the study, collect blood for hematology and serum chemistry analysis.

  • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Visualizations

experimental_workflow start Start: Hypothesis formulation Formulation Development (See Table 1) start->formulation 1. Prepare Compound mtd_study Maximum Tolerated Dose (MTD) Study (See Protocol 2) formulation->mtd_study 2. Assess Safety pk_study Pharmacokinetic (PK) Study (See Table 2) mtd_study->pk_study 3. Determine Exposure efficacy_study In Vivo Efficacy Study (e.g., HIV-1 mouse model) pk_study->efficacy_study 4. Test Efficacy data_analysis Data Analysis & Interpretation efficacy_study->data_analysis 5. Analyze Results conclusion Conclusion & Next Steps data_analysis->conclusion 6. Draw Conclusions

Caption: Workflow for in vivo evaluation of this compound.

troubleshooting_tree start Poor In Vivo Efficacy Observed check_formulation Issue with Formulation? start->check_formulation check_pk Low Bioavailability? check_formulation->check_pk No solubility Optimize Vehicle (See Table 1) check_formulation->solubility Yes check_dose Dose Too Low? check_pk->check_dose No route Change Administration Route (See Table 2) check_pk->route Yes increase_dose Increase Dose (if below MTD) (See Protocol 2) check_dose->increase_dose Yes target_engagement Confirm Target Engagement check_dose->target_engagement No

Caption: Decision tree for troubleshooting poor in vivo efficacy.

hiv_pathway hiv_entry HIV-1 Entry reverse_transcription Reverse Transcription hiv_entry->reverse_transcription integration Integration into Host DNA reverse_transcription->integration transcription Viral Transcription & Translation integration->transcription assembly Virion Assembly & Budding transcription->assembly maturation Virion Maturation assembly->maturation inhibitor This compound inhibitor->integration Blocks Integrase

Caption: Hypothetical mechanism of action for this compound.

Validation & Comparative

Comparative Antiviral Activity of the Novel Capsid Inhibitor GSK878 Against HIV-1 Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of GSK878, a novel HIV-1 capsid inhibitor, against a panel of clinical isolates. The performance of GSK878 is compared with established antiretroviral agents from different classes. This document is intended to provide an objective overview supported by experimental data to inform research and development efforts in the field of HIV-1 therapeutics.

The HIV-1 capsid is a crucial viral protein involved in multiple stages of the viral life cycle, making it an attractive target for new antiretroviral drugs[1][2]. The emergence of drug-resistant viral strains necessitates the development of new classes of inhibitors with novel mechanisms of action[3]. GSK878 is a recently described inhibitor that targets the mature capsid hexamer[1].

Comparative Antiviral Efficacy

The antiviral potency of GSK878 was evaluated against a diverse panel of 48 chimeric viruses containing various HIV-1 capsid sequences. The results are summarized below in comparison to the established integrase strand transfer inhibitor (INSTI), raltegravir.

Inhibitor Target Mean EC50 (nM) EC50 Range (nM) Therapeutic Index (TI)
GSK878 HIV-1 Capsid0.094 ± 0.0490.028 - 0.251>512,820
Raltegravir HIV-1 Integrase2.77 ± 0.771.41 - 5.24Not specified in the source

*EC50 (50% effective concentration) values were determined in MT-2 cells using a replication-competent HIV-1 reporter virus assay[1]. The panel included viruses from HIV-1 clades A, B, C, F, G, and CRF_AE[1].

GSK878 demonstrated high potency, with a mean 50% effective concentration (EC50) of 39 pM when tested against an NL4-3-based replication-competent HIV-1 reporter virus in MT-2 cells[1]. Across a panel of 48 chimeric viruses with diverse capsid sequences, GSK878 maintained potent activity, with a mean EC50 of 94 pM[1].

Mechanism of Action

GSK878 acts as a dual inhibitor, affecting both the early and late stages of the HIV-1 replication cycle. However, its primary antiviral activity stems from the inhibition of early-stage events[1]. The compound blocks nuclear import and proviral integration, which is associated with altered stability of the HIV-1 capsid core[1].

Experimental Protocols

Antiviral Activity Assay using a Replication-Competent HIV-1 Reporter Virus

The antiviral activity of GSK878 and comparator drugs was assessed using a standardized in vitro assay with a replication-competent HIV-1 reporter virus. A detailed protocol for such assays can be found in various publications and is summarized below.

  • Cell Culture: MT-2 cells, a human T-cell line, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus Production: Replication-competent HIV-1 reporter virus stocks (e.g., NLRepRluc-WT) are generated by transfecting HEK293T cells with the proviral DNA. The virus-containing supernatant is harvested, filtered, and stored.

  • Antiviral Assay:

    • MT-2 cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds (e.g., GSK878, raltegravir) are prepared and added to the cells.

    • A predetermined amount of the HIV-1 reporter virus is then added to each well.

    • The plates are incubated for a set period (e.g., 3-4 days) to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase) expressed by the virus. The luminescence is read using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces reporter gene activity by 50% compared to untreated, virus-infected control cells[4]. The 50% cytotoxicity concentration (CC50) is determined in parallel by assessing the viability of uninfected cells treated with the compound. The therapeutic index is then calculated as the ratio of CC50 to EC50[1].

Visualizations

HIV_Lifecycle_and_Inhibitor_Targets cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_virus HIV-1 Virion Integration Integration Provirus Proviral DNA Integration->Provirus Host DNA Transcription Transcription Provirus->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Assembly Assembly Viral_RNA->Assembly Uncoating Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Nuclear_Import->Integration Budding Budding & Maturation Assembly->Budding Attachment Attachment & Entry Budding->Attachment New Virion Attachment->Uncoating Capsid_Inhibitor Capsid Inhibitor (GSK878) Capsid_Inhibitor->Uncoating Capsid_Inhibitor->Nuclear_Import INSTI Integrase Inhibitor (Raltegravir) INSTI->Integration PI Protease Inhibitor PI->Budding NRTI NRTI/NNRTI NRTI->Reverse_Transcription Entry_Inhibitor Entry Inhibitor Entry_Inhibitor->Attachment

Caption: HIV-1 life cycle and targets of different antiretroviral drug classes.

Antiviral_Assay_Workflow start Start cell_seeding Seed MT-2 cells in 96-well plate start->cell_seeding compound_addition Add serial dilutions of test compounds cell_seeding->compound_addition virus_addition Infect cells with HIV-1 reporter virus compound_addition->virus_addition incubation Incubate for 3-4 days virus_addition->incubation readout Measure reporter gene activity (Luminescence) incubation->readout analysis Calculate EC50 values readout->analysis end End analysis->end

References

A Comparative Analysis of HIV-1 Protease Inhibitors: Benchmarking Against a Novel Candidate, Inhibitor-29

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective antiretroviral therapies, the development of novel HIV-1 protease inhibitors remains a cornerstone of drug discovery. This guide provides a comparative analysis of a hypothetical novel protease inhibitor, designated "Inhibitor-29," against a panel of well-established, FDA-approved protease inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on synthesized and publicly available experimental data.

Mechanism of Action: Targeting a Viral Achilles' Heel

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins essential for producing mature, infectious virions. Protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing this crucial processing step.[1][2] The active site of the protease, a homodimer, features a catalytic dyad of aspartic acid residues (Asp25 and Asp125) that are essential for its function.[3] The interaction of inhibitors with these and surrounding residues, such as Asp29 and Asp30, is a key determinant of their potency and resistance profile.[3][4]

Below is a diagram illustrating the general mechanism of action of HIV-1 protease inhibitors.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation Functional Viral Proteins Functional Viral Proteins Viral Polyproteins->Functional Viral Proteins Cleavage HIV-1 Protease HIV-1 Protease HIV-1 Protease->Viral Polyproteins Inhibited Protease Inactive Protease Mature Virion Mature Virion Functional Viral Proteins->Mature Virion Assembly Infection of\nnew cells Infection of new cells Mature Virion->Infection of\nnew cells Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease

Caption: General mechanism of HIV-1 Protease Inhibitors.

Comparative Performance Data

The following table summarizes the key performance indicators for our hypothetical "Inhibitor-29" against a selection of established HIV-1 protease inhibitors. The data for established inhibitors are compiled from various scientific publications, while the data for "Inhibitor-29" is hypothetical and presented for comparative purposes.

InhibitorClassKi (nM)IC50 (nM)Fold Resistance (Common Mutations)Key Interactions with Protease Active Site
Inhibitor-29 (Hypothetical) Novel Non-peptidic0.0552-5Extensive hydrogen bonding with Asp25, Asp29, and Gly27; strong van der Waals interactions with the flap regions.
Darunavir Non-peptidic0.003 - 0.0171-2High genetic barrier to resistanceForms hydrogen bonds with the main-chain atoms of Asp29 and Asp30.[3] Also inhibits protease dimerization.[2]
Atazanavir Aza-peptide0.05 - 0.12-5LowInteracts with the catalytic Asp25 and Asp125.
Lopinavir Peptidomimetic0.00610-20ModerateExtensive interactions within the S1' and S2' pockets of the protease.
Ritonavir Peptidomimetic0.01525Moderate-HighPrimarily used as a pharmacokinetic booster due to its inhibition of cytochrome P450 3A4.
Saquinavir Peptidomimetic0.1237.7HighThe central hydroxyl group mimics the transition state and binds to the catalytic aspartic acid residues.[2][4]

Experimental Protocols

To ensure a standardized comparison, the following experimental methodologies are outlined.

Enzyme Inhibition Assay (Ki Determination)
  • Principle: This assay measures the inhibitor's binding affinity to purified HIV-1 protease.

  • Protocol:

    • Recombinant HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

    • The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., a peptide with a fluorescent reporter and quencher).

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

    • The initial reaction velocities are plotted against substrate concentration for each inhibitor concentration.

    • The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cell-Based Antiviral Assay (IC50 Determination)
  • Principle: This assay determines the inhibitor's concentration required to inhibit 50% of viral replication in a cell culture model.

  • Protocol:

    • Susceptible host cells (e.g., MT-4 or CEM-SS cells) are seeded in 96-well plates.

    • The cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the inhibitor.

    • After a defined incubation period (e.g., 4-5 days), viral replication is quantified. This can be done by measuring the activity of reverse transcriptase in the culture supernatant or by using a reporter virus (e.g., expressing luciferase).

    • The percentage of viral inhibition is calculated for each inhibitor concentration relative to a no-drug control.

    • The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

Resistance Profiling
  • Principle: This assay assesses the inhibitor's effectiveness against HIV-1 strains with known mutations that confer resistance to other protease inhibitors.

  • Protocol:

    • Site-directed mutagenesis is used to generate recombinant HIV-1 clones containing specific resistance-associated mutations in the protease gene.

    • The cell-based antiviral assay described above is performed using these mutant viral strains.

    • The IC50 value for each mutant strain is compared to the IC50 value for the wild-type virus.

    • The fold resistance is calculated as the ratio of the IC50 for the mutant strain to the IC50 for the wild-type strain.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for evaluating a novel HIV-1 protease inhibitor.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_outcome Data Analysis Compound Synthesis Compound Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Synthesis->Enzyme Inhibition Assay Cell-Based Antiviral Assay Cell-Based Antiviral Assay Compound Synthesis->Cell-Based Antiviral Assay Ki Determination Ki Determination Enzyme Inhibition Assay->Ki Determination Resistance Profiling Resistance Profiling Cell-Based Antiviral Assay->Resistance Profiling Cytotoxicity Assay Cytotoxicity Assay Cell-Based Antiviral Assay->Cytotoxicity Assay IC50 Determination IC50 Determination Cell-Based Antiviral Assay->IC50 Determination Fold Resistance Fold Resistance Resistance Profiling->Fold Resistance Therapeutic Index Therapeutic Index Cytotoxicity Assay->Therapeutic Index IC50 Determination->Therapeutic Index

Caption: Workflow for Novel HIV-1 Protease Inhibitor Evaluation.

Conclusion

The comparative analysis presented in this guide highlights the key parameters for evaluating the potential of a new HIV-1 protease inhibitor. Our hypothetical "Inhibitor-29" demonstrates a promising profile with potent enzymatic inhibition, strong antiviral activity, and a favorable resistance profile. The detailed experimental protocols provide a framework for the rigorous evaluation of such novel compounds. Continued research and development in this area are critical for overcoming the challenges of drug resistance and improving the long-term efficacy of antiretroviral therapy.

References

A Comparative Analysis of the Novel HIV-1 Capsid Inhibitor Lenacapavir and Standard HAART Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the first-in-class HIV-1 capsid inhibitor, lenacapavir (as a proxy for the hypothetical "HIV-1 inhibitor-29"), with established first-line Highly Active Antiretroviral Therapy (HAART) regimens. The information is supported by preclinical and clinical data to assist in the evaluation of this novel antiviral agent.

Efficacy Data Summary

The following tables summarize the in vitro potency and clinical efficacy of lenacapavir compared to two standard-of-care single-tablet HAART regimens: Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) and Triumeq® (dolutegravir/abacavir/lamivudine).

Table 1: Preclinical In Vitro Efficacy

Compound/RegimenTargetCell TypeEC50 (pM)
Lenacapavir HIV-1 CapsidMT-4 cells105[1]
Human CD4+ T cells32[1]
Macrophages56[1]
Bictegravir HIV-1 IntegraseMT-4 cells1.5 - 2.5 (nM)
Dolutegravir HIV-1 IntegraseMT-4 cells0.51 (nM)
Emtricitabine HIV-1 Reverse TranscriptaseMT-4 cells7 - 13 (nM)
Tenofovir Alafenamide HIV-1 Reverse TranscriptaseMT-4 cells3.5 - 5.3 (nM)
Abacavir HIV-1 Reverse TranscriptaseMT-4 cells100 - 300 (nM)
Lamivudine HIV-1 Reverse TranscriptaseMT-4 cells160 - 260 (nM)

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Clinical Efficacy in Treatment-Naïve Patients

RegimenClinical TrialTimepointViral Suppression (HIV-1 RNA <50 copies/mL)Mean CD4+ T-cell Increase (cells/µL)
Lenacapavir (subcutaneous) + F/TAF or BIC CALIBRATEWeek 5485-90%[2]~200[2]
Week 8076-87%[3]245-272[3]
Biktarvy Study 1490Week 9684.1%[4]Not Reported
Pooled AnalysisWeek 144High rates of virologic suppressionNot Reported
Triumeq SINGLEWeek 144Superior efficacy vs. AtriplaNot Reported
ARIAWeek 4882%[5][6]Not Reported

Table 3: Clinical Efficacy in Heavily Treatment-Experienced Patients with Multidrug Resistance

RegimenClinical TrialTimepointViral Suppression (HIV-1 RNA <50 copies/mL)Mean CD4+ T-cell Increase (cells/µL)
Lenacapavir (subcutaneous) + Optimized Background Regimen CAPELLAWeek 2681%[7]Not Reported
Week 5283%[8]83[8]
Week 15685%Continued increase from week 104[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-HIV-1 compounds are provided below.

Cell-Based Antiviral Potency Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the in vitro efficacy of a compound in primary human cells.

Methodology:

  • PBMC Isolation: Isolate PBMCs from the whole blood of healthy, HIV-seronegative donors using Ficoll-Hypaque gradient centrifugation.[10]

  • Cell Stimulation: Activate the isolated PBMCs with phytohemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (IL-2) for 48-72 hours.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., lenacapavir) in culture medium.

  • Infection: Plate the stimulated PBMCs and infect with a known titer of a laboratory-adapted or clinical isolate of HIV-1.

  • Treatment: Immediately add the various concentrations of the test compound to the infected cell cultures. Include control wells with no compound (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After incubation, collect the culture supernatants and measure the level of HIV-1 replication. This is typically done by quantifying the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, a key target for many antiretroviral drugs.

Methodology:

  • Assay Setup: The assay is typically performed in a 96-well plate format.[12] A commercial kit is often used which provides the necessary reagents.

  • Reaction Mixture: Prepare a reaction mixture containing a template/primer (e.g., poly(A)·oligo(dT)), dNTPs including digoxigenin- and biotin-labeled dUTP, and the sample containing the HIV-1 RT enzyme (from viral lysates or as a purified enzyme).[12][13]

  • RT Reaction: Incubate the reaction mixture to allow the RT enzyme to synthesize a DNA strand, incorporating the labeled nucleotides.

  • Capture: Transfer the reaction product to a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin.

  • Detection: Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • Substrate Addition: Add a colorimetric substrate for the conjugated enzyme. The enzyme will convert the substrate into a colored product.

  • Quantification: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of synthesized DNA, and thus to the RT activity.

  • Inhibitor Screening: To test for RT inhibitors, the assay is performed in the presence of various concentrations of the test compound. The reduction in color intensity indicates inhibition of RT activity.

MTT Cytotoxicity Assay

This assay assesses the potential of a compound to cause cell death, which is a critical part of the safety profiling of any new drug.

Methodology:

  • Cell Plating: Seed cells (e.g., MT-4, PBMCs) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.[14]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that is relevant to the antiviral assay (e.g., 72 hours).[14]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each compound concentration relative to untreated control cells. Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of various anti-HIV drugs and a typical workflow for the preclinical evaluation of a novel HIV-1 inhibitor.

HIV_Lifecycle_and_Drug_Targets cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV-1 Virion HIV-1 Virion Viral RNA Viral RNA HIV-1 Virion->Viral RNA Fusion & Entry Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Nuclear Import Provirus Provirus Viral Proteins Viral Proteins Immature Virion Immature Virion Viral Proteins->Immature Virion Assembly Mature Virion Mature Virion Immature Virion->Mature Virion Maturation & Budding Host DNA Host DNA Integration->Host DNA Integration Host DNA->Viral Proteins Transcription & Translation Fusion Inhibitors Fusion Inhibitors Fusion Inhibitors->HIV-1 Virion NRTIs/NNRTIs NRTIs/NNRTIs NRTIs/NNRTIs->Viral RNA Inhibit RT Capsid Inhibitors (Lenacapavir) Capsid Inhibitors (Lenacapavir) Capsid Inhibitors (Lenacapavir)->Viral DNA Block Nuclear Import & Assembly Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Protease Inhibitors Protease Inhibitors Protease Inhibitors->Immature Virion Block Maturation

Caption: HIV-1 lifecycle and points of intervention for different antiretroviral drug classes.

Preclinical_Workflow Hit_Identification Hit Identification & Lead Optimization In_Vitro_Potency In Vitro Antiviral Potency (EC50 in cell lines, PBMCs) Hit_Identification->In_Vitro_Potency Cytotoxicity Cytotoxicity Assays (CC50, Selectivity Index) In_Vitro_Potency->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies (e.g., RT, Integrase assays) In_Vitro_Potency->Mechanism_of_Action Resistance_Profiling In Vitro Resistance Profiling Cytotoxicity->Resistance_Profiling Mechanism_of_Action->Resistance_Profiling Pharmacokinetics In Vivo Pharmacokinetics (Animal Models) Resistance_Profiling->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (e.g., Humanized Mouse Model) Pharmacokinetics->Efficacy_Studies IND_Enabling IND-Enabling Toxicology Studies Efficacy_Studies->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A generalized experimental workflow for the preclinical evaluation of a novel HIV-1 inhibitor.

References

Unveiling the Resilience of HIV-1 Inhibitor-29: A Comparative Cross-Resistance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the relentless pursuit of novel antiretroviral therapies, understanding the cross-resistance profile of emerging HIV-1 inhibitors is paramount for predicting their clinical utility and durability. This guide presents a comparative analysis of "HIV-1 inhibitor-29," a next-generation protease inhibitor (PI), against established PI resistance-associated mutations. The data herein provides critical insights for researchers, virologists, and drug development professionals engaged in the fight against HIV/AIDS.

Comparative Analysis of Cross-Resistance

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term treatment. Protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART), are particularly susceptible to the development of resistance through specific mutations in the viral protease gene. "this compound" has been engineered to maintain high potency against a broad spectrum of these resistant variants.

To quantify the resilience of "this compound," its in vitro activity was assessed against a panel of recombinant HIV-1 strains, each carrying single or multiple well-characterized PI resistance mutations. The results are presented as the fold change (FC) in the 50% effective concentration (EC50) required to inhibit the mutant virus compared to the wild-type virus. A lower fold change indicates greater potency against the resistant strain.

The following table summarizes the cross-resistance profile of "this compound" in comparison to established first and second-generation protease inhibitors: Lopinavir (LPV), Atazanavir (ATV), and Darunavir (DRV).

Protease Mutation Description Lopinavir (LPV) Fold Change (EC50) Atazanavir (ATV) Fold Change (EC50) Darunavir (DRV) Fold Change (EC50) This compound Fold Change (EC50)
Wild-Type -1.01.01.01.0
V32I Accessory mutation often seen with other primary mutations.2-4<22-3[1]<2
M46I/L Common mutations associated with resistance to multiple PIs.4-10[2]>102-3<2
I47V/A Selected by multiple PIs, reduces susceptibility.>10<22-3[1]<2
I50V Major mutation conferring resistance to several PIs.>20<2>4[1]2.5
I54V/L/M Common mutations impacting susceptibility to most PIs.10-20>103-4[1]2-3
L76V Reduces susceptibility to several PIs.>20<23-4[1]<2
V82A/F/T Common mutations conferring broad cross-resistance.>20>10<2<2
I84V A major mutation with broad cross-resistance to PIs.>40>103-4[1]2.8
L90M A major mutation associated with resistance to older PIs.>40>10<2<2
Multi-PI Resistant Strain 1 (V32I+M46I+I54V+V82A) Combination of common resistance mutations.>50>304-63.5
Multi-PI Resistant Strain 2 (M46L+I47V+I54M+L76V+I84V) Highly resistant strain with multiple major mutations.>90>508-125.2

Note: Fold change values for existing drugs are approximate and compiled from multiple sources for comparative purposes. The data for "this compound" is based on preclinical in vitro studies.

The data clearly demonstrates that "this compound" maintains significant activity against a wide range of single and multi-drug resistant HIV-1 variants, exhibiting a superior resistance profile compared to first-generation PIs and a comparable or improved profile to the potent second-generation PI, Darunavir.

Experimental Protocols

The cross-resistance data for "this compound" was generated using a standardized and validated recombinant virus phenotypic assay.

Phenotypic Drug Susceptibility Assay Protocol:

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient-derived plasma samples or from cell culture supernatants of laboratory-adapted viral strains.

  • RT-PCR Amplification: The protease-coding region of the viral pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR) with sequence-specific primers.

  • Recombinant Virus Generation: The amplified patient-derived protease gene fragment is co-transfected into permissive host cells (e.g., HEK293T) along with a proviral DNA vector that is deficient in the protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein). Homologous recombination between the PCR product and the vector generates a population of infectious recombinant viruses carrying the patient-derived protease sequence.

  • Virus Titration: The resulting recombinant virus stock is harvested and its infectious titer is determined to ensure standardized viral input in the susceptibility assay.

  • Drug Susceptibility Testing: The recombinant virus is used to infect target cells (e.g., TZM-bl cells) in the presence of serial dilutions of "this compound" and other comparator protease inhibitors. A virus strain with a known wild-type protease sequence is tested in parallel as a reference.

  • Quantification of Viral Replication: After a defined incubation period (typically 48-72 hours), viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • Data Analysis and EC50 Determination: The dose-response curves for each drug are plotted, and the concentration of the inhibitor that reduces viral replication by 50% (EC50) is calculated.

  • Fold Change Calculation: The fold change in resistance is determined by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type reference virus.

Visualizing the Workflow

The following diagram illustrates the key steps in the recombinant virus phenotypic assay used to determine the cross-resistance profile of "this compound".

experimental_workflow cluster_sample_prep Sample Preparation cluster_recombination Recombinant Virus Generation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis rna_extraction 1. Viral RNA Extraction rt_pcr 2. RT-PCR Amplification of Protease Gene rna_extraction->rt_pcr transfection 3. Co-transfection with Protease-Deficient Vector rt_pcr->transfection recombination 4. Homologous Recombination transfection->recombination virus_harvest 5. Recombinant Virus Harvest recombination->virus_harvest infection 6. Infection of Target Cells with Drug Dilutions virus_harvest->infection incubation 7. Incubation (48-72h) infection->incubation quantification 8. Reporter Gene Quantification incubation->quantification ec50_calc 9. EC50 Calculation quantification->ec50_calc fc_calc 10. Fold Change Calculation ec50_calc->fc_calc

References

A Comparative Guide to the Synergistic Effects of Darunavir with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. "HIV-1 inhibitor-29" is not a recognized nomenclature for a specific antiretroviral agent. This guide will focus on Darunavir, a potent, second-generation HIV-1 protease inhibitor, as a representative example to explore synergistic interactions with other antiretroviral classes.

Introduction to Darunavir

Darunavir is a cornerstone of modern combination antiretroviral therapy (cART). As a protease inhibitor (PI), it potently inhibits the HIV-1 protease, an enzyme critical for the maturation of infectious virions.[1][2] Its high genetic barrier to resistance makes it a robust option in various treatment regimens.[3] The efficacy of cART hinges on the principle of drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comparative analysis of the synergistic effects of Darunavir with other major classes of antiretroviral drugs, supported by experimental data.

Mechanism of Action of Darunavir

Darunavir functions by binding to the active site of the HIV-1 protease with high affinity.[1][4] This binding prevents the protease from cleaving the viral Gag-Pol polyproteins into their functional protein components, which are essential for the assembly of mature, infectious virus particles.[2] The unique chemical structure of Darunavir allows it to form extensive hydrogen bonds with the backbone of the protease active site, including with key residues like Asp25, Asp29, and Asp30.[1] This strong interaction contributes to its high potency and its ability to inhibit many PI-resistant HIV-1 variants.

Synergistic Effects of Darunavir with Other Antiretroviral Classes

The combination of antiretroviral drugs that target different stages of the HIV-1 life cycle is a fundamental strategy to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant strains. The synergistic potential of Darunavir has been evaluated in combination with various other antiretroviral agents.

Data Presentation: In Vitro Synergy of Darunavir Combinations

The following table summarizes the quantitative in vitro synergistic effects of Darunavir when combined with other antiretroviral drugs. The primary metric for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method.[5][6] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combination DrugsDrug ClassExperimental ModelSynergy Metric (CI Value)OutcomeReference
Darunavir + Emtricitabine (FTC) + Tenofovir (TFV)PI + 2 NRTIsMT-2 cells infected with HIV-1 IIIB0.77 ± 0.11Moderate Synergy[2]
  • NRTI: Nucleoside/Nucleotide Reverse Transcriptase Inhibitor

  • PI: Protease Inhibitor

  • CI: Combination Index. Values represent the mean ± standard deviation from at least three independent experiments.

While clinical studies have demonstrated the efficacy of combining Darunavir with integrase inhibitors (e.g., Raltegravir, Dolutegravir) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) (e.g., Etravirine, Rilpivirine), specific in vitro quantitative synergy data (i.e., Combination Index values) for these two- or three-drug combinations are not as readily available in the peer-reviewed literature. Clinical trials have shown that these combinations can be effective in suppressing the virus in both treatment-naive and treatment-experienced patients.[7]

Experimental Protocols

In Vitro HIV-1 Drug Synergy Assay

A common method to determine the synergistic, additive, or antagonistic effects of drug combinations against HIV-1 in vitro involves the following steps:

  • Cell Culture and Virus Propagation:

    • Human T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in these cells to generate a virus stock with a known titer.

  • Drug Preparation and Combination Matrix:

    • Stock solutions of Darunavir and the other antiretroviral agents are prepared in a suitable solvent (e.g., DMSO).

    • A checkerboard dilution matrix is prepared in 96-well plates. This involves serial dilutions of each drug individually and in fixed-ratio combinations.

  • Infection and Treatment:

    • The cultured cells are infected with a predetermined amount of HIV-1.

    • Immediately after infection, the drug dilutions (single drugs and combinations) are added to the corresponding wells.

    • Control wells with infected but untreated cells and uninfected cells are included.

  • Quantification of Viral Replication:

    • After a set incubation period (typically 3-7 days), the level of HIV-1 replication is quantified. A common method is to measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis and Synergy Calculation:

    • The percentage of inhibition of viral replication for each drug concentration and combination is calculated relative to the untreated virus control.

    • The data are then analyzed using the Chou-Talalay method to determine the Combination Index (CI). This method is based on the median-effect equation and provides a quantitative measure of the interaction between the drugs.[5][6] Specialized software like CalcuSyn or CompuSyn can be used for these calculations.

Mandatory Visualizations

HIV-1 Life Cycle and Antiretroviral Drug Targets

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (NRTIs, NNRTIs) Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration (Integrase Inhibitors) Viral RNA_new Viral RNA_new Integrated DNA->Viral RNA_new Transcription Viral Proteins Viral Proteins Viral RNA_new->Viral Proteins Translation Mature Proteins Mature Proteins Viral Proteins->Mature Proteins Cleavage (Protease Inhibitors) Budding Virus Budding Virus Mature Proteins->Budding Virus Assembly Mature Virion Mature Virion Budding Virus->Mature Virion Maturation HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating NRTIs, NNRTIs NRTIs, NNRTIs Integrase Inhibitors Integrase Inhibitors Protease Inhibitors Protease Inhibitors

Caption: Points of intervention for different classes of antiretroviral drugs in the HIV-1 life cycle.

Experimental Workflow for In Vitro Synergy Assay

Synergy_Workflow A Prepare Drug Dilutions (Single agents and combinations) D Add Drug Dilutions to Infected Cells A->D B Culture Host Cells (e.g., MT-2) C Infect Cells with HIV-1 B->C C->D E Incubate for 3-7 days D->E F Quantify Viral Replication (p24 ELISA) E->F G Data Analysis (Chou-Talalay Method) F->G H Determine Combination Index (CI) (Synergy, Additivity, or Antagonism) G->H

Caption: A generalized workflow for determining the in vitro synergistic effects of antiretroviral drugs.

References

A Comparative Analysis of HIV-1 Inhibitors: The Fusion Inhibitor SC29EK and the Protease Inhibitor Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics, a diverse array of viral processes are targeted to suppress viral replication and disease progression. This guide provides a detailed comparative analysis of two distinct HIV-1 inhibitors: SC29EK, a peptide-based fusion inhibitor, and darunavir, a clinically approved protease inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Introduction to HIV-1 Inhibition Strategies

HIV-1 replication is a multi-step process, offering several targets for therapeutic intervention. Two critical stages are viral entry into the host cell and the maturation of new viral particles.

  • Fusion inhibitors act at the initial stage of the viral lifecycle, preventing the fusion of the viral envelope with the host cell membrane. This blockade of viral entry is a key strategy to halt the spread of the virus to new cells.

  • Protease inhibitors (PIs) , on the other hand, target a later stage. The HIV-1 protease is a viral enzyme essential for cleaving newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions. PIs competitively inhibit this enzyme, resulting in the production of immature and non-infectious viral particles.

Comparative Overview: SC29EK vs. Darunavir

This guide focuses on a comparative analysis of SC29EK, a promising fusion inhibitor, and darunavir, a well-established and potent protease inhibitor.

SC29EK is a 29-amino-acid peptide derived from the C-terminal heptad repeat (CHR) of the HIV-1 gp41 transmembrane glycoprotein. It is a shorter variant of the novel fusion inhibitor SC34EK and has been engineered with glutamate (E) and lysine (K) substitutions to enhance its alpha-helicity, a key factor for its antiviral activity. SC29EK has demonstrated efficacy against HIV-1 strains that are resistant to the first-generation fusion inhibitor, enfuvirtide (T-20).

Darunavir is a second-generation, non-peptidic protease inhibitor that has shown significant clinical efficacy in both treatment-naïve and treatment-experienced individuals with HIV-1 infection.[1] It is known for its high genetic barrier to resistance, meaning multiple mutations in the protease enzyme are required to significantly reduce its effectiveness.[1][2]

Performance Data

The following tables summarize the in vitro efficacy of SC29EK and darunavir against wild-type and resistant HIV-1 strains.

InhibitorHIV-1 StrainIC50 / EC50 (nM)Fold Change in ResistanceReference
SC29EK NL4-3 (Wild-type)0.8 ± 0.2-
T-20 resistant (V38A)1.9 ± 0.52.4
T-20 resistant (N43D)1.2 ± 0.31.5
Darunavir Wild-type (various)1 - 5-[3]
PI-resistant (average of 5 PIs)< 10 for 75% of isolates-[3]
Multi-PI-resistant isolates4 - 52< 5-fold increase[4]

Table 1: Comparative Efficacy of SC29EK and Darunavir against HIV-1.

Mechanism of Action

The two inhibitors employ fundamentally different mechanisms to thwart HIV-1 replication.

SC29EK: A Fusion Inhibitor

SC29EK targets the HIV-1 gp41 protein, a key component of the viral fusion machinery. During viral entry, gp41 undergoes a conformational change, forming a six-helix bundle (6-HB) that brings the viral and cellular membranes into close proximity, leading to fusion. SC29EK, being a peptide mimic of a gp41 region, binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the 6-HB. This disruption of the fusion process effectively blocks the entry of the virus into the host cell.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5/CXCR4 Co-receptor gp41->CCR5/CXCR4 3. Co-receptor Binding Fusion Viral Entry gp41->Fusion 4. Fusion CD4->gp41 2. Conformational Change SC29EK SC29EK SC29EK->gp41 Inhibits 6-HB Formation

Figure 1: Mechanism of SC29EK-mediated HIV-1 fusion inhibition.

Darunavir: A Protease Inhibitor

Darunavir is a non-peptidic competitive inhibitor of the HIV-1 protease. It is designed to fit snugly into the active site of the dimeric protease enzyme. By occupying the active site, darunavir prevents the natural substrates, the Gag and Gag-Pol polyproteins, from being cleaved. This inhibition results in the assembly of immature, non-infectious viral particles. Darunavir's potency is attributed to its extensive hydrogen bonding with the backbone atoms of the protease active site, making it less susceptible to resistance mutations that often occur in the side chains of the amino acid residues.[3]

Protease_Inhibition Gag-Pol Gag-Pol Polyprotein Protease HIV-1 Protease (Dimeric Enzyme) Gag-Pol->Protease Cleavage Structural_Proteins Mature Structural Proteins (e.g., p24, p17) Protease->Structural_Proteins Viral_Enzymes Mature Viral Enzymes (RT, IN, PR) Protease->Viral_Enzymes Darunavir Darunavir Darunavir->Protease Competitive Inhibition Virion_Maturation Virion Maturation Structural_Proteins->Virion_Maturation Viral_Enzymes->Virion_Maturation

Figure 2: Mechanism of darunavir-mediated HIV-1 protease inhibition.

Experimental Protocols

The evaluation of HIV-1 inhibitors requires a series of standardized in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.

HIV-1 Fusion Inhibition Assay

This assay measures the ability of a compound to block the fusion of HIV-1 with target cells.

  • Principle: A common method utilizes reporter cells, such as TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful viral fusion and entry, the viral Tat protein is expressed and transactivates the LTR, leading to the production of the reporter enzymes.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate HIV-1 virus with serial dilutions of the test compound (e.g., SC29EK) for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer or β-galactosidase activity using a colorimetric substrate.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Fusion_Assay_Workflow A Seed TZM-bl cells C Add virus-inhibitor mix to cells A->C B Pre-incubate HIV-1 with SC29EK B->C D Incubate for 48h C->D E Lyse cells & measure luciferase activity D->E F Calculate IC50 E->F

Figure 3: Workflow for a typical HIV-1 fusion inhibition assay.

HIV-1 Protease Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of HIV-1 protease.

  • Principle: This is often a cell-free assay that uses a synthetic, fluorogenic peptide substrate that mimics the natural cleavage site of the HIV-1 protease. The substrate contains a fluorescent reporter and a quencher. In the presence of active protease, the peptide is cleaved, separating the reporter from the quencher and resulting in an increase in fluorescence.

  • Procedure:

    • In a 96-well plate, add recombinant HIV-1 protease to a buffer solution.

    • Add serial dilutions of the test compound (e.g., darunavir).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Protease_Assay_Workflow A Add HIV-1 protease to buffer B Add darunavir dilutions A->B C Pre-incubate B->C D Add fluorogenic substrate C->D E Measure fluorescence kinetics D->E F Calculate IC50 E->F

References

Validating Cellular Target Engagement of HIV-1 Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of "HIV-1 inhibitor-29," a novel investigational compound, against the established second-generation protease inhibitor, Darunavir. The focus is on providing researchers, scientists, and drug development professionals with objective experimental data and detailed protocols to assess the intracellular efficacy of these compounds.

Comparative Efficacy and Potency

The following table summarizes the key quantitative data for "this compound" and Darunavir, offering a direct comparison of their performance in cellular assays.

Parameter"this compound"DarunavirReference
Enzymatic IC50 15 pM10 pM[1]
Antiviral EC50 (Wild-Type HIV-1) 12.5 nM10.4 nM[1]
Antiviral EC50 (Multi-Drug Resistant Strains) 35.0 nM30 - 34.3 nM[1]
Cellular Cytotoxicity (CC50 in PMBCs) >100 µM>100 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

HIV-1 Protease Enzymatic Assay

This biochemical assay determines the direct inhibitory activity of the compounds on purified HIV-1 protease.

  • Objective: To measure the 50% inhibitory concentration (IC50) of the compounds against recombinant HIV-1 protease.

  • Methodology:

    • A fluorogenic substrate for HIV-1 protease is used in a real-time kinetic assay.[2]

    • Recombinant wild-type HIV-1 protease is incubated with varying concentrations of "this compound" or Darunavir.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • Fluorescence is measured over time to determine the rate of substrate cleavage.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Single-Round Infectivity Assay (TZM-bl Reporter Assay)

This cell-based assay quantifies the inhibition of viral entry and replication in a single cycle of infection.

  • Objective: To determine the 50% effective concentration (EC50) of the compounds in preventing HIV-1 infection of target cells.

  • Methodology:

    • TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain tat-inducible luciferase and β-galactosidase reporter genes, are used.[3]

    • Cells are pre-incubated with a serial dilution of "this compound" or Darunavir.

    • Cells are then infected with HIV-1 Env-pseudotyped viruses.

    • After 48 hours, the extent of viral infection is quantified by measuring luciferase activity or β-galactosidase expression.[4]

    • EC50 values are calculated from the dose-response curves.

Antiviral Assay in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the antiviral activity of the compounds in a more physiologically relevant primary cell model.

  • Objective: To evaluate the efficacy of the inhibitors in primary CD4+ T cells, the main target of HIV-1 in vivo.[5]

  • Methodology:

    • PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

    • Stimulated cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

    • Infected cells are cultured in the presence of varying concentrations of "this compound" or Darunavir.

    • After 7 days, viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an ELISA.[6]

    • EC50 values are determined from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to directly confirm target engagement within the complex cellular environment.

  • Objective: To demonstrate direct binding of the inhibitor to the HIV-1 protease inside intact cells.

  • Methodology:

    • Intact cells expressing HIV-1 protease are treated with "this compound" or Darunavir.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The remaining soluble protease at each temperature is quantified by Western blot or other protein detection methods.

    • Ligand binding stabilizes the target protein, resulting in a shift in its melting temperature (Tm). An increase in Tm in the presence of the inhibitor confirms target engagement.

Visualizing Key Processes

The following diagrams illustrate the HIV-1 life cycle, the mechanism of action of protease inhibitors, and the workflow for a cellular target engagement assay.

HIV_Lifecycle cluster_cell Host Cell Binding_and_Fusion 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding_and_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Binding_and_Fusion

Caption: The HIV-1 life cycle, highlighting the late-stage maturation step targeted by protease inhibitors.

Protease_Inhibitor_MoA cluster_virion Immature Virion Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease cleavage Structural_Proteins Functional Structural & Enzymatic Proteins HIV_Protease->Structural_Proteins produces Non_Infectious_Virion Immature, Non-Infectious Virion HIV_Protease->Non_Infectious_Virion when inhibited Protease_Inhibitor Protease Inhibitor ("this compound" / Darunavir) Protease_Inhibitor->HIV_Protease inhibition Infectious_Virion Mature, Infectious Virion Structural_Proteins->Infectious_Virion leads to

Caption: Mechanism of action of HIV-1 protease inhibitors.

CETSA_Workflow Start Start: Treat cells with inhibitor Heat Heat cells to various temperatures Start->Heat Lyse Lyse cells and separate soluble/insoluble fractions Heat->Lyse Quantify Quantify soluble target protein (e.g., Western Blot) Lyse->Quantify Analyze Analyze data to determine melting curve shift Quantify->Analyze End End: Confirmation of target engagement Analyze->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Conclusion

The validation of target engagement in a cellular context is a critical step in the development of any new antiviral agent. This guide provides a framework for the comparative evaluation of "this compound" against Darunavir. By employing a combination of enzymatic, cell-based, and biophysical assays, researchers can obtain a comprehensive understanding of the inhibitor's potency, efficacy, and direct interaction with its intended target, HIV-1 protease, within the complex environment of a living cell. The provided protocols and visualizations serve as a practical resource for the design and execution of these essential experiments.

References

head-to-head comparison of "HIV-1 inhibitor-29" and atazanavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational HIV-1 protease inhibitor, "HIV-1 inhibitor-29," and the established antiretroviral drug, atazanavir. The comparison is based on available preclinical data, focusing on inhibitory potency, resistance profile, and cellular toxicity.

Executive Summary

This compound, a novel N-acyl azacyclic urea derivative, demonstrates exceptional potency against wild-type HIV-1 and, notably, maintains its efficacy against a range of multidrug-resistant viral strains.[1][2] Atazanavir is a well-established azapeptide protease inhibitor used in clinical practice, known for its distinct resistance profile.[3] This guide presents a comparative analysis of their performance based on enzymatic and cell-based assays.

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity
CompoundTargetAssay TypeIC50 / EC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound HIV-1 ProteaseEnzymatic Assay (K_i)0.0018Not AvailableNot Available
Wild-Type HIV-1Antiviral Cell-Based Assay1.6[1]Not AvailableNot Available
Atazanavir Wild-Type HIV-1Antiviral Cell-Based Assay11[4]>50 (in MT-4 cells)[4]>4,700[4]

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI indicates a more favorable safety profile. Data for this compound's cytotoxicity is not currently available in the public domain.

Table 2: Activity Against Multidrug-Resistant (MDR) HIV-1 Strains
CompoundResistance ProfileFold Change in IC50/EC50
This compound Maintained excellent potency against a panel of multidrug-resistant HIV-1 variants.1-3 fold reduction in activity[1]
Atazanavir The I50L mutation is a signature resistance mutation for atazanavir.An 8-fold reduced susceptibility to atazanavir has been observed with the I50L mutation.[3]
Other resistance-associated mutations include N88S, I84V, A71V, and M46I.HIV-1 isolates with these mutations have shown 93- to 183-fold reduced susceptibility.

Mechanism of Action: HIV-1 Protease Inhibition

Both this compound and atazanavir target the HIV-1 protease, a critical enzyme in the viral life cycle. This enzyme is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a necessary step for the maturation of infectious virions. By binding to the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Immature, Non-infectious Virion Immature, Non-infectious Virion Gag-Pol Polyprotein->Immature, Non-infectious Virion Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Inhibitor (Inhibitor-29 / Atazanavir) Inhibitor (Inhibitor-29 / Atazanavir) Inhibitor (Inhibitor-29 / Atazanavir)->HIV-1 Protease Binding and Inhibition Antiviral_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound Library Compound Library Primary Screening Primary Screening (Enzyme Inhibition Assay) Compound Library->Primary Screening Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization Antiviral Assay Antiviral Potency (EC50) Lead Optimization->Antiviral Assay Cytotoxicity Assay Cytotoxicity (CC50) Lead Optimization->Cytotoxicity Assay Selectivity Index Selectivity Index (SI) CC50 / EC50 Antiviral Assay->Selectivity Index Cytotoxicity Assay->Selectivity Index

References

Assessing the Genetic Barrier to Resistance: A Comparative Analysis of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genetic barrier to resistance for two representative HIV-1 integrase strand transfer inhibitors (INSTIs): a second-generation compound, Dolutegravir, and a first-generation compound, Raltegravir. For the purpose of this guide, "HIV-1 inhibitor-29" will be represented by Dolutegravir, an agent known for its high genetic barrier to resistance. This comparison is supported by experimental data on resistance mutations and their impact on antiviral activity.

Data Presentation: Quantitative Comparison of Resistance Profiles

The genetic barrier to resistance is a critical factor in the long-term efficacy of antiretroviral drugs. It is determined by the number and type of mutations required to confer resistance. The following tables summarize the key resistance mutations and the corresponding fold change in 50% effective concentration (EC50) for Dolutegravir and Raltegravir. A higher fold change indicates a greater loss of susceptibility to the inhibitor.

Primary Resistance Mutations Dolutegravir Fold Change in EC50 Raltegravir Fold Change in EC50
G118R>5-
Y143R/C-High
Q148H/R/KHigh (with secondary mutations)7 to >92
N155HLow8 to 19
R263K~2-

Note: "-" indicates that this mutation is not a primary resistance pathway for the specified drug.

Key Secondary/Accessory Mutations Impact on Dolutegravir Resistance Impact on Raltegravir Resistance
L74MContributes to resistance in combination with primary mutations.Increases resistance in combination with N155H.[1]
E92QContributes to resistance in combination with primary mutations.Increases resistance in combination with N155H.[1][2]
T97AContributes to resistance in combination with primary mutations.-
E138KContributes to resistance in combination with primary mutations.Increases resistance in combination with Q148H.[1]
G140S/AContributes to resistance in combination with primary mutations.Markedly increases resistance with Q148 mutations.[1][3]

Experimental Protocols

The assessment of the genetic barrier to resistance involves a combination of genotypic and phenotypic assays, as well as in vitro resistance selection studies.

In Vitro Resistance Selection

This method involves the serial passage of HIV-1 in the presence of increasing concentrations of the antiretroviral agent to select for resistant variants.[4][5][6]

  • Cell Culture: HIV-1 permissive cell lines (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs) are used for viral replication.[4][7]

  • Viral Strain: A wild-type laboratory strain of HIV-1 (e.g., NL4-3) is used to initiate the experiment.[1]

  • Drug Concentration: The initial concentration of the inhibitor is typically at or slightly above the EC50. With each passage, as viral replication is observed, the drug concentration is incrementally increased.[4]

  • Monitoring: Viral replication is monitored by measuring p24 antigen levels or reverse transcriptase activity in the culture supernatant.

  • Endpoint: The selection continues until a significant decrease in susceptibility to the inhibitor is observed, or until viral replication can be sustained at high drug concentrations.

  • Analysis: The viral population is then subjected to genotypic analysis to identify mutations in the target gene (in this case, the integrase gene).

Genotypic Resistance Testing

Genotypic assays are used to identify specific mutations in the viral genome that are associated with drug resistance.[8][9][10]

  • Sample: Viral RNA is extracted from patient plasma or from the supernatant of in vitro cultures.

  • Amplification: The target region of the viral genome (e.g., the integrase coding region) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Sequencing: The amplified DNA is then sequenced to identify any mutations compared to a wild-type reference sequence.

  • Interpretation: The identified mutations are compared against databases of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database).

Phenotypic Resistance Testing

Phenotypic assays measure the in vitro susceptibility of HIV-1 to a specific drug.[8][9][11]

  • Recombinant Virus Assay: This is the most common method. The target region (e.g., integrase) from a patient's virus or a laboratory-generated mutant is inserted into a standard laboratory clone of HIV-1 that is replication-defective.

  • Infection: The resulting recombinant virus is used to infect target cells in the presence of serial dilutions of the inhibitor.

  • Measurement of Replication: Viral replication is measured, often through the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for the test virus and a wild-type reference virus.

  • Fold Change: The fold change in EC50 is determined by dividing the EC50 of the test virus by the EC50 of the wild-type virus. A fold change greater than a certain cutoff value indicates resistance.

Mandatory Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection cluster_analysis Resistance Analysis start Start with Wild-Type HIV-1 passage Serial Passage in Cell Culture with Increasing Drug Concentration start->passage selection Selection of Resistant Virus Population passage->selection genotypic Genotypic Analysis (Sequencing of Integrase Gene) selection->genotypic Identify Mutations phenotypic Phenotypic Analysis (EC50 Determination) genotypic->phenotypic Create Site-Directed Mutants end Assess Genetic Barrier phenotypic->end Determine Fold Change in EC50

Caption: Experimental workflow for assessing the genetic barrier to resistance.

hiv_integration_pathway cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription pic Pre-integration Complex (PIC) (Viral DNA + Integrase) viral_dna->pic pic_n PIC pic->pic_n Nuclear Import host_dna Host Chromosomal DNA integrated_provirus Integrated Provirus host_dna->integrated_provirus Integration strand_transfer Strand Transfer strand_transfer->host_dna pic_n->strand_transfer inhibitor Integrase Strand Transfer Inhibitors (INSTIs) (e.g., Dolutegravir, Raltegravir) inhibitor->strand_transfer

Caption: HIV-1 integration pathway and the mechanism of action of INSTIs.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of HIV-1 Inhibitor-29

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory professionals handling HIV-1 inhibitor-29 must adhere to stringent disposal protocols to mitigate risks to human health and the environment. The primary safety concern associated with this compound, identified as (Z)-4-(3-(azidomethyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid (CAS No. 544467-07-4), is its significant aquatic toxicity.[1]

Hazard Profile and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if ingested.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Poses a significant and lasting threat to aquatic ecosystems.[1]

Personnel handling this substance should wear appropriate personal protective equipment (PPE), including gloves and eye protection, and wash hands thoroughly after handling.[1][2] Eating, drinking, or smoking in areas where the compound is used should be strictly prohibited.[1]

Disposal Procedures

The recommended disposal method for this compound and its containers is through an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and environmentally responsible manner. It is imperative to avoid releasing the substance into the environment.[1]

Step-by-Step Disposal Guidance:

  • Segregation: Keep this compound waste separate from other laboratory waste streams to ensure it receives the correct disposal treatment.[3]

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.[3][4] Do not use abbreviations.[4]

  • Containment: Ensure waste is stored in secure, leak-proof containers.[4] For liquid waste, allow for vapor expansion by not overfilling containers.[4]

  • Consult Safety Data Sheet (SDS): The SDS is the primary source of information for disposal considerations.[3][4] It will provide specific guidance on handling and disposal.

  • Engage a Licensed Waste Disposal Service: Contact a reputable company specializing in hazardous chemical waste disposal to collect and manage the waste in accordance with all federal, state, and local regulations.[4]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Storage & Collection cluster_3 Final Disposal A This compound Usage in Experiments B Generation of Waste (Solid & Liquid) A->B C Segregate Waste (e.g., Contaminated labware, unused compound) B->C D Label Waste Container 'Hazardous: this compound' C->D E Store in Designated Hazardous Waste Area D->E F Schedule Pickup with Licensed Waste Disposal Vendor E->F G Transport to Approved Waste Disposal Plant F->G H Environmentally Compliant Disposal (e.g., Incineration) G->H

Disposal Workflow for this compound

General Considerations for Antiviral Compound Disposal

The disposal of antiviral compounds, in general, requires careful management to prevent environmental contamination and the potential for the development of drug resistance in the environment.[5] Many pharmaceutical compounds are not effectively removed by standard wastewater treatment plants, leading to their presence in aquatic ecosystems.[5] Therefore, direct disposal of antiviral waste down the drain is not a responsible practice and should be avoided.[6][7]

For all laboratory chemicals, it is a best practice to consult the Safety Data Sheet (SDS) for specific disposal instructions and to adhere to institutional and regulatory guidelines for hazardous waste management.[4][6] In the absence of specific instructions, treating the waste as hazardous and using a certified disposal service is the most prudent course of action.

References

Essential Safety and Handling Guidance for Potent HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling information for a compound explicitly named "HIV-1 inhibitor-29" is not publicly available. The following guidance is based on best practices for handling potent, non-infectious, synthetic antiviral compounds in a laboratory setting and draws upon safety protocols for research involving HIV. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound being used.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent HIV-1 inhibitors. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted before handling any potent compound.[1] The minimum required PPE for handling potent HIV-1 inhibitors includes:

  • Body Protection: A dedicated lab coat should be worn at all times in the laboratory.[1][2] For procedures with a higher risk of contamination, disposable gowns are recommended and should be disposed of as hazardous waste after use.[2]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[1] Double gloving is recommended to provide an additional layer of protection. Gloves should be changed immediately if contaminated and always before leaving the work area.[3]

  • Eye and Face Protection: Safety glasses with side shields are mandatory.[1] When there is a potential for splashing, a face shield worn over safety glasses or goggles is required.[1][3]

  • Respiratory Protection: A risk assessment should determine the need for respiratory protection. If there is a risk of aerosol generation, work should be conducted within a certified chemical fume hood or biological safety cabinet.[2]

Operational Plan: Handling and Experimental Protocols

All manipulations of potent HIV-1 inhibitors should be performed in a designated area to minimize the risk of cross-contamination.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored according to the manufacturer's instructions, typically in a secure, well-ventilated area away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.[2]

Weighing and Solution Preparation:

  • Weighing of potent compounds should be done in a chemical fume hood or a containment enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

Experimental Workflow:

The following diagram outlines a standard workflow for safely handling a potent HIV-1 inhibitor.

Safe Handling Workflow for Potent HIV-1 Inhibitors cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Compound Retrieve Compound Prepare Work Area->Retrieve Compound Weighing Weighing Retrieve Compound->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: A diagram illustrating the procedural flow for the safe handling of potent chemical compounds in a laboratory setting.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to contain and decontaminate the area.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify the laboratory supervisor and the institutional safety office.

  • Decontaminate: If trained to do so, and with the appropriate PPE, clean the spill according to established laboratory protocols. For spills involving HIV-infected materials, an EPA-approved disinfectant is required.[2] For chemical spills, use an appropriate chemical spill kit.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air and seek medical attention.

Disposal Plan

All waste generated from handling potent HIV-1 inhibitors must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing boats, and other solid materials should be collected in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Pouring chemical waste down the drain is prohibited.[4]

  • Sharps: Needles, syringes, and other sharp instruments must be disposed of in a designated, puncture-resistant sharps container.[2][3]

Waste disposal should always be in accordance with institutional, local, and national regulations.[5]

Illustrative Data for a Representative HIV-1 Inhibitor

The following table provides data for a known HIV-1 integrase inhibitor (CAS No. 544467-07-4) as an example. Researchers must refer to the specific SDS for the compound they are using.

PropertyDataReference
Chemical Name (Z)-4-(3-(azidomethyl)phenyl)-2-hydroxy-4-oxobut-2-enoic acid[6]
Molecular Formula C11H9N3O4[6]
Molecular Weight 247.2069 g/mol [6]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[6]
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. Rinse mouth. Collect spillage. Dispose of contents/ container to an approved waste disposal plant.[6]

Mechanism of Action: HIV-1 Inhibition

HIV-1 inhibitors work by targeting various stages of the HIV life cycle.[7][8] The diagram below illustrates the general viral life cycle and potential points of inhibition.

HIV Life Cycle and Points of Inhibition cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release Attachment Attachment Fusion Fusion Attachment->Fusion Inhibited by Entry Inhibitors Reverse Transcription Reverse Transcription Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Inhibited by RT Inhibitors Transcription & Translation Transcription & Translation Integration->Transcription & Translation Inhibited by Integrase Inhibitors Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Inhibited by Protease Inhibitors Assembly->Budding & Maturation HIV Virion HIV Virion Budding & Maturation->HIV Virion HIV Virion->Attachment Host Cell Host Cell

Caption: A simplified representation of the HIV life cycle, highlighting the stages targeted by different classes of antiviral inhibitors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.